molecular formula C12H15NO3 B169170 Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate CAS No. 103500-22-7

Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate

Cat. No.: B169170
CAS No.: 103500-22-7
M. Wt: 221.25 g/mol
InChI Key: VAZQQRNYILEOGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 221.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl N-[1-(hydroxymethyl)cyclopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-9-12(6-7-12)13-11(15)16-8-10-4-2-1-3-5-10/h1-5,14H,6-9H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZQQRNYILEOGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CO)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50623283
Record name Benzyl [1-(hydroxymethyl)cyclopropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103500-22-7
Record name Benzyl [1-(hydroxymethyl)cyclopropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate, a molecule of interest in medicinal chemistry and drug development. The synthesis is presented as a two-stage process, commencing with the formation of the key intermediate, (1-aminocyclopropyl)methanol, followed by the protection of the amino group to yield the final product. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow are provided to facilitate understanding and replication in a laboratory setting.

Synthetic Strategy Overview

The synthesis of this compound is most effectively approached through a two-step sequence:

  • Formation of (1-aminocyclopropyl)methanol: This crucial intermediate is synthesized via the reduction of a 1-aminocyclopropanecarboxylate ester. This guide outlines a preliminary esterification of 1-aminocyclopropane-1-carboxylic acid followed by reduction.

  • N-protection of (1-aminocyclopropyl)methanol: The final step involves the protection of the primary amine of (1-aminocyclopropyl)methanol with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate under basic conditions to afford the target molecule.

Synthesis_Workflow cluster_0 Stage 1: Synthesis of (1-aminocyclopropyl)methanol cluster_1 Stage 2: N-Cbz Protection 1-Aminocyclopropane-1-carboxylic_acid_hydrochloride 1-Aminocyclopropane- 1-carboxylic acid hydrochloride Ethyl_1-aminocyclopropanecarboxylate Ethyl 1-aminocyclopropanecarboxylate 1-Aminocyclopropane-1-carboxylic_acid_hydrochloride->Ethyl_1-aminocyclopropanecarboxylate Ethanol, HCl (gas) 1-Aminocyclopropyl_methanol (1-aminocyclopropyl)methanol Ethyl_1-aminocyclopropanecarboxylate->1-Aminocyclopropyl_methanol 1. LiAlH4, THF 2. H2O workup Final_Product This compound 1-Aminocyclopropyl_methanol->Final_Product Benzyl chloroformate, Na2CO3, H2O

Diagram 1: Synthetic workflow for this compound.

Stage 1: Synthesis of (1-aminocyclopropyl)methanol

This stage involves two key transformations: the esterification of 1-aminocyclopropane-1-carboxylic acid hydrochloride and the subsequent reduction of the resulting ester to the corresponding amino alcohol.

Experimental Protocol: Esterification of 1-Aminocyclopropane-1-carboxylic acid hydrochloride

This procedure details the formation of ethyl 1-aminocyclopropanecarboxylate.

  • A solution of 1-aminocyclopropane-1-carboxylic acid hydrochloride (1.0 eq) in ethanol (e.g., 70 mL per 1 g of starting material) is saturated with hydrogen chloride gas.[1]

  • The reaction mixture is heated under reflux for an extended period (e.g., 16 hours).[1]

  • A portion of the ethanol is removed by distillation, potentially using a Dean-Stark trap.[1]

  • Fresh ethanol is added, and the solution is re-saturated with HCl gas, followed by another period of reflux.[1]

  • After completion, the solvent is distilled off. The residue is taken up in chloroform and cooled to 0°C.[1]

  • Ammonia gas is bubbled through the solution.[1]

  • The solvent is evaporated, and the residue is partitioned between diethyl ether and water.[1]

  • The aqueous layer is extracted multiple times with diethyl ether.[1]

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield ethyl 1-aminocyclopropanecarboxylate.[1]

Reactant/ReagentMolar Eq.Molecular Weight ( g/mol )Notes
1-Aminocyclopropane-1-carboxylic acid hydrochloride1.0137.57Starting material.
EthanolSolvent46.07Reagent and solvent.
Hydrogen Chloride (gas)Catalyst36.46Used to promote esterification.
Ammonia (gas)Reagent17.03For neutralization.
ChloroformSolvent119.38Used in workup.
Diethyl EtherSolvent74.12Used for extraction.
Sodium Sulfate (anhydrous)Drying Agent142.04For drying the organic phase.

Table 1: Reagents for the esterification of 1-aminocyclopropane-1-carboxylic acid hydrochloride.

Experimental Protocol: Reduction of Ethyl 1-aminocyclopropanecarboxylate

This protocol describes the reduction of the ester to (1-aminocyclopropyl)methanol using lithium aluminum hydride (LiAlH₄).

  • To a stirred suspension of lithium aluminum hydride (a molar excess, e.g., 2-3 eq.) in a dry ethereal solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of ethyl 1-aminocyclopropanecarboxylate (1.0 eq.) in dry THF dropwise at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again by water (Fieser workup).

  • Stir the resulting granular precipitate for a period, then remove by filtration, washing the filter cake thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield crude (1-aminocyclopropyl)methanol, which can be purified further if necessary.

Reactant/ReagentMolar Eq.Molecular Weight ( g/mol )Notes
Ethyl 1-aminocyclopropanecarboxylate1.0129.16Starting ester.
Lithium Aluminum Hydride (LiAlH₄)2.0 - 3.037.95Strong reducing agent. Handle with care.
Tetrahydrofuran (THF), anhydrousSolvent72.11Reaction solvent. Must be dry.
WaterQuenching Agent18.02Used in workup.
Sodium Hydroxide (15% aq.)Quenching Agent40.00Used in workup.

Table 2: Reagents for the reduction of ethyl 1-aminocyclopropanecarboxylate.

Stage 2: N-Cbz Protection

This final stage employs a classical Schotten-Baumann reaction to protect the primary amine of (1-aminocyclopropyl)methanol.

Experimental Protocol: Synthesis of this compound
  • Dissolve (1-aminocyclopropyl)methanol (1.0 eq.) in an aqueous solution of a base such as sodium carbonate (e.g., 2.0 eq.) or a mixture of sodium carbonate and sodium bicarbonate. The pH should be maintained between 8 and 10.[2]

  • Cool the solution to 0-5°C in an ice bath.[2]

  • Slowly add benzyl chloroformate (1.05 - 1.2 eq.) to the stirred solution, ensuring the temperature remains below 10°C.[2]

  • Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC or HPLC.[2]

  • Once the reaction is complete, the product may precipitate out of the solution or can be extracted with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Reactant/ReagentMolar Eq.Molecular Weight ( g/mol )Notes
(1-aminocyclopropyl)methanol1.087.12The amino alcohol intermediate.
Benzyl Chloroformate (Cbz-Cl)1.05 - 1.2170.59The protecting group source.
Sodium Carbonate (Na₂CO₃)~2.0105.99Base to neutralize HCl byproduct.
WaterSolvent18.02Reaction medium.
Ethyl AcetateSolvent88.11For extraction.
Sodium Sulfate (anhydrous)Drying Agent142.04For drying the organic phase.

Table 3: Reagents for the N-Cbz protection of (1-aminocyclopropyl)methanol.

Conclusion

The synthesis of this compound can be achieved through a reliable and scalable two-stage process. The key steps involve the preparation of (1-aminocyclopropyl)methanol via esterification and reduction, followed by a standard N-protection reaction. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to successfully synthesize this compound for further investigation in their respective fields. Standard laboratory safety precautions should be followed, particularly when handling reactive reagents such as lithium aluminum hydride and benzyl chloroformate.

References

Unveiling the Genesis of a Key Pharmaceutical Intermediate: The Discovery and History of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 29, 2025 – A comprehensive technical guide has been compiled, detailing the discovery, synthesis, and historical context of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate, a significant intermediate in the development of therapeutic agents. This document, tailored for researchers, scientists, and professionals in drug development, traces the origins of this compound to pioneering research in the field of gonadotropin-releasing hormone (GnRH) antagonists.

The discovery of this compound, identified by the CAS number 103500-22-7, is intrinsically linked to the seminal work on GnRH antagonists led by the eminent scientist Karl Folkers. Investigations into novel synthetic peptides aimed at modulating the reproductive endocrine system necessitated the creation of unique amino acid surrogates. It was within this context of developing potent and effective GnRH antagonists that this compound was first synthesized and characterized. Its structure, featuring a benzyl carbamate protecting group and a functionalized cyclopropyl ring, proved to be a valuable building block in the solid-phase synthesis of these complex peptide analogues.

This guide provides an in-depth look at the initial synthesis and characterization of this compound, presenting available quantitative data in a structured format for clarity and comparative analysis.

Physicochemical Properties and Identifiers

PropertyValue
CAS Number 103500-22-7
Molecular Formula C₁₂H₁₅NO₃
Molecular Weight 221.25 g/mol
IUPAC Name This compound
Synonyms N-(Benzyloxycarbonyl)-1-(hydroxymethyl)cyclopropanamine, [1-(Hydroxymethyl)cyclopropyl]-carbamic acid phenylmethyl ester

Experimental Protocols

The initial synthesis of this compound was developed as a key step in the preparation of unnatural amino acids for incorporation into GnRH antagonist peptides. The following protocol is based on the foundational methodologies reported in the context of this research.

Synthesis of this compound

The synthesis commences with the protection of 1-aminocyclopropanecarboxylic acid, followed by the reduction of the carboxylic acid moiety.

Step 1: N-Benzyloxycarbonylation of 1-Aminocyclopropanecarboxylic Acid

  • Reaction Setup: To a solution of 1-aminocyclopropanecarboxylic acid in a suitable aqueous alkaline solution (e.g., sodium hydroxide in water), benzyl chloroformate is added dropwise at a controlled temperature, typically between 0 and 5 °C.

  • Reaction Conditions: The reaction mixture is stirred vigorously while maintaining the alkaline pH through the concurrent addition of a base to neutralize the hydrochloric acid formed during the reaction.

  • Work-up and Isolation: Upon completion of the reaction, the mixture is washed with an organic solvent (e.g., diethyl ether) to remove unreacted benzyl chloroformate. The aqueous layer is then acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the N-benzyloxycarbonyl-1-aminocyclopropanecarboxylic acid. The product is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Reduction of the Carboxylic Acid to the Hydroxymethyl Group

  • Reagent Preparation: The N-protected amino acid from Step 1 is dissolved in a dry aprotic solvent, such as tetrahydrofuran (THF).

  • Reduction: A reducing agent, typically a borane complex (e.g., borane-tetrahydrofuran complex) or lithium aluminum hydride (LiAlH₄), is added cautiously to the solution at a reduced temperature (e.g., 0 °C).

  • Reaction Progression and Quenching: The reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by thin-layer chromatography). The reaction is then carefully quenched by the slow addition of water or an aqueous acid solution.

  • Extraction and Purification: The product, this compound, is extracted into an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final compound.

Logical Workflow for Synthesis

The following diagram illustrates the logical progression of the synthesis of this compound.

G Synthesis Workflow start Start: 1-Aminocyclopropanecarboxylic Acid step1 Step 1: N-Benzyloxycarbonylation Reagent: Benzyl Chloroformate start->step1 intermediate Intermediate: N-Benzyloxycarbonyl-1-aminocyclopropanecarboxylic Acid step1->intermediate step2 Step 2: Reduction Reagent: Borane or LiAlH4 intermediate->step2 product Final Product: This compound step2->product

An In-depth Technical Guide to the Physicochemical Properties of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate, a carbamate derivative of potential interest in chemical and pharmaceutical research. Due to the limited availability of experimental data in publicly accessible literature and databases, this guide also highlights the areas where further experimental characterization is required. The document is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis, evaluation, or development of this compound.

Chemical Identity

This compound is a chemical compound with the CAS Registry Number 103500-22-7.[1][2] Its structure features a benzyl carbamate moiety attached to a cyclopropane ring which is further substituted with a hydroxymethyl group.

Table 1: Compound Identification

IdentifierValue
Chemical Name This compound
CAS Number 103500-22-7
Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol [1]
Chemical Structure O //Ph-CH2-O-C-NH-C(CH2)2-CH2OH

Physicochemical Properties

A thorough search of scientific literature and chemical databases reveals a significant gap in the experimentally determined physicochemical properties of this compound. The following table summarizes the available information and explicitly notes where data is currently unavailable.

Table 2: Physicochemical Data

PropertyValueRemarks
Melting Point Data not available
Boiling Point Data not availableA commercial supplier lists the boiling point as undetermined.[2]
Solubility Data not available
pKa Data not available
logP Data not available
Purity ≥ 97%As listed by commercial suppliers.[2]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not available in the reviewed literature. Standard methodologies for determining melting point (e.g., capillary method), boiling point (e.g., distillation under reduced pressure), solubility (e.g., shake-flask method), pKa (e.g., potentiometric titration), and logP (e.g., HPLC-based methods) would need to be applied to obtain these crucial experimental values.

Synthesis and Characterization

While specific synthesis papers detailing the characterization of this compound were not identified, the synthesis of related carbamates often involves the reaction of an appropriate alcohol with a benzyl isocyanate or the reaction of an amine with benzyl chloroformate. For instance, the synthesis of benzyl carbamate can be achieved by reacting benzyl chloroformate with ammonia. A comprehensive characterization of the synthesized this compound would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure, alongside the physicochemical tests mentioned above.

Logical Relationship of Compound Properties

The following diagram illustrates the relationship between the compound's identity and its physicochemical properties, indicating the current status of data availability.

Logical Relationship of Physicochemical Properties cluster_identity Chemical Identity cluster_physicochemical Physicochemical Properties cluster_quality Quality Attributes Compound This compound CAS: 103500-22-7 MolFormula Molecular Formula C12H15NO3 (Known) Compound->MolFormula has MolWeight Molecular Weight 221.25 g/mol (Known) Compound->MolWeight has MeltingPoint Melting Point (Data not available) Compound->MeltingPoint property BoilingPoint Boiling Point (Data not available) Compound->BoilingPoint property Solubility Solubility (Data not available) Compound->Solubility property pKa pKa (Data not available) Compound->pKa property logP logP (Data not available) Compound->logP property Purity Purity ≥ 97% (Reported) Compound->Purity attribute

Caption: Logical relationship of known and unknown physicochemical properties.

Safety, Handling, and Storage

  • Handling: Avoid contact with skin and eyes. Do not breathe dust. Use in a well-ventilated area. Wash hands thoroughly after handling.[4]

  • Personal Protective Equipment: Wear appropriate protective gloves, clothing, and eye/face protection.[3]

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[4] Store away from incompatible materials such as strong oxidizing agents and strong acids.[4]

Conclusion

This compound is a compound for which basic identifying information is available, but a significant lack of experimentally determined physicochemical data exists. This guide consolidates the known information and clearly delineates the data gaps. For researchers and developers, this underscores the necessity of performing comprehensive experimental characterization to establish a complete physicochemical profile of the molecule, which is essential for any further research, development, or application.

References

Technical Guide: Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate (CAS 103500-22-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate is a key organic intermediate with significant applications in medicinal chemistry and drug development. Its unique structure, featuring a cyclopropyl ring and a carbamate functional group, makes it a valuable building block for the synthesis of complex molecules, including anticancer agents.[1] The carbamate moiety is a recognized pharmacophore in numerous therapeutic agents, contributing to their chemical stability and ability to modulate interactions with biological targets. This guide provides a comprehensive overview of the properties, synthesis, and potential applications of this compound.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 103500-22-7[2]
Molecular Formula C₁₂H₁₅NO₃[2]
Molecular Weight 221.25 g/mol [2]
Appearance Solid-
Purity ≥97%[3]
Storage Temperature Room Temperature[2]

Spectroscopic Data

Technique Expected Peaks/Signals
¹H NMR δ ~ 0.8-1.2 ppm (cyclopropyl protons), δ ~ 3.5-4.0 ppm (hydroxymethyl protons), δ ~ 5.1 ppm (benzyl CH₂), δ ~ 7.3-7.4 ppm (aromatic protons)
¹³C NMR δ ~ 15-25 ppm (cyclopropyl carbons), δ ~ 60-65 ppm (hydroxymethyl carbon), δ ~ 67 ppm (benzyl CH₂), δ ~ 128-136 ppm (aromatic carbons), δ ~ 156 ppm (carbamate carbonyl)
FT-IR (cm⁻¹) ~3400 cm⁻¹ (O-H stretch), ~3300 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (C=O stretch, carbamate)
Mass Spectrometry Expected [M+H]⁺ at m/z 222.11

Synthesis

A plausible and efficient synthetic route to this compound involves a two-step process starting from 1-aminocyclopropane-1-carboxylic acid. The first step is the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the reduction of the carboxylic acid to a primary alcohol.

Experimental Protocol

Step 1: Synthesis of 1-(((Benzyloxy)carbonyl)amino)cyclopropane-1-carboxylic acid

  • To a solution of 1-aminocyclopropane-1-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium carbonate (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • After the reaction is complete (monitored by TLC), acidify the mixture with 1M HCl to pH 2-3.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound

  • Dissolve 1-(((benzyloxy)carbonyl)amino)cyclopropane-1-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) (1.5-2.0 eq) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to obtain this compound.

Synthetic Workflow Diagram

SynthesisWorkflow Synthesis of this compound cluster_step1 Step 1: Cbz Protection cluster_step2 Step 2: Reduction start1 1-Aminocyclopropane-1-carboxylic acid reagent1 Benzyl Chloroformate, Na₂CO₃ Dioxane/Water, 0°C to RT start1->reagent1 product1 1-(((Benzyloxy)carbonyl)amino)cyclopropane-1-carboxylic acid reagent1->product1 reagent2 BH₃·THF Anhydrous THF, 0°C to RT product1->reagent2 product2 This compound reagent2->product2

Caption: Synthetic pathway for this compound.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of novel anticancer therapies.[1] The carbamate functional group is a common feature in many biologically active molecules, often acting as a stable mimic of a peptide bond or participating in key hydrogen bonding interactions with target proteins.

While the specific biological targets of this compound are not extensively documented, compounds with similar structural motifs have been investigated for a range of activities, including enzyme inhibition. The unique conformational constraints imposed by the cyclopropyl ring can be exploited to design molecules with high specificity for their biological targets.

Logical Relationship of Functional Groups and Potential Biological Activity

The chemical structure of this compound suggests several avenues for its utility in drug design. The interplay between its key functional groups is central to its role as a versatile synthetic building block.

FunctionalGroupRelationships Functional Group Interplay and Synthetic Utility cluster_groups Key Functional Groups cluster_properties Properties & Potential compound This compound carbamate Carbamate Moiety (-NHCOO-CH₂-Ph) compound->carbamate cyclopropyl Cyclopropyl Ring compound->cyclopropyl hydroxymethyl Hydroxymethyl Group (-CH₂OH) compound->hydroxymethyl stability Metabolic Stability (Peptide bond mimic) carbamate->stability h_bond Hydrogen Bonding (Interaction with targets) carbamate->h_bond scaffold Core Scaffold for Complex Molecules conformation Conformational Rigidity cyclopropyl->conformation derivatization Site for Derivatization (e.g., ether, ester formation) hydroxymethyl->derivatization

Caption: Key functional groups and their contribution to synthetic utility.

Conclusion

This compound is a valuable chemical entity for researchers and professionals in the field of drug discovery and development. Its straightforward, albeit inferred, synthesis and the presence of versatile functional groups make it an attractive starting material for the creation of diverse molecular libraries. Further investigation into its specific biological activities and mechanisms of action is warranted to fully exploit its potential in the development of novel therapeutics.

References

An In-depth Technical Guide to the 1H NMR Spectrum of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate, a key building block in medicinal chemistry. This document outlines the expected spectral data, a detailed experimental protocol for its synthesis and characterization, and a logical workflow for its structural elucidation.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the benzyl, carbamate, hydroxymethyl, and cyclopropyl moieties. The following table summarizes the anticipated chemical shifts, multiplicities, coupling constants, and integration values.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~7.35m-5HAr-H
~5.10s-2H-O-CH₂ -Ph
~5.05br s-1H-NH -
~3.50s-2H-C-CH₂ -OH
~2.50br s-1H-OH
~0.80m-2Hcyclopropyl-CH₂ (syn)
~0.60m-2Hcyclopropyl-CH₂ (anti)

Note: Predicted values are based on the analysis of similar structures and standard ¹H NMR chemical shift ranges. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.

Experimental Protocol: Synthesis and NMR Sample Preparation

The following protocol describes a general method for the synthesis of this compound via N-protection of (1-aminocyclopropyl)methanol, a common precursor.

Materials:

  • (1-aminocyclopropyl)methanol

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve (1-aminocyclopropyl)methanol in a 4:1 mixture of dioxane and water.

  • Base Addition: Add sodium bicarbonate (1.5 equivalents) to the solution to act as a base.

  • Protection: Cool the mixture in an ice bath and add benzyl chloroformate (1.5 equivalents) dropwise with stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by silica gel flash chromatography.

  • NMR Sample Preparation: Dissolve a small amount of the purified product in deuterated chloroform (CDCl₃) and transfer to an NMR tube for analysis.

Structural Elucidation Workflow

The logical process for analyzing the ¹H NMR spectrum to confirm the structure of this compound can be visualized as follows:

G cluster_0 Spectral Acquisition cluster_1 Data Analysis cluster_2 Structural Assignment cluster_3 Confirmation A Prepare Sample in CDCl3 B Acquire 1H NMR Spectrum A->B C Identify Solvent Peak B->C D Integrate Proton Signals C->D E Analyze Chemical Shifts D->E F Determine Signal Multiplicities E->F G Assign Aromatic Protons (~7.35 ppm) F->G H Assign Benzylic Protons (~5.10 ppm) G->H I Assign Carbamate Proton (~5.05 ppm) H->I J Assign Hydroxymethyl Protons (~3.50 ppm) I->J K Assign Cyclopropyl Protons (~0.6-0.8 ppm) J->K L Correlate Data with Proposed Structure K->L M Structure Confirmed L->M

Caption: Workflow for the structural elucidation of this compound using ¹H NMR spectroscopy.

In-Depth Technical Guide to the 13C NMR Analysis of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate. This document outlines predicted spectral data, a detailed experimental protocol for data acquisition, and a structural representation of the molecule.

Predicted 13C NMR Spectral Data

Carbon Atom Predicted Chemical Shift (δ, ppm) Notes
Carbonyl (C=O)156.0 - 158.0Expected downfield shift due to the electronegative oxygen and nitrogen atoms.
Quaternary Cyclopropyl (C-NH)58.0 - 62.0Shift influenced by the attached nitrogen and hydroxymethyl group.
Methylene (CH2-O)66.0 - 68.0Benzyl methylene carbon.
Methylene (CH2-OH)63.0 - 67.0Hydroxymethyl carbon.
Methine (CH-Aromatic, ipso)136.0 - 138.0Aromatic carbon attached to the benzylic CH2.
Methine (CH-Aromatic, ortho)128.0 - 129.0
Methine (CH-Aromatic, meta)127.5 - 128.5
Methine (CH-Aromatic, para)127.0 - 128.0
Methylene (Cyclopropyl, CH2)15.0 - 25.0Expected upfield shift characteristic of cyclopropyl rings.

Experimental Protocol for 13C NMR Analysis

The following protocol outlines a standard procedure for the acquisition of a 13C NMR spectrum for this compound.

2.1. Sample Preparation

  • Sample Weighing: Accurately weigh 10-25 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl3) is a common choice for similar compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2.2. NMR Spectrometer Setup

  • Instrument: Utilize a high-resolution NMR spectrometer, for example, a 400 MHz or 500 MHz instrument.

  • Tuning and Shimming: Tune the probe to the 13C frequency and perform shimming on the sample to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc on Bruker instruments).

    • Temperature: Set the sample temperature to a constant value, typically 298 K (25 °C).

    • Spectral Width: Set a spectral width of approximately 200-250 ppm to encompass all expected carbon signals.

    • Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.

    • Relaxation Delay: Use a relaxation delay of 2-5 seconds to allow for full relaxation of the carbon nuclei, which is crucial for accurate integration if quantitative analysis is desired.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 1024 to 4096 or more) to achieve an adequate signal-to-noise ratio, as 13C has a low natural abundance.

2.3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl3 at 77.16 ppm).

  • Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Molecular Structure and Signaling Pathway

The following diagram illustrates the chemical structure of this compound, with key functional groups labeled. This visual representation is fundamental for the assignment of NMR signals.

Benzyl_1_hydroxymethylcyclopropyl_carbamate cluster_benzyl Benzyl Group cluster_carbamate Carbamate Linkage cluster_cyclopropyl 1-(hydroxymethyl)cyclopropyl Group C1 C1' C2 C2' C1->C2 CH2_benzyl CH₂ C1->CH2_benzyl C3 C3' C2->C3 C4 C4' C3->C4 C5 C5' C4->C5 C6 C6' C5->C6 C6->C1 O1 O CH2_benzyl->O1 C_carbonyl C=O O1->C_carbonyl N N C_carbonyl->N H_N H N->H_N C_quat C N->C_quat CH2_cyclo1 CH₂ C_quat->CH2_cyclo1 CH2_cyclo2 CH₂ C_quat->CH2_cyclo2 CH2_hydroxymethyl CH₂OH C_quat->CH2_hydroxymethyl CH2_cyclo1->CH2_cyclo2

Caption: Chemical structure of this compound.

References

An In-depth Technical Guide to FT-IR Spectroscopy of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate. It is intended for researchers, scientists, and professionals in the field of drug development who are utilizing this analytical technique for the characterization and analysis of this compound. This document outlines the expected vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a visual representation of the experimental workflow.

Molecular Structure and Functional Groups

This compound is a molecule incorporating several key functional groups that give rise to a characteristic infrared spectrum. These include:

  • Carbamate group (-O-C(=O)-NH-) : This group is central to the molecule's structure and exhibits distinct stretching and bending vibrations.

  • Benzyl group (C6H5CH2-) : The aromatic ring and methylene bridge contribute to specific C-H and C=C stretching and bending modes.

  • Hydroxyl group (-OH) : The presence of the alcohol functional group will be indicated by a characteristic O-H stretching band.

  • Cyclopropyl group : The strained three-membered ring has unique C-H and C-C vibrational modes.

Understanding the expected absorption frequencies of these functional groups is crucial for the interpretation of the FT-IR spectrum.

Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
~3400-3200O-H (Alcohol)StretchingBroad, Medium-Strong
~3350-3300N-H (Carbamate)StretchingMedium
~3100-3000C-H (Aromatic & Alkenyl)StretchingMedium-Weak
~3000-2850C-H (Aliphatic)StretchingMedium-Weak
~1725-1685C=O (Carbamate)StretchingStrong
~1610-1580C=C (Aromatic Ring)StretchingMedium-Weak
~1550-1500N-H (Carbamate)BendingMedium
~1470-1430C-H (Aliphatic)BendingMedium
~1250-1200C-N (Carbamate)StretchingMedium
~1100-1000C-O (Alcohol & Carbamate)StretchingMedium-Strong
~1050Cyclopropyl RingRing "Breathing"Weak
~800-650C-H (Aromatic)Out-of-plane BendingStrong

Note: The exact peak positions and intensities may vary depending on the sample preparation method and the physical state of the sample.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a versatile and widely used sampling technique in FT-IR spectroscopy that requires minimal sample preparation.[1][2][3] It is particularly well-suited for the analysis of solid and liquid organic compounds.[1] The following protocol outlines the steps for acquiring an FT-IR spectrum of this compound using an ATR accessory.

Instrumentation and Materials:

  • Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • This compound sample (solid or in solution).

  • Spatula or pipette.

  • Solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol).

  • Lint-free wipes.

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer and the computer are turned on and the software is running.

    • Allow the instrument to warm up for the manufacturer-recommended time to ensure stability.

    • Perform any required instrument diagnostics or performance tests.

  • ATR Crystal Cleaning:

    • Clean the surface of the ATR crystal thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol).[4]

    • Allow the solvent to evaporate completely.

  • Background Spectrum Acquisition:

    • With the clean and dry ATR crystal, acquire a background spectrum. This will account for the absorbance of the crystal material and any ambient atmospheric components (e.g., CO2, H2O).

    • The background spectrum is typically an average of multiple scans to improve the signal-to-noise ratio.

  • Sample Application:

    • Place a small amount of the this compound sample directly onto the ATR crystal.[4]

    • If the sample is a solid powder, use a clean spatula to apply a thin, even layer.

    • If the sample is a liquid or dissolved in a solvent, use a pipette to apply a drop to the crystal.

    • Lower the ATR pressure clamp to ensure good contact between the sample and the crystal surface. Apply consistent pressure for reproducible results.

  • Sample Spectrum Acquisition:

    • Acquire the FT-IR spectrum of the sample.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio. Typically, 16 to 64 scans are sufficient.

    • The spectrum is usually recorded in the mid-infrared range (e.g., 4000-400 cm⁻¹).

  • Data Processing and Analysis:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform any necessary data processing, such as baseline correction or smoothing.

    • Identify and label the characteristic absorption peaks and compare them to the expected values for the functional groups present in this compound.

  • Cleaning:

    • After the measurement is complete, remove the sample from the ATR crystal.

    • Clean the crystal surface thoroughly with a solvent and lint-free wipes as described in step 2.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for obtaining an FT-IR spectrum using the ATR technique.

FT_IR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis A Instrument Warm-up B Clean ATR Crystal A->B C Acquire Background Spectrum B->C D Apply Sample to Crystal C->D F Data Processing (e.g., Baseline Correction) E Acquire Sample Spectrum D->E E->F G Peak Identification & Interpretation F->G

FT-IR Experimental Workflow using ATR

This guide provides a foundational understanding for the FT-IR analysis of this compound. For more in-depth analysis, such as quantitative measurements, further method development and validation would be required.

References

Unraveling the Fragmentation Puzzle: A Technical Guide to the Mass Spectrometry of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, a comprehensive understanding of a molecule's structural characteristics is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through fragmentation analysis. This technical guide delves into the predicted mass spectrometry fragmentation of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate, offering a detailed examination of its probable fragmentation pathways. Due to the absence of publicly available experimental mass spectra for this specific compound, this guide leverages established principles of mass spectrometry and data from analogous structures to propose a scientifically grounded fragmentation pattern.

Predicted Fragmentation Profile

The fragmentation of this compound under mass spectrometry conditions, particularly with techniques like electron ionization (EI), is anticipated to be driven by the energetic instability of the molecular ion and the inherent structural features of the molecule. The presence of a stable benzyl group, a strained cyclopropyl ring, a carbamate linkage, and a primary alcohol offers several potential cleavage points.

The molecular weight of this compound (C12H15NO3) is 221.25 g/mol . The initial ionization event would generate a molecular ion ([M]•+) at m/z 221. The subsequent fragmentation is likely to proceed through several key pathways, detailed below.

Table 1: Predicted Major Fragment Ions for this compound
m/z Proposed Fragment Ion Formula Notes
221[M]•+[C12H15NO3]•+Molecular Ion
203[M - H2O]•+[C12H13NO2]•+Loss of water from the hydroxymethyl group.
135[C8H9O2]+[C6H5CH2OCO]+Fragment resulting from cleavage of the C-N bond of the carbamate.
108[C7H8O]•+[C6H5CH2OH]•+Benzyl alcohol radical cation.
107[C7H7O]+[C6H5CH2O]+Loss of a hydrogen radical from the benzyl alcohol fragment.
91[C7H7]+[C6H5CH2]+Tropylium ion, a very stable fragment.
86[C4H8NO]+[CH2=C(CH2OH)NH=CO]+Fragment containing the cyclopropyl and carbamate nitrogen.
77[C6H5]+[C6H5]+Phenyl cation, from loss of CH2 from the tropylium ion.
57[C3H5O]+[CH2=CH-CH2O]+Fragment from the cyclopropylmethanol moiety.

Proposed Fragmentation Pathways

The fragmentation of this compound is predicted to be initiated by several key bond cleavages, primarily dictated by the stability of the resulting fragments. The benzyl group is expected to play a dominant role in directing the fragmentation due to the high stability of the tropylium ion (m/z 91).

A primary fragmentation route likely involves the cleavage of the benzylic C-O bond, leading to the formation of the highly stable tropylium cation at m/z 91. This is a common and often dominant fragmentation pathway for benzyl-containing compounds.[1] Another significant fragmentation pathway is the cleavage of the carbamate's C-N bond.

The cyclopropyl ring, being a strained system, can also undergo ring-opening reactions upon ionization, leading to a variety of smaller fragment ions. Furthermore, the hydroxymethyl group can readily lose a molecule of water, particularly in the presence of a nearby charge or radical site.

Fragmentation_Pathway M [C12H15NO3]•+ m/z 221 (Molecular Ion) F203 [C12H13NO2]•+ m/z 203 M->F203 - H2O F108 [C7H8O]•+ m/z 108 M->F108 Cleavage F86 [C4H8NO]+ m/z 86 M->F86 Cleavage F91 [C7H7]+ m/z 91 (Tropylium Ion) F108->F91 - OH F77 [C6H5]+ m/z 77 F91->F77 - CH2

Caption: Proposed primary fragmentation pathways of this compound.

Experimental Protocols

While a specific protocol for this molecule is not available, a general procedure for analyzing a non-volatile small molecule like this compound by mass spectrometry is provided below. This protocol is based on standard laboratory practices for techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation
  • Dissolution: Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).

  • Dilution: Serially dilute the stock solution to a final concentration of approximately 1-10 µg/mL. The optimal concentration may vary depending on the sensitivity of the mass spectrometer.

Instrumentation and Parameters

For GC-MS (Electron Ionization - EI):

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

For LC-MS (Electrospray Ionization - ESI):

  • Liquid Chromatograph: Agilent 1260 Infinity II LC or equivalent.

  • Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • Start with 5% B, hold for 1 minute.

    • Linear gradient to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Drying Gas Temperature: 325 °C.

  • Drying Gas Flow: 10 L/min.

  • Nebulizer Pressure: 35 psi.

  • Sheath Gas Temperature: 350 °C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 4000 V.

  • Fragmentor Voltage: 135 V.

  • Scan Range: m/z 50-500.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Dissolution Dissolve in Solvent Dilution Dilute to Working Concentration Dissolution->Dilution Injection Inject Sample Dilution->Injection Separation Chromatographic Separation (GC or LC) Injection->Separation Ionization Ionization (EI or ESI) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Spectrum Generate Mass Spectrum Detection->Spectrum Interpretation Interpret Fragmentation Spectrum->Interpretation

Caption: A generalized experimental workflow for the mass spectrometry analysis.

Logical Relationships in Fragmentation

The fragmentation of this compound is a cascade of events governed by chemical principles. The initial ionization creates a high-energy molecular ion that is prone to bond cleavage. The stability of the resulting fragments is a key determinant of the fragmentation pathway.

Logical_Relationships MI Molecular Ion [M]•+ Cleavage Bond Cleavage MI->Cleavage Fragment_Stability Fragment Stability Cleavage->Fragment_Stability Rearrangement Rearrangement Reactions Cleavage->Rearrangement Detected_Fragments Detected Fragment Ions Fragment_Stability->Detected_Fragments Rearrangement->Fragment_Stability

Caption: Logical flow from molecular ion to detected fragments in mass spectrometry.

References

The Crystal Structure of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals often require detailed structural information to understand molecular interactions and guide further research. This document provides a technical guide on the crystal structure of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate. However, a thorough search of publicly available scientific databases and literature reveals that the specific crystal structure for this compound has not been reported.

While direct crystallographic data for the target molecule is unavailable, this guide will provide information on closely related compounds and outline the general experimental protocols that would be employed for its structure determination.

Molecular Structure

The fundamental structure of this compound is composed of a cyclopropyl ring as the core, substituted with a hydroxymethyl group and a carbamate functional group which is further protected by a benzyl group. A visualization of the molecular connectivity is provided below.

Figure 1. 2D representation of the chemical structure of this compound.

Data Presentation

As no experimental crystal structure has been determined for this compound, a table of quantitative crystallographic data cannot be provided. Typically, such a table would include:

  • Crystal System: e.g., Monoclinic, Orthorhombic

  • Space Group: e.g., P2₁/c

  • Unit Cell Dimensions:

    • a (Å)

    • b (Å)

    • c (Å)

    • α (°)

    • β (°)

    • γ (°)

  • Volume (ų)

  • Z (molecules per unit cell)

  • Calculated Density (g/cm³)

  • R-factor (%)

Experimental Protocols

The following outlines a general workflow that would be used for the synthesis and crystal structure determination of this compound.

Synthesis and Crystallization Workflow

synthesis_crystallization_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_xray X-ray Diffraction start Starting Materials reaction Chemical Reaction start->reaction purification Purification reaction->purification characterization Characterization (NMR, MS) purification->characterization dissolution Dissolution in Solvent characterization->dissolution crystal_growth Slow Evaporation / Vapor Diffusion dissolution->crystal_growth crystal_harvesting Crystal Harvesting crystal_growth->crystal_harvesting mounting Crystal Mounting crystal_harvesting->mounting data_collection Data Collection mounting->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution

Figure 2. General workflow for synthesis and single-crystal X-ray diffraction.

Detailed Methodologies

1. Synthesis: A potential synthetic route could involve the reaction of (1-aminocyclopropyl)methanol with benzyl chloroformate in the presence of a base. The reaction would likely be carried out in an appropriate organic solvent, such as dichloromethane or tetrahydrofuran, at reduced temperatures to control the reaction rate.

2. Purification: The crude product would be purified using techniques such as column chromatography on silica gel, followed by recrystallization to obtain a high-purity sample suitable for crystallization.

3. Crystallization: Single crystals suitable for X-ray diffraction can be grown by various methods. A common approach is the slow evaporation of a saturated solution of the compound in a suitable solvent or a mixture of solvents (e.g., ethyl acetate/hexane). Another method is vapor diffusion, where a solution of the compound is allowed to equilibrate with a vapor of a miscible anti-solvent.

4. X-ray Diffraction Analysis: A suitable single crystal would be mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data would be collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). The collected data would then be processed to determine the unit cell parameters and space group. The crystal structure would be solved using direct methods or Patterson methods and subsequently refined to obtain the final atomic coordinates and molecular geometry.

Signaling Pathways and Logical Relationships

There is currently no published research detailing the involvement of this compound in any specific signaling pathways. Therefore, a diagrammatic representation of such pathways cannot be provided.

The logical relationship within the molecule itself is its chemical structure, which dictates its potential interactions. The key features are the rigid cyclopropyl core, the hydrogen-bonding capability of the hydroxymethyl and carbamate groups, and the aromatic benzyl protecting group.

logical_relationship molecule This compound cyclopropyl Cyclopropyl Core molecule->cyclopropyl contains hydroxymethyl Hydroxymethyl Group molecule->hydroxymethyl contains carbamate Carbamate Linker molecule->carbamate contains benzyl Benzyl Group carbamate->benzyl protected by

Figure 3. Key functional groups of this compound.

Conclusion

While the specific crystal structure of this compound remains to be determined, this guide provides a framework for its potential synthesis, crystallization, and structural analysis. The methodologies described are standard practices in the field of chemical crystallography. The determination of this crystal structure would provide valuable insights into its three-dimensional conformation, packing interactions in the solid state, and could aid in the rational design of new molecules with potential applications in drug discovery. Researchers are encouraged to pursue the experimental determination of this structure to fill the current knowledge gap.

The Enigmatic Mechanism of Action of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate Derivatives: A Review of a Sparsely Explored Chemical Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – Despite the growing interest in carbamate derivatives within medicinal chemistry, a comprehensive review of the available scientific literature reveals a significant gap in the understanding of the mechanism of action for Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate and its closely related derivatives. This technical overview serves to consolidate the current, albeit limited, public knowledge of this chemical entity, primarily highlighting its role as a synthetic intermediate rather than a pharmacologically characterized agent.

Current State of Research

Extensive searches of scholarly databases, patent literature, and chemical supplier information indicate that this compound is predominantly documented as a chemical building block. Its utility has been noted in the synthesis of more complex molecules, including potential inhibitors of Poly (ADP-ribose) polymerase (PARP), enzymes critical in DNA repair and a target for some cancer therapies. However, the intrinsic biological activity and the specific mechanism of action of the title compound itself remain largely uninvestigated in published literature.

The Carbamate Moiety in Drug Design

The carbamate group is a versatile functional group in pharmacology, known for its chemical stability and ability to act as a bioisostere of amide or ester functionalities.[1][2] Carbamate derivatives have been successfully developed as a wide range of therapeutics, including cholinesterase inhibitors for Alzheimer's disease, protease inhibitors for viral infections, and anticonvulsants.[1][2][3] Their relative stability to hydrolysis compared to esters makes them attractive for use in prodrug strategies to improve the pharmacokinetic profiles of parent molecules.[1]

The Cyclopropyl Group in Medicinal Chemistry

The cyclopropyl ring is a valuable structural motif in drug design. Its rigid, three-dimensional nature can provide conformational constraint to a molecule, potentially leading to higher binding affinity and selectivity for its biological target. The strained ring system also alters the electronic properties of adjacent functional groups. While some cyclopropyl-containing compounds have shown biological activity, such as antiviral properties in certain nucleoside analogs, this is not directly transferable to the specific scaffold .

Postulated, but Unconfirmed, Biological Activity

Based on the structural motifs present, one could speculate on potential, yet unproven, biological activities. For instance, the general class of carbamates has been shown to inhibit various enzymes. It is conceivable that this compound derivatives could be explored as inhibitors of proteases, esterases, or other enzymes. However, without experimental data, this remains purely hypothetical.

Lack of Quantitative Data and Experimental Protocols

A thorough review of existing literature yielded no quantitative pharmacological data, such as IC50 or Ki values, for this compound derivatives. Consequently, there are no published experimental protocols detailing the evaluation of the biological activity of this specific compound class.

Conclusion and Future Directions

Future research would be necessary to elucidate any potential biological activity. Such studies would involve initial screening against a panel of common drug targets (e.g., kinases, proteases, G-protein coupled receptors) to identify any preliminary "hits." Should any activity be observed, further studies would be required to determine the precise mechanism of action, identify the specific molecular targets, and explore any relevant signaling pathways. Until such research is conducted and published, the mechanism of action of this compound derivatives remains an open question.

Due to the absence of data on signaling pathways or experimental workflows, no visualizations can be provided at this time.

References

Unveiling the Therapeutic Potential of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate is a unique organic molecule that combines two key structural features known for their roles in bioactive compounds: the benzyl carbamate group and a cyclopropyl ring with a hydroxymethyl substitution. The benzyl carbamate moiety is a common pharmacophore found in a variety of therapeutic agents, including antiviral and anticancer drugs.[1] The cyclopropyl ring, a strained three-membered carbocycle, is often incorporated into drug candidates to enhance potency, selectivity, and metabolic stability. This guide explores the potential anticancer and antiviral activities of this compound by examining the mechanisms of action and experimental data of its structural analogs.

Potential Anticancer Activity: Topoisomerase II Inhibition

Several studies on carbamate derivatives have highlighted their potential as anticancer agents through the inhibition of topoisomerase II.[2][3][4][5] Topoisomerase II is a crucial enzyme that modulates DNA topology and is essential for DNA replication and chromosome segregation. Its inhibition can lead to the accumulation of double-strand breaks in DNA, ultimately triggering cell cycle arrest and apoptosis in cancer cells.

Mechanism of Action

Structurally related carbamate derivatives have been shown to act as topoisomerase II poisons.[2][3] These compounds stabilize the "cleavage complex," a transient intermediate where the enzyme is covalently bound to the 5'-ends of the cleaved DNA.[2][3] By preventing the re-ligation of the DNA strands, these inhibitors lead to an accumulation of DNA double-strand breaks. This DNA damage typically induces a cellular response that results in cell cycle arrest, most notably in the G2/M phase, and subsequently, programmed cell death (apoptosis).[5] Given the presence of the carbamate group, it is plausible that this compound could exhibit a similar mechanism of action.

Topoisomerase_II_Inhibition Potential Mechanism: Topoisomerase II Inhibition cluster_0 DNA Replication Cycle cluster_1 Inhibitor Action Relaxed_DNA Relaxed DNA Topoisomerase_II Topoisomerase II Relaxed_DNA->Topoisomerase_II Binding Cleavage_Complex Cleavage Complex (Transient) Topoisomerase_II->Cleavage_Complex DNA Cleavage Re-ligated_DNA Re-ligated DNA Cleavage_Complex->Re-ligated_DNA DNA Re-ligation Stabilized_Complex Stabilized Cleavage Complex Inhibitor Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate (Potential Inhibitor) Inhibitor->Stabilized_Complex Stabilization DNA_Breaks DNA Double-Strand Breaks Stabilized_Complex->DNA_Breaks Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest DNA_Breaks->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Potential Topoisomerase II Inhibition Pathway
Quantitative Data for Structurally Related Compounds

The following table summarizes the cytotoxic activities of some 4-β-amino-4′-O-demethyl-4-desoxypodophyllotoxin carbamate derivatives, which act as topoisomerase II inhibitors. This data is provided to illustrate the potential potency range for compounds with this mechanism.

Compound IDCell LineIC50 (µM)Reference
4a L12100.25[5]
4b L12100.12[5]
4c L12100.22[5]
4g L12100.14[5]
4j L12100.10[5]
4k L12100.15[5]

Note: The data presented is for structurally related compounds, not this compound.

Experimental Protocol: Cytotoxicity (MTT) Assay

This protocol provides a general framework for assessing the cytotoxic effects of a compound on cultured cancer cells.[6][7][8][9]

  • Cell Plating: Seed cancer cells (e.g., L1210, HeLa, MCF-7) into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Potential Antiviral Activity

The benzyl carbamate and cyclopropyl moieties are present in various compounds with demonstrated antiviral activities against a range of viruses, including coronaviruses and herpesviruses.

Inhibition of Coronavirus Main Protease (Mpro)

Recent studies have identified benzyl carbamate derivatives as potent inhibitors of the main protease (Mpro) of coronaviruses, such as SARS-CoV-2.[1][10] Mpro is a cysteine protease that is essential for viral replication, making it an attractive target for antiviral drug development.

Benzyl carbamate-containing compounds have been characterized as covalent reversible inhibitors of Mpro.[1] They are thought to bind to the active site of the enzyme, with the electrophilic "warhead" of the inhibitor forming a covalent bond with the catalytic cysteine residue (Cys145). This covalent modification inactivates the protease, preventing it from cleaving the viral polyproteins and thus halting viral replication.

Mpro_Inhibition Potential Mechanism: Coronavirus Mpro Inhibition Viral_Polyprotein Viral Polyprotein Mpro Mpro (Cysteine Protease) Viral_Polyprotein->Mpro Cleavage Site Active_Proteins Functional Viral Proteins Mpro->Active_Proteins Proteolytic Cleavage Inactive_Mpro Inactive Mpro-Inhibitor Complex Viral_Replication Viral Replication Active_Proteins->Viral_Replication Inhibitor Benzyl Carbamate Derivative (Potential Inhibitor) Inhibitor->Mpro Covalent Binding to Catalytic Cysteine

Potential Coronavirus Mpro Inhibition Pathway

The following table presents the inhibitory activity of benzyl carbamate-containing compounds against the Mpro of different coronaviruses.

Compound IDVirus MproIC50 (µM)Reference
1a SARS-CoV-20.1601[1]
5a SARS-CoV-20.4905[1]
5b SARS-CoV-20.2039[1]
1a SARS-CoV0.8295[1]
5a MERS-CoV0.0732[1]

Note: The data presented is for structurally related compounds, not this compound.

Inhibition of Viral DNA/RNA Synthesis (Nucleoside Analog Mechanism)

The cyclopropyl group is a key feature in several nucleoside analogs that exhibit potent antiviral activity against viruses like herpesviruses, HIV, and HBV.[11][12][13][14] These compounds act as chain terminators of viral DNA or RNA synthesis.

Cyclopropyl nucleoside analogs are typically administered as prodrugs.[13] Inside the host cell, they are phosphorylated by viral and/or cellular kinases to their active triphosphate form. This triphosphate analog then competes with the natural deoxynucleoside triphosphates for incorporation into the growing viral DNA or RNA chain by the viral polymerase (e.g., DNA polymerase, reverse transcriptase).[13][15] Once incorporated, the lack of a 3'-hydroxyl group on the cyclopropyl moiety prevents the addition of the next nucleotide, leading to premature chain termination and inhibition of viral replication.[13]

Nucleoside_Analog_MoA Potential Mechanism: Nucleoside Analog Action cluster_cell Infected Host Cell Prodrug Cyclopropyl Nucleoside Analog (Prodrug) Monophosphate Monophosphate Prodrug->Monophosphate Viral/Host Kinases Diphosphate Diphosphate Monophosphate->Diphosphate Host Kinases Triphosphate Active Triphosphate Diphosphate->Triphosphate Host Kinases Viral_Polymerase Viral Polymerase (e.g., DNA Polymerase, Reverse Transcriptase) Triphosphate->Viral_Polymerase Incorporation into Viral DNA/RNA Chain_Termination Chain Termination Viral_Polymerase->Chain_Termination No_Replication Inhibition of Viral Genome Replication Chain_Termination->No_Replication

Potential Nucleoside Analog Mechanism of Action

The following table shows the antiviral activity of a cyclopropyl nucleoside analog against herpes simplex virus type-1 (HSV-1).

CompoundVirusIC50 (µg/mL)Reference
9-[[cis-1', 2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]guanine (enantiomer 3a) HSV-10.020[11]
Acyclovir (control) HSV-10.81[11]

Note: The data presented is for a structurally related compound, not this compound.

Experimental Protocol: Plaque Reduction Assay

This protocol outlines a standard method for evaluating the antiviral efficacy of a compound by quantifying the reduction in viral plaques.[16][17][18][19][20]

  • Cell Seeding: Plate a monolayer of susceptible host cells (e.g., Vero cells for herpesviruses) in 6- or 12-well plates and grow to confluence.

  • Compound and Virus Preparation: Prepare serial dilutions of the test compound in an appropriate cell culture medium. Mix each compound dilution with a known amount of virus (e.g., 100 plaque-forming units, PFU).

  • Infection: Remove the growth medium from the confluent cell monolayers and inoculate the cells with the virus-compound mixtures. Incubate for 1-2 hours to allow for viral adsorption.

  • Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) with the corresponding concentrations of the test compound. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus.

  • Plaque Visualization and Counting: Fix the cells (e.g., with formaldehyde) and stain them with a dye such as crystal violet. The plaques will appear as clear zones against the background of stained, uninfected cells. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 value (the effective concentration that reduces the number of plaques by 50%) can be determined from the dose-response curve.

Conclusion and Future Directions

Based on the analysis of structurally related compounds, this compound emerges as a molecule with significant, albeit theoretical, potential for both anticancer and antiviral activities. The benzyl carbamate moiety suggests a possible role as a topoisomerase II poison or a coronavirus Mpro inhibitor, while the cyclopropyl group points towards a potential mechanism as a nucleoside analog that terminates viral DNA/RNA synthesis.

It is crucial to underscore that these are postulated activities based on structural analogy. Rigorous experimental validation is required to determine the actual biological profile of this compound. Future research should focus on synthesizing this compound and evaluating its efficacy and mechanism of action through the experimental protocols outlined in this guide. Such studies will be instrumental in ascertaining whether this compound holds promise as a lead for the development of novel therapeutic agents.

References

A Technical Guide to the Solubility of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate, a compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the foundational principles of solubility, methods for its prediction based on molecular structure, and detailed experimental protocols for its determination. This guide is intended to be a valuable resource for researchers and professionals involved in the synthesis, formulation, and biological evaluation of this and similar carbamate derivatives.

Introduction

This compound is an organic compound featuring a carbamate functional group, a benzyl protecting group, and a cyclopropyl ring with a hydroxymethyl substituent. The carbamate group is a key structural motif in many therapeutic agents, valued for its chemical stability and ability to mimic peptide bonds, which can enhance cell membrane permeability.[1][2] The unique three-dimensional structure of the cyclopropyl ring and the presence of a hydroxyl group suggest a nuanced solubility profile that is critical for its handling, purification, and formulation in drug discovery and development processes. Understanding the solubility of this compound in various organic solvents is paramount for its effective use in chemical reactions, purification processes, and the development of potential therapeutic formulations.[1]

Compounds with similar carbamate structures are being explored for their potential as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are implicated in cancer.[3] Therefore, understanding the physicochemical properties of this compound, such as its solubility, is a crucial first step in evaluating its potential as a therapeutic agent.

Predicted Solubility Profile

The molecule possesses both non-polar (benzyl group, cyclopropyl ring) and polar (carbamate and hydroxyl groups) functionalities. This amphiphilic nature suggests that its solubility will vary across a spectrum of organic solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the hydroxyl and carbamate groups, which can act as hydrogen bond donors and acceptors, suggests that the compound should exhibit moderate to good solubility in polar protic solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents can engage in dipole-dipole interactions and act as hydrogen bond acceptors. Therefore, this compound is expected to be soluble in these solvents.

  • Non-Polar Solvents (e.g., Hexane, Toluene): The large non-polar benzyl and cyclopropyl components suggest some solubility in non-polar solvents, although it is likely to be lower than in polar solvents due to the presence of the polar functional groups.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have an intermediate polarity and are generally good solvents for a wide range of organic compounds. It is predicted that the target compound will be soluble in chlorinated solvents.

Quantitative Solubility Data

As previously stated, specific quantitative solubility data for this compound is not widely published. The following table is provided as a template to illustrate how experimentally determined solubility data should be presented for clear comparison. Researchers are encouraged to populate this table with their own experimental findings.

SolventChemical FormulaSolvent TypePredicted SolubilityExperimentally Determined Solubility (g/L) at 25°C
MethanolCH₃OHPolar ProticHighData not available
EthanolC₂H₅OHPolar ProticHighData not available
IsopropanolC₃H₈OPolar ProticModerateData not available
AcetonitrileC₂H₃NPolar AproticHighData not available
AcetoneC₃H₆OPolar AproticHighData not available
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticVery HighData not available
Dichloromethane (DCM)CH₂Cl₂ChlorinatedHighData not available
ChloroformCHCl₃ChlorinatedHighData not available
Tetrahydrofuran (THF)C₄H₈OEtherHighData not available
Ethyl AcetateC₄H₈O₂EsterModerateData not available
TolueneC₇H₈AromaticLow to ModerateData not available
HexaneC₆H₁₄Non-polarLowData not available
WaterH₂OPolar ProticVery LowData not available

Experimental Protocols for Solubility Determination

A standardized and reproducible experimental protocol is crucial for obtaining reliable quantitative solubility data. The following outlines a general method for determining the solubility of a solid organic compound like this compound in various organic solvents.

Materials and Equipment
  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Glass vials with screw caps

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Syringe filters (chemically compatible with the solvent, e.g., 0.22 µm PTFE)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure
  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to create a calibration curve for quantitative analysis.

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is necessary to ensure a saturated solution.

  • Equilibration: Tightly seal the vials and place them in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Filtration: After equilibration, cease agitation and allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

  • Dilution: Accurately dilute the filtered aliquot with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantitative Analysis: Analyze the diluted samples, along with the standard solutions, using a calibrated HPLC or GC method. Use the calibration curve generated from the standard solutions to determine the concentration of this compound in the diluted samples.

  • Calculation of Solubility: Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

Experimental Workflow Diagram

G Experimental Workflow for Solubility Determination A Prepare Standard Solutions F Quantitative Analysis (HPLC/GC) A->F B Add Excess Solute to Solvent C Equilibrate at Constant Temperature (e.g., 24-48h at 25°C) B->C D Collect and Filter Supernatant C->D E Dilute Filtered Sample D->E E->F G Calculate Solubility F->G

Caption: Workflow for determining the solubility of a solid organic compound.

Potential Application in Drug Development: A Hypothetical Signaling Pathway

As mentioned, carbamate-containing compounds are of interest as potential inhibitors of Cyclin-Dependent Kinases (CDKs). CDKs are a family of protein kinases that are crucial for the regulation of the cell cycle. Their dysregulation is a hallmark of many cancers. The diagram below illustrates a simplified, hypothetical signaling pathway where a compound like this compound might act as a CDK inhibitor, leading to cell cycle arrest.

G Hypothetical Signaling Pathway for a CDK Inhibitor cluster_0 Cell Cycle Progression A Cyclin D / CDK4/6 B Rb Phosphorylation A->B A->B catalyzes C E2F Release B->C B->C leads to D G1/S Transition C->D C->D drives Arrest G1 Arrest D->Arrest Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->A

Caption: A potential mechanism of action for a CDK4/6 inhibitor in the cell cycle.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not yet extensively documented, this guide provides a robust framework for its determination. The predicted solubility profile, based on its molecular structure, suggests versatility across a range of polar and non-polar solvents. The detailed experimental protocol outlined herein offers a standardized approach for researchers to generate reliable and reproducible solubility data. Such data is indispensable for the advancement of this and other promising compounds through the drug discovery and development pipeline, particularly given its potential relevance in targeting critical cellular pathways like those regulated by CDKs.

References

Stability Studies of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential stability challenges and the requisite analytical methodologies for Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate. Given the absence of specific published stability studies on this molecule, this document outlines a robust, hypothetical forced degradation study based on established principles of carbamate chemistry. The protocols and potential degradation pathways detailed herein are intended to serve as a foundational framework for stability-indicating method development and validation.

Introduction

This compound is a molecule of interest in pharmaceutical development. Understanding its intrinsic stability is critical for ensuring the safety, efficacy, and quality of any potential drug product. Forced degradation studies are an essential component of the drug development process, providing insights into the likely degradation products and pathways of a drug substance under various stress conditions.[1][2][3] This guide outlines a systematic approach to investigating the stability of this compound.

Proposed Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated under forced stress conditions. The primary sites susceptible to degradation are the carbamate linkage and the benzyl group.

Hydrolysis

The carbamate ester linkage is susceptible to hydrolysis under both acidic and basic conditions.[4]

  • Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen of the carbamate can lead to nucleophilic attack by water, resulting in the cleavage of the carbamate bond to yield benzyl alcohol, (1-aminocyclopropyl)methanol, and carbon dioxide.

  • Base-Catalyzed Hydrolysis: Under basic conditions, the carbamate can be hydrolyzed to form benzyl alcohol and the corresponding carbamic acid of (1-aminocyclopropyl)methanol, which is unstable and decomposes to (1-aminocyclopropyl)methanol and carbon dioxide.[4]

Oxidation

The benzylic position is prone to oxidation, which can lead to the formation of various degradation products.[5] Additionally, the primary alcohol may be susceptible to oxidation.

  • Benzylic Oxidation: The methylene group of the benzyl moiety can be oxidized to a hydroxyl group, forming a hemiaminal-like intermediate which could be unstable, or further oxidized to a ketone. This could ultimately lead to the cleavage of the benzyl group, forming benzaldehyde or benzoic acid.

  • Alcohol Oxidation: The primary hydroxymethyl group on the cyclopropyl ring could be oxidized to an aldehyde or a carboxylic acid.

Thermal Degradation

Carbamates can undergo thermal decomposition.[6][7][8][9][10] The likely pathway for this compound would be the cleavage of the carbamate bond to form benzyl alcohol and an isocyanate derivative of the (1-(hydroxymethyl)cyclopropyl)amine, or decarboxylation.

Photodegradation

Exposure to light, particularly UV radiation, can induce photodegradation.[11][12][13][14] For aromatic carbamates, this can involve the formation of phenols and other rearranged products.[11] The benzyl group in the target molecule may absorb UV light, leading to the formation of radical intermediates and subsequent degradation.

Experimental Protocols for Forced Degradation Studies

A systematic forced degradation study should be conducted to purposefully degrade the this compound to an extent of 5-20%.[2]

Materials and Reagents
  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Photodiode Array (PDA) detector

  • pH meter

  • Analytical balance

  • Thermostatic oven

  • Photostability chamber

  • Water bath

Sample Preparation

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent, such as a mixture of acetonitrile and water.

Stress Conditions
  • Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, and 24 hours). After each time point, cool the solution, neutralize it with an appropriate amount of 0.1 M NaOH, and dilute to the final concentration with the mobile phase.

  • Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 12, and 24 hours). After each time point, neutralize the solution with an appropriate amount of 0.1 M HCl and dilute to the final concentration with the mobile phase.

  • Neutral Hydrolysis: To an aliquot of the stock solution, add an equal volume of water. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, and 24 hours). After each time point, cool the solution and dilute to the final concentration with the mobile phase.

To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 12, and 24 hours). After each time point, dilute the solution to the final concentration with the mobile phase.

Expose the solid drug substance to dry heat in a thermostatic oven at a temperature higher than that used for accelerated stability testing (e.g., 80°C) for a specified period (e.g., 24, 48, 72 hours). At each time point, dissolve a portion of the solid in the initial solvent and dilute to the final concentration with the mobile phase.

Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A control sample should be kept in the dark under the same conditions. After the exposure, dissolve the solid sample and dilute the solution to the final concentration with the mobile phase.

Analytical Methodology

A stability-indicating HPLC method should be developed and validated.

  • Chromatographic Conditions (Proposed):

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: To be determined based on the UV spectrum of the parent compound (e.g., 210 nm).

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

Data Presentation

The results of the forced degradation study should be summarized in clear and concise tables to facilitate comparison.

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionTime (hours)% Assay of Parent Compound% DegradationNumber of Degradants
0.1 M HCl (60°C) 295.24.81
885.714.32
2470.129.93
0.1 M NaOH (RT) 292.57.52
880.319.73
2465.834.24
3% H₂O₂ (RT) 890.19.92
2478.921.13
Thermal (80°C) 2498.51.51
7294.25.82
Photolytic -96.33.71

Table 2: Retention Times (RT) and Relative Retention Times (RRT) of Potential Degradation Products

PeakRT (min)RRT
This compound10.51.00
Degradant 1 (Acid Hydrolysis)4.20.40
Degradant 2 (Acid Hydrolysis)7.80.74
Degradant 3 (Basic Hydrolysis)3.50.33
Degradant 4 (Oxidative)12.11.15

Visualization of Pathways and Workflows

Degradation_Pathways Parent This compound Hydrolysis_Products Benzyl Alcohol + (1-aminocyclopropyl)methanol Parent->Hydrolysis_Products Hydrolysis (Acid/Base) Oxidation_Product1 Benzyl (1-formylcyclopropyl)carbamate Parent->Oxidation_Product1 Oxidation (Alcohol) Oxidation_Product2 Benzoic acid + (1-aminocyclopropyl)methanol Parent->Oxidation_Product2 Oxidation (Benzylic) Thermal_Product Benzyl alcohol + Isocyanate Derivative Parent->Thermal_Product Thermal Stress Photo_Product Rearranged/Phenolic Products Parent->Photo_Product Photolytic Stress

Caption: Proposed degradation pathways for this compound.

Experimental_Workflow Start Start: Drug Substance Prepare_Stock Prepare Stock Solution (1 mg/mL) Start->Prepare_Stock Stress_Conditions Apply Stress Conditions Prepare_Stock->Stress_Conditions Acid Acidic Hydrolysis (0.1 M HCl, 60°C) Stress_Conditions->Acid Base Basic Hydrolysis (0.1 M NaOH, RT) Stress_Conditions->Base Oxidation Oxidation (3% H₂O₂, RT) Stress_Conditions->Oxidation Thermal Thermal (Solid, 80°C) Stress_Conditions->Thermal Photo Photolytic (Solid & Solution) Stress_Conditions->Photo Sample_Prep Sample Preparation (Neutralize, Dilute) Acid->Sample_Prep Base->Sample_Prep Oxidation->Sample_Prep Thermal->Sample_Prep Photo->Sample_Prep HPLC_Analysis HPLC Analysis Sample_Prep->HPLC_Analysis Data_Analysis Data Analysis (% Degradation, Impurity Profile) HPLC_Analysis->Data_Analysis End End: Stability Profile Data_Analysis->End

Caption: Workflow for the forced degradation study of this compound.

Conclusion

This technical guide provides a comprehensive, albeit hypothetical, framework for assessing the stability of this compound. The proposed degradation pathways, experimental protocols, and analytical methods are based on established scientific principles and regulatory expectations. The successful execution of such a study is paramount for the development of a robust and stable pharmaceutical product. The identification and characterization of degradation products will be crucial for ensuring the safety and quality of the final drug formulation.

References

An In-depth Technical Guide to Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate: Synthesis, Derivatives, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate, a valuable building block in medicinal chemistry. We will delve into its synthesis, potential downstream products, and its role in the development of novel therapeutics, particularly in the realm of kinase inhibitors for cancer therapy.

Introduction

This compound (CAS No. 103500-22-7) is a bifunctional organic molecule featuring a cyclopropyl ring, a protected amine in the form of a benzyl carbamate, and a primary alcohol. This unique combination of structural motifs makes it an attractive intermediate for the synthesis of complex molecular architectures with potential biological activity. The rigid cyclopropane scaffold can impart favorable conformational constraints to drug candidates, while the carbamate and hydroxyl groups provide handles for further chemical modifications. This guide will explore the synthesis of this key intermediate and its potential applications in the development of targeted therapies.

Upstream Products and Synthesis of this compound

The synthesis of this compound involves a multi-step process, starting from readily available precursors. A plausible and efficient synthetic route is outlined below, based on established organic chemistry principles.

Synthesis of the Key Intermediate: 1-Aminocyclopropanemethanol

The initial step involves the synthesis of the core cyclopropylamine scaffold, 1-aminocyclopropanemethanol.

Experimental Protocol: Synthesis of 1-Aminocyclopropanemethanol

N-Protection to Yield this compound

The final step in the synthesis of the title compound is the protection of the amino group of 1-aminocyclopropanemethanol as a benzyl carbamate. This is a standard protection strategy in organic synthesis, often employing benzyl chloroformate.

Experimental Protocol: N-Benzyloxycarbonyl (Cbz) Protection

  • Dissolution: Dissolve 1-aminocyclopropanemethanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Base Addition: Add a base, such as triethylamine (1.2 eq) or sodium bicarbonate, to the solution to neutralize the HCl byproduct generated during the reaction.

  • Cbz-Cl Addition: Cool the reaction mixture to 0°C and slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford pure this compound.

Table 1: Reagents and Typical Reaction Parameters for N-Cbz Protection

Reagent/ParameterMolar Ratio (to amine)ConcentrationTemperature (°C)Reaction Time (h)
1-Aminocyclopropanemethanol1.0-0 to RT2-4
Benzyl Chloroformate1.1-0-
Triethylamine1.2-0 to RT-
Dichloromethane-0.1 - 0.5 M0 to RT-

Synthesis Workflow

G cluster_upstream Upstream Synthesis cluster_target_synthesis Target Compound Synthesis Precursors Suitable Precursors Cyclopropanation Cyclization/ Functionalization Precursors->Cyclopropanation e.g., malonic ester synthesis Amination_Reduction Amination & Reduction Cyclopropanation->Amination_Reduction 1_Aminocyclopropanemethanol 1-Aminocyclopropanemethanol Amination_Reduction->1_Aminocyclopropanemethanol N_Cbz_Protection N-Cbz Protection 1_Aminocyclopropanemethanol->N_Cbz_Protection Benzyl_Chloroformate Benzyl Chloroformate Benzyl_Chloroformate->N_Cbz_Protection Base Base (e.g., TEA) Base->N_Cbz_Protection Target_Compound This compound N_Cbz_Protection->Target_Compound

Caption: Upstream synthesis of this compound.

Downstream Products and Applications

This compound is a versatile intermediate for the synthesis of more complex molecules, particularly in the field of drug discovery. The presence of the hydroxyl group allows for further functionalization, while the Cbz-protecting group can be readily removed to liberate the primary amine for subsequent reactions.

General Reactions of the Hydroxyl and Carbamate Groups
  • Oxidation of the Hydroxyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing a key functional group for forming amides, esters, or other linkages.

  • Esterification/Etherification of the Hydroxyl Group: The alcohol can be converted to an ester or an ether to modify the molecule's properties.

  • Deprotection of the Carbamate: The Cbz group can be removed under various conditions, most commonly via hydrogenolysis, to yield the free amine. This amine can then be acylated, alkylated, or used in other coupling reactions.

Application in Kinase Inhibitor Synthesis

Cyclopropyl groups are increasingly incorporated into drug candidates, particularly kinase inhibitors, to enhance potency and selectivity. The rigid nature of the cyclopropane ring can help to lock the molecule into a bioactive conformation, improving its binding affinity to the target protein.

While a specific, publicly documented downstream product synthesized directly from this compound is not available, a representative synthetic pathway towards a hypothetical kinase inhibitor is presented below. This pathway illustrates how the functionalities of the core molecule can be utilized.

Hypothetical Downstream Synthesis of a Kinase Inhibitor

  • Oxidation: The primary alcohol of this compound is oxidized to a carboxylic acid.

  • Amide Coupling: The resulting carboxylic acid is coupled with a suitable amine-containing heterocyclic core, which is a common feature in many kinase inhibitors.

  • Deprotection: The Cbz group is removed by hydrogenolysis to expose the primary amine.

  • Final Coupling: The liberated amine is then coupled with another molecular fragment, for instance, a substituted aromatic ring, to complete the synthesis of the final kinase inhibitor.

Table 2: Hypothetical Downstream Reaction Parameters

StepReagentsSolventTemperature (°C)
1. OxidationPCC, DCMDCMRT
2. Amide CouplingHATU, DIPEA, AmineDMFRT
3. DeprotectionH₂, Pd/CMethanolRT
4. Final CouplingAcyl chloride, TEADCM0 to RT

Downstream Synthesis Workflow

G Target_Compound This compound Oxidation Oxidation Target_Compound->Oxidation Carboxylic_Acid Intermediate Carboxylic Acid Oxidation->Carboxylic_Acid Amide_Coupling Amide Coupling Carboxylic_Acid->Amide_Coupling Protected_Inhibitor Protected Kinase Inhibitor Intermediate Amide_Coupling->Protected_Inhibitor Deprotection Cbz Deprotection Protected_Inhibitor->Deprotection Amine_Intermediate Amine Intermediate Deprotection->Amine_Intermediate Final_Coupling Final Coupling Amine_Intermediate->Final_Coupling Kinase_Inhibitor Hypothetical Kinase Inhibitor Final_Coupling->Kinase_Inhibitor

Caption: Hypothetical downstream synthesis of a kinase inhibitor.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its straightforward, albeit not fully detailed in public literature, synthesis and the presence of two key functional groups make it an important tool for medicinal chemists. The incorporation of the cyclopropyl moiety is a well-established strategy in modern drug design to enhance the pharmacological properties of drug candidates. As the demand for novel and effective targeted therapies continues to grow, intermediates like this compound will undoubtedly play a crucial role in the discovery and development of the next generation of pharmaceuticals.

Methodological & Application

Application Notes and Protocols: Use of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate in Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate, a valuable building block in multi-step organic synthesis. The unique structural features of this compound, combining a reactive hydroxymethyl group, a strained cyclopropyl ring, and a readily cleavable benzyl carbamate protecting group, make it a versatile intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and agrochemicals.

Chemical Properties and Spectroscopic Data

While specific experimental spectroscopic data for this compound is not widely published, the expected spectral characteristics can be inferred from its structure and data for analogous compounds.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 103500-22-7
Molecular Formula C₁₂H₁₅NO₃
Molecular Weight 221.25 g/mol
Appearance Expected to be a white to off-white solid
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH)

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Chemical Shifts / Peaks
¹H NMR (CDCl₃) δ 7.30-7.40 (m, 5H, Ar-H), 5.12 (s, 2H, Ar-CH₂), ~5.0 (br s, 1H, NH), 3.65 (s, 2H, CH₂OH), 0.80-1.00 (m, 4H, cyclopropyl-CH₂)
¹³C NMR (CDCl₃) δ ~156 (C=O), ~136 (Ar-C), 128.5, 128.1, 127.9 (Ar-CH), ~67 (Ar-CH₂), ~65 (CH₂OH), ~25 (quaternary cyclopropyl-C), ~15 (cyclopropyl-CH₂)
IR (KBr, cm⁻¹) ~3400 (O-H stretch), ~3300 (N-H stretch), ~1690 (C=O stretch, carbamate), ~1530 (N-H bend), ~1250 (C-O stretch)
Mass Spec (ESI+) m/z 222.11 [M+H]⁺, 244.09 [M+Na]⁺

Synthesis of this compound

Alternatively, a multi-step synthesis starting from a suitable cyclopropane precursor followed by introduction of the protected amine and hydroxymethyl functionalities is a common strategy. The preparation of similar compounds involves techniques like reductive cyclopropanation and Curtius degradation.[1]

Diagram 1: Proposed Synthesis of this compound

G cluster_0 Proposed Synthetic Pathway A 1-(Aminomethyl)cyclopropanemethanol R1 A->R1 Base (e.g., Et3N) DCM, 0 °C to rt B Benzyl Chloroformate C This compound R1->C

Caption: Proposed synthesis of the target compound.

Application in Multi-Step Synthesis: A Case Study

This compound is a valuable intermediate for the synthesis of bioactive molecules. Its utility is highlighted in its potential role as a building block for more complex structures, such as those found in anticancer drug candidates.[2] The carbamate serves as a protecting group for the amine, which can be deprotected in later synthetic steps.[3][4][5]

Diagram 2: General Workflow for the Use of this compound in Synthesis

G A This compound B Functionalization of Hydroxymethyl Group A->B C Intermediate 1 B->C D Further Synthetic Transformations C->D E Intermediate 2 D->E F Deprotection of Carbamate E->F G Final Product F->G

Caption: Multi-step synthesis workflow.

Experimental Protocol: Functionalization of the Hydroxymethyl Group (Analogous Reaction)

The following is a general protocol for the oxidation of a primary alcohol to an aldehyde, a common transformation for the hydroxymethyl group. This protocol is based on standard procedures and would need to be optimized for this compound.

Table 3: Oxidation of a Primary Alcohol to an Aldehyde

Step Procedure
1. Reagents This compound (1.0 eq), Dess-Martin periodinane (1.5 eq), Dichloromethane (DCM)
2. Reaction Setup To a stirred solution of the alcohol in DCM at 0 °C, add Dess-Martin periodinane portion-wise.
3. Reaction Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
4. Workup Quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
5. Purification Purify the crude product by flash column chromatography on silica gel.
Experimental Protocol: Deprotection of the Benzyl Carbamate (General Procedure)

The benzyl carbamate (Cbz) group is typically removed by catalytic hydrogenation.[5]

Table 4: Deprotection of Benzyl Carbamate

Step Procedure
1. Reagents Cbz-protected amine (1.0 eq), Palladium on carbon (10 mol%), Methanol or Ethanol, Hydrogen gas
2. Reaction Setup Dissolve the Cbz-protected amine in methanol or ethanol in a flask suitable for hydrogenation. Add the Pd/C catalyst.
3. Reaction Purge the flask with hydrogen gas (or use a balloon filled with hydrogen) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).
4. Workup Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite with the solvent.
5. Purification Concentrate the filtrate under reduced pressure to yield the deprotected amine. Further purification may be necessary depending on the substrate.

Signaling Pathways and Logical Relationships

The utility of this compound in drug discovery often stems from the incorporation of the cyclopropyl scaffold into molecules that target specific biological pathways.

Diagram 3: Role in Drug Discovery Funnel

G cluster_0 Drug Discovery Process A Synthesis of This compound B Multi-step Synthesis of Bioactive Molecules A->B C In vitro Screening (Target Identification) B->C D Lead Optimization C->D E Preclinical Development D->E

Caption: Role in the drug discovery pipeline.

Conclusion

This compound is a promising and versatile building block for organic synthesis. Its unique combination of functional groups allows for a wide range of chemical transformations, making it a valuable tool for the synthesis of novel compounds with potential applications in medicine and agriculture. The protocols and data presented here, based on established chemical principles and analogous reactions, provide a solid foundation for researchers to incorporate this compound into their synthetic strategies. Further research to develop and publish specific, optimized protocols for the synthesis and application of this compound is warranted.

References

Application of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate in Medicinal Chemistry: A Key Intermediate in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate is a valuable building block in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of targeted anticancer therapies. Its unique structural features, incorporating a cyclopropyl ring and a protected amine, make it an ideal starting material for the construction of complex molecules designed to interact with specific biological targets. This document provides a detailed overview of its application, focusing on its use in the synthesis of the multi-tyrosine kinase inhibitor, Cabozantinib.

Application in the Synthesis of Cabozantinib

Cabozantinib is a potent inhibitor of multiple receptor tyrosine kinases, including MET, VEGFR2, and RET, which are crucial drivers of tumor growth, angiogenesis, and metastasis. The core structure of Cabozantinib features a cyclopropane-1,1-dicarboxamide moiety, which can be synthesized from precursors derived from this compound.

Logical Workflow for the Synthesis of Cabozantinib Intermediate

The following diagram illustrates the conceptual workflow for the utilization of a cyclopropane-containing intermediate in the synthesis of the core structure of Cabozantinib.

G cluster_0 Intermediate Synthesis cluster_1 Final Product Synthesis A This compound B Oxidation A->B C 1-((Benzyloxy)carbonyl)cyclopropane-1-carboxylic acid B->C D Amidation with 4-fluoroaniline C->D E Benzyl (1-( (4-fluorophenyl)carbamoyl)cyclopropyl)carbamate D->E F Deprotection E->F G 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid F->G I Coupling Reaction G->I H 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline H->I J N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide (Cabozantinib) I->J

Figure 1: Synthetic workflow from the carbamate to Cabozantinib.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis of intermediates and the biological activity of the final product, Cabozantinib.

Intermediate Synthesis StepReagents and ConditionsYield (%)Purity (%)
Amidation of 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid with 4-((6,7-dimethoxyquinolin-4-yl)oxy)anilineO-benzotriazole-tetramethylurea hexafluorophosphate, triethylamine, dichloromethane, 20-40°C, 3h92.3099.98

Table 1: Summary of a reported yield for a key coupling step in the synthesis of Cabozantinib.[1]

Target KinaseIC50 (nM)
MET1.3
VEGFR20.035
RET4
KIT4.6
AXL7
FLT311.3

Table 2: In vitro inhibitory activity of Cabozantinib against various tyrosine kinases.

Experimental Protocols

Protocol 1: Synthesis of 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid

This protocol describes a method for the synthesis of a key intermediate required for the final coupling step to produce Cabozantinib.

Materials:

  • Cyclopropane-1,1-dicarboxylic acid

  • Thionyl chloride

  • Tetrahydrofuran (THF)

  • Triethylamine

  • 4-fluoroaniline

  • Ethyl acetate (EtOAc)

  • Sodium hydroxide (NaOH) solution (1.0 M)

  • Saturated brine

  • Sodium sulfate (Na2SO4)

  • Heptane

Procedure:

  • Cool a solution of cyclopropane-1,1-dicarboxylic acid in THF in an ice-water bath.

  • Add triethylamine dropwise, maintaining the temperature below 10°C.

  • After stirring for 30 minutes, add thionyl chloride.

  • Subsequently, add a solution of 4-fluoroaniline in THF dropwise, keeping the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Dilute the reaction mixture with EtOAc and wash sequentially with 1.0 M NaOH solution, water, and saturated brine.

  • Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

  • Add heptane to the resulting viscous liquid to precipitate the product.

  • Filter and dry the solid to obtain 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid. A reported yield for this reaction is 93%.[2]

Protocol 2: Synthesis of N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide (Cabozantinib)

This protocol outlines the final coupling step to synthesize Cabozantinib.

Materials:

  • 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline

  • 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid

  • O-benzotriazole-tetramethylurea hexafluorophosphate (HBTU)

  • Triethylamine

  • Dichloromethane (DCM)

  • Sodium carbonate aqueous solution (0.1 g/mL)

  • Purified water

  • Ethyl acetate

Procedure:

  • To a solution of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline and 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid in dichloromethane, add O-benzotriazole-tetramethylurea hexafluorophosphate.

  • Add triethylamine to the mixture and stir at 20-40°C for 3 hours.

  • Wash the reaction solution with 0.1 g/mL sodium carbonate aqueous solution and then with purified water.

  • Concentrate the organic layer to dryness.

  • Add ethyl acetate to the residue and stir at 0-10°C for 3-4 hours to induce crystallization.

  • Filter the solid, wash with ethyl acetate, and dry under vacuum to yield Cabozantinib. A reported yield for this process is 92.30% with a purity of 99.98%.[1]

Signaling Pathways Targeted by Cabozantinib

Cabozantinib exerts its anticancer effects by inhibiting key signaling pathways involved in tumor progression and angiogenesis. The primary targets are the MET and VEGFR2 signaling pathways.

MET Signaling Pathway

The MET proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling cascades promoting cell proliferation, survival, migration, and invasion.[3][4]

G cluster_0 MET Signaling HGF HGF MET MET Receptor HGF->MET GRB2 GRB2 MET->GRB2 PI3K PI3K MET->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Invasion ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Cabozantinib Cabozantinib Cabozantinib->MET Inhibition

Figure 2: Simplified MET signaling pathway and inhibition by Cabozantinib.
VEGFR2 Signaling Pathway

Vascular endothelial growth factor receptor 2 (VEGFR2) is a key mediator of angiogenesis. Its activation by VEGF leads to endothelial cell proliferation, migration, and survival, ultimately resulting in the formation of new blood vessels that supply tumors with nutrients and oxygen.[5][6]

G cluster_0 VEGFR2 Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Endothelial Cell Proliferation & Survival ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Cabozantinib Cabozantinib Cabozantinib->VEGFR2 Inhibition

Figure 3: Simplified VEGFR2 signaling pathway and inhibition by Cabozantinib.

This compound serves as a critical starting material in the multi-step synthesis of the potent anticancer agent Cabozantinib. The protocols and data presented herein highlight its significance in providing the core cyclopropane scaffold essential for the drug's activity. The ability of Cabozantinib to dually inhibit the MET and VEGFR2 signaling pathways underscores the importance of such targeted therapeutic strategies in oncology. Further research into derivatives of this versatile carbamate intermediate may lead to the discovery of new kinase inhibitors with improved efficacy and selectivity.

References

Application Notes and Protocols for the Synthesis of Antiviral Agents from Benzyl (1-hydroxymethyl)cyclopropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate serves as a valuable chiral building block in the synthesis of carbocyclic nucleoside analogues, a class of compounds with significant potential as antiviral agents. The rigid cyclopropyl scaffold mimics the furanose ring of natural nucleosides, while the carbocyclic nature imparts resistance to enzymatic degradation by phosphorylases. This document provides detailed protocols for the synthesis of antiviral nucleoside analogues starting from this compound, along with their biological evaluation and mechanism of action. The primary antiviral targets for the synthesized compounds are Human Immunodeficiency Virus type 1 (HIV-1) and Hepatitis B Virus (HBV).

Synthesis of Cyclopropyl Carbocyclic Nucleosides

The general synthetic strategy involves the conversion of this compound into a reactive intermediate, followed by coupling with various purine and pyrimidine bases. A key step is the mesylation of the primary alcohol to create a good leaving group for the subsequent nucleophilic substitution by the heterocyclic bases.

Experimental Workflow

Synthesis Workflow start This compound mesylation Mesylation start->mesylation intermediate Mesylated Intermediate mesylation->intermediate coupling Coupling with Nucleobase intermediate->coupling deprotection Deprotection (if necessary) coupling->deprotection final_product Cyclopropyl Carbocyclic Nucleoside Analogue deprotection->final_product

Caption: General workflow for the synthesis of cyclopropyl carbocyclic nucleoside analogues.

Experimental Protocols

Protocol 1: Synthesis of Mesylated Intermediate

This protocol describes the conversion of this compound to its mesylated derivative.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Methanesulfonyl chloride (MsCl)

  • Argon or Nitrogen gas

  • Magnetic stirrer and stirring bar

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) dropwise to the stirred solution.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude mesylated intermediate, which can be used in the next step without further purification.

Protocol 2: Coupling of Mesylated Intermediate with Nucleobases

This protocol details the synthesis of the target nucleoside analogues by coupling the mesylated intermediate with purine or pyrimidine bases. The following is an example using adenine.

Materials:

  • Mesylated intermediate from Protocol 1

  • Adenine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Magnetic stirrer and stirring bar

  • Standard glassware for organic synthesis

Procedure:

  • Suspend adenine (2.0 eq) in anhydrous DMF under an inert atmosphere.

  • Add sodium hydride (2.0 eq) portion-wise to the suspension at room temperature.

  • Stir the mixture for 1 hour at room temperature.

  • Add a solution of the mesylated intermediate (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir overnight.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and quench by the slow addition of methanol.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired cyclopropyl carbocyclic adenine analogue.

Quantitative Data Summary

The following tables summarize the antiviral activity of synthesized enantiomeric cyclopropyl carbocyclic nucleosides.[1]

Table 1: Anti-HIV-1 Activity

CompoundVirus StrainEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Adenine derivativeHIV-1 (LAI)5.2 ± 0.8>100>19.2
Guanine derivativeHIV-1 (LAI)7.5 ± 1.5>100>13.3

Table 2: Anti-HBV Activity

CompoundCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Adenine derivativeHepG2 2.2.158.1 ± 1.2>100>12.3
Guanine derivativeHepG2 2.2.154.3 ± 0.5>100>23.3

Mechanism of Action: Inhibition of Viral Reverse Transcriptase

The synthesized cyclopropyl carbocyclic nucleosides are analogues of natural deoxynucleosides and are believed to exert their antiviral activity through the inhibition of viral reverse transcriptase (for HIV-1) and DNA polymerase (for HBV).

Signaling Pathway of Antiviral Action

Mechanism of Action cluster_cell Host Cell cluster_virus Viral Replication drug Cyclopropyl Nucleoside Analogue uptake Cellular Uptake drug->uptake mono_p Monophosphorylation (Host Kinases) uptake->mono_p di_p Diphosphorylation (Host Kinases) mono_p->di_p tri_p Triphosphorylation (Host Kinases) di_p->tri_p active_drug Active Triphosphate Analogue tri_p->active_drug viral_rt Viral Reverse Transcriptase / DNA Polymerase active_drug->viral_rt Competitive Inhibition incorporation Incorporation into Viral DNA viral_rt->incorporation termination Chain Termination incorporation->termination

Caption: Proposed mechanism of action for cyclopropyl carbocyclic nucleoside analogues.

The mechanism involves the following key steps:

  • Cellular Uptake: The nucleoside analogue is transported into the host cell.

  • Phosphorylation: The analogue is sequentially phosphorylated by host cell kinases to its active triphosphate form.

  • Competitive Inhibition: The triphosphate analogue competes with the natural deoxynucleoside triphosphates for the active site of the viral reverse transcriptase (HIV-1) or DNA polymerase (HBV).

  • Incorporation and Chain Termination: Upon incorporation into the growing viral DNA chain, the absence of a 3'-hydroxyl group on the cyclopropyl moiety prevents the formation of the next phosphodiester bond, leading to premature chain termination and inhibition of viral replication.

References

Application Notes and Protocols: Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate in the Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate as a key building block in the synthesis of potent enzyme inhibitors. The focus of these notes is on the development of inhibitors for SARS-CoV-2 Main Protease (Mpro), a critical enzyme in the viral life cycle. The unique strained cyclopropyl ring and the carbamate functionality of this reagent contribute to the desirable pharmacological properties of the resulting inhibitors.

Introduction to this compound in Drug Discovery

This compound is a versatile synthetic intermediate increasingly recognized for its role in medicinal chemistry. The benzyl carbamate group serves as a valuable protecting group for amines, known as the Cbz or Z group, which is instrumental in peptide synthesis and the construction of complex molecules. The incorporation of the 1-(hydroxymethyl)cyclopropyl moiety introduces a three-dimensional structural element that can enhance binding affinity and metabolic stability of drug candidates. The inherent ring strain of the cyclopropyl group can influence the conformation of the molecule, predisposing it to a bioactive conformation. Furthermore, the cyclopropyl group is generally less susceptible to oxidative metabolism compared to linear alkyl chains, potentially improving the pharmacokinetic profile of the final compound.

While this document focuses on the synthesis of SARS-CoV-2 Mpro inhibitors, derivatives of benzyl carbamate and cyclopropylamines have shown inhibitory activity against a range of other enzymes, including Cathepsins B and K, Fatty Acid Amide Hydrolase (FAAH), Monoacylglycerol Lipase (MAGL), and Topoisomerase II. This highlights the broad potential of this chemical scaffold in developing novel therapeutics for various diseases.

Application: Synthesis of SARS-CoV-2 Mpro Inhibitors

The SARS-CoV-2 Main Protease (Mpro), also known as 3CLpro, is a cysteine protease essential for the replication of the virus.[1][2] It processes viral polyproteins into functional non-structural proteins, making it a prime target for antiviral drug development.[3][4] Inhibiting Mpro effectively halts the viral life cycle.[2]

A recent study highlighted the discovery of potent SARS-CoV-2 Mpro inhibitors containing a benzyl carbamate moiety. While a direct synthesis from this compound was not detailed, the structural components suggest its utility as a key starting material for analogous inhibitors. The benzyl carbamate portion of these inhibitors establishes crucial hydrophobic interactions and hydrogen bonds within the Mpro active site.[5]

Quantitative Data: Inhibition of Coronavirus Mpro

The following table summarizes the inhibitory activity of several benzyl carbamate-containing compounds against SARS-CoV-2 Mpro and related coronaviral proteases. This data is extracted from a study screening a legacy collection of cysteine protease inhibitors.[6][7]

CompoundSARS-CoV-2 Mpro IC50 (µM)SARS-CoV Mpro IC50 (µM)MERS-CoV Mpro IC50 (µM)Human Cathepsin L IC50 (µM)
1a 0.415ActiveActive0.184 - 0.763
2a ~8 - 16--0.184 - 0.763
3a ~8 - 16--0.184 - 0.763
4a ~8 - 16--10.74
5a 0.1601ActiveActiveInactive
5b 0.1280.0732-Inactive

IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%.[7]

Experimental Protocols

Protocol 1: General Synthesis of a Peptidomimetic Mpro Inhibitor (Adapted)

Disclaimer: The following is an adapted protocol based on the synthesis of benzyl carbamate-containing Mpro inhibitors.[7] A direct synthetic route from this compound to a specific inhibitor is not available in the cited literature. This protocol outlines a potential synthetic strategy.

Objective: To synthesize a peptidomimetic inhibitor of SARS-CoV-2 Mpro incorporating the 1-(hydroxymethyl)cyclopropyl)carbamate moiety.

Materials:

  • This compound

  • Appropriate amino acid or peptide fragment with a free carboxyl group

  • Coupling agents (e.g., DCC, EDC/HOBt)

  • Organic solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Reagents for purification (e.g., Silica gel for column chromatography)

Procedure:

  • Activation of the Carboxyl Group: Dissolve the desired amino acid or peptide fragment in an anhydrous organic solvent such as DCM or DMF. Add the coupling agent (e.g., 1.1 equivalents of EDC and HOBt) and stir the mixture at 0°C for 30 minutes to activate the carboxyl group.

  • Coupling Reaction: To the activated acid solution, add a solution of this compound (1.0 equivalent) and a base such as TEA or DIPEA (2.0 equivalents) in the same solvent.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the reaction mixture to remove any precipitated by-products. Dilute the filtrate with an organic solvent like ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the final inhibitor.

  • Characterization: Characterize the purified compound by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

Protocol 2: SARS-CoV-2 Mpro Enzymatic Assay

This protocol is for determining the in vitro inhibitory activity of synthesized compounds against SARS-CoV-2 Mpro using a fluorescence resonance energy transfer (FRET) assay.[8][9]

Materials:

  • Recombinant SARS-CoV-2 Mpro enzyme

  • FRET-based peptide substrate (e.g., containing a fluorophore and a quencher)

  • Assay buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT, 40% glycerol)

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Nirmatrelvir)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these solutions in the assay buffer to the desired final concentrations, ensuring the final DMSO concentration is consistent across all wells (typically ≤1%).

  • Enzyme Preparation: Dilute the stock solution of SARS-CoV-2 Mpro in the assay buffer to the desired final concentration (e.g., 20 nM).

  • Reaction Mixture Preparation: In a 384-well plate, add the diluted test compounds or DMSO (for control wells).

  • Enzyme Addition: Add the diluted Mpro enzyme solution to all wells except the blank controls.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate solution (e.g., 20 µM final concentration) to all wells.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths (e.g., Ex: 340 nm, Em: 490 nm).

  • Data Analysis: Calculate the initial reaction rates (slopes) from the linear portion of the fluorescence versus time curves. Determine the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Cytotoxicity Assay

This protocol is for assessing the cytotoxicity of the synthesized inhibitors in a human cell line using a standard MTT assay.[10][11][12]

Materials:

  • Human cell line (e.g., HEK293T or A549)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration to determine the CC50 (50% cytotoxic concentration).

Visualizations

Signaling Pathway and Experimental Workflows

SARS_CoV_2_Replication_and_Mpro_Inhibition SARS-CoV-2 Replication and Mpro Inhibition cluster_replication Viral Replication Cycle cluster_inhibition Mechanism of Inhibition Viral_Entry Viral Entry Viral_RNA_Release Viral RNA Release Viral_Entry->Viral_RNA_Release Translation Translation of Polyproteins (pp1a, pp1ab) Viral_RNA_Release->Translation Cleavage Polyprotein Cleavage Translation->Cleavage RTC_Assembly Replication/Transcription Complex (RTC) Assembly Cleavage->RTC_Assembly Mpro SARS-CoV-2 Mpro (3CLpro) Replication_Transcription RNA Replication & Transcription RTC_Assembly->Replication_Transcription Virion_Assembly New Virion Assembly & Release Replication_Transcription->Virion_Assembly Mpro->Cleavage Catalyzes Mpro->RTC_Assembly Blocks Formation Inhibitor Benzyl Carbamate-based Inhibitor Inhibitor->Mpro Binds to Active Site

Caption: SARS-CoV-2 replication cycle and the role of Mpro inhibitors.

Synthesis_and_Screening_Workflow Inhibitor Synthesis and Screening Workflow cluster_synthesis Synthesis cluster_screening Screening Cascade Starting_Material Benzyl (1-(hydroxymethyl) cyclopropyl)carbamate Coupling Peptide Coupling Starting_Material->Coupling Purification Purification (Chromatography) Coupling->Purification Characterization Characterization (NMR, MS) Purification->Characterization Enzymatic_Assay Mpro Enzymatic Assay (IC50) Characterization->Enzymatic_Assay Test Compounds Cytotoxicity_Assay Cytotoxicity Assay (CC50) Enzymatic_Assay->Cytotoxicity_Assay Lead_Identification Lead Identification Cytotoxicity_Assay->Lead_Identification

Caption: Workflow for synthesis and screening of Mpro inhibitors.

References

The Enduring Guardian: A Technical Guide to the Benzyl Carbamate (Cbz) Protecting Group in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of successful peptide synthesis, preventing unwanted side reactions and ensuring the precise assembly of complex peptide chains. Among the arsenal of protective moieties, the Carboxybenzyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, stands as a foundational and enduring tool, particularly in solution-phase synthesis.[1] This in-depth technical guide provides a comprehensive overview of the Cbz protecting group, detailing its chemical properties, application methodologies, and its strategic place in modern peptide chemistry.

The Cbz group is a benzyloxycarbonyl moiety that protects the N-terminus of an amino acid as a carbamate.[1][2] This protection strategy effectively suppresses the nucleophilicity of the amino group, preventing its participation in undesired coupling reactions.[1][3] One of the key advantages of the Cbz group is the increased crystallinity it often imparts to the protected amino acid, facilitating purification.[1][4]

Key Characteristics of the Cbz Group

The success of the Cbz group is rooted in a combination of key characteristics:

  • Robust Stability: Cbz-protected amines are stable to a wide range of reaction conditions, including basic and mildly acidic media, allowing for flexibility in subsequent synthetic steps.[1][5]

  • Ease of Introduction: The protection reaction with benzyl chloroformate is generally high-yielding and proceeds under mild conditions.[5]

  • Facile Removal: The Cbz group can be cleanly removed by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst) or by treatment with strong acids such as HBr in acetic acid.[5][6] The hydrogenolysis method is particularly mild and orthogonal to many other protecting groups.[5]

  • Orthogonality: The unique cleavage conditions of the Cbz group (hydrogenolysis) make it orthogonal to other common amine protecting groups like the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[5][7] This orthogonality is a critical concept in modern multi-step organic synthesis, allowing for the selective deprotection of one functional group in the presence of others.[5]

Application Notes

The Cbz group remains highly relevant in peptide synthesis, particularly in solution-phase strategies.[8] While less common in solid-phase peptide synthesis (SPPS) compared to Fmoc and Boc, it finds utility in the synthesis of complex peptides and as a side-chain protecting group for certain amino acids.[7][8] Its stability to the mildly acidic conditions used for Boc removal and the basic conditions for Fmoc removal makes it an excellent choice for orthogonal protection schemes.[1]

Quantitative Data

The efficiency of Cbz protection and deprotection reactions is a critical factor in its widespread adoption. The following tables summarize representative quantitative data for these transformations.

Table 1: Representative Yields for Cbz Protection of Various Amines [5]

Amine SubstrateReagents and ConditionsYield (%)
GlycineCbz-Cl, aq. Na₂CO₃, 0 °C> 90
AlanineCbz-Cl, aq. NaOH, 0 °C~95
PhenylalanineCbz-Cl, aq. NaHCO₃, rt> 90
BenzylamineCbz-Cl, Et₃N, CH₂Cl₂, 0 °C to rt~98
AnilineCbz-Cl, Pyridine, CH₂Cl₂, 0 °C~92

Table 2: Comparison of Cbz Deprotection Methods and Yields

Cbz-Protected SubstrateDeprotection Method and ConditionsYield (%)Reference
Cbz-AlanineH₂, 10% Pd/C, Methanol, rt> 95[5]
Cbz-PhenylalanineHBr/Acetic Acid, rt~90[6]
Cbz-GlycineNa/liquid NH₃High[6]
Cbz-Protected PeptideTransfer Hydrogenation (Cyclohexadiene), 10% Pd/CHigh[9]

Experimental Protocols

The following are representative experimental protocols for the introduction and removal of the Cbz protecting group.

Protocol 1: Cbz Protection of an Amino Acid (Schotten-Baumann conditions)

This protocol describes the protection of an amino acid using benzyl chloroformate under basic aqueous conditions.

Diagram of the Cbz Protection Workflow

Cbz_Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification amino_acid Amino Acid dissolution Dissolve Amino Acid in Na₂CO₃ solution (Ice Bath) amino_acid->dissolution na2co3 Sodium Carbonate Solution (1M) na2co3->dissolution cbz_cl Benzyl Chloroformate addition Add Cbz-Cl dropwise (Vigorous Stirring, < 5°C) cbz_cl->addition dissolution->addition stirring Warm to RT and stir (2-4 hours) addition->stirring wash Wash with Diethyl Ether stirring->wash acidify Acidify aqueous layer to pH 2 (1M HCl, Ice Bath) wash->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry organic layers (Na₂SO₄) extract->dry concentrate Concentrate under reduced pressure dry->concentrate product Cbz-Protected Amino Acid concentrate->product

Caption: Workflow for the protection of an amino acid with the Cbz group.

Materials:

  • Amino acid (1.0 equivalent)

  • 1 M aqueous solution of sodium carbonate (2.5 equivalents)[5]

  • Benzyl chloroformate (Cbz-Cl) (1.1 equivalents)[5]

  • 1 M Hydrochloric acid

  • Diethyl ether

  • Ethyl acetate or Dichloromethane

  • Anhydrous sodium sulfate

  • Ice bath

Procedure:

  • Dissolution: Dissolve the amino acid in the 1 M aqueous sodium carbonate solution in a flask, cooling the mixture in an ice bath.[5]

  • Addition of Cbz-Cl: While stirring the solution vigorously, add benzyl chloroformate dropwise, ensuring the temperature is maintained below 5 °C.[5]

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[5]

  • Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[5]

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2 with 1 M HCl.[5]

  • Extraction: Extract the product from the acidified aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.[5]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution and concentrate it under reduced pressure to yield the Cbz-protected amino acid.[5]

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis

This protocol describes the removal of the Cbz group using catalytic hydrogenation, a mild and common method.

Diagram of the Cbz Deprotection Workflow

Cbz_Deprotection_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cbz_peptide Cbz-Protected Peptide dissolution Dissolve Cbz-Peptide in Solvent cbz_peptide->dissolution pd_c 10% Palladium on Carbon catalyst_add Add Pd/C catalyst pd_c->catalyst_add solvent Methanol or Ethanol solvent->dissolution dissolution->catalyst_add hydrogenation Evacuate and backfill with H₂ gas (3x) catalyst_add->hydrogenation stirring Stir under H₂ atmosphere (balloon, rt) hydrogenation->stirring filter Filter through Celite (Keep catalyst wet) stirring->filter concentrate Concentrate filtrate filter->concentrate product Deprotected Amine concentrate->product

Caption: Workflow for the deprotection of a Cbz-protected peptide.

Materials:

  • Cbz-protected compound (1.0 equivalent)

  • 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol %)[5]

  • Methanol or ethanol

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound in a suitable solvent like methanol or ethanol.[5]

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst.[5]

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and then backfill it with hydrogen gas. Repeat this process three times.[5]

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically using a balloon or at 1 atm) at room temperature. Monitor the reaction's progress using thin-layer chromatography (TLC).[1][5]

  • Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.[5]

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[5]

Reaction Mechanisms

The chemical transformations for the protection and deprotection of amines with the Cbz group are well-established.

Diagram of the Cbz Protection Mechanism

Cbz_Protection_Mechanism amine R-NH₂ (Amine) intermediate [Intermediate] amine->intermediate Nucleophilic attack cbz_cl Cbz-Cl (Benzyl Chloroformate) cbz_cl->intermediate base Base (-HCl) product R-NH-Cbz (Cbz-protected Amine) intermediate->product Loss of Cl⁻

Caption: Mechanism of amine protection using benzyl chloroformate.

The protection mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of benzyl chloroformate.[2] A base is required to neutralize the hydrochloric acid that is liberated during the reaction.[2]

Cbz_Deprotection_Mechanism cbz_amine R-NH-Cbz intermediate [Carbamic Acid Intermediate] cbz_amine->intermediate h2_pdc H₂ / Pd-C h2_pdc->intermediate Catalytic Hydrogenolysis amine R-NH₂ (Deprotected Amine) intermediate->amine Decarboxylation toluene Toluene intermediate->toluene co2 CO₂ intermediate->co2

References

Application Notes and Protocols for Stereoselective Reactions of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral cyclopropane derivatives are valuable building blocks in medicinal chemistry and drug development due to their unique conformational properties and metabolic stability. Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate is a key intermediate that possesses a primary alcohol suitable for stereoselective transformations, enabling access to enantiomerically pure compounds. This document provides detailed application notes and protocols for the stereoselective enzymatic kinetic resolution of racemic this compound via lipase-catalyzed acylation. This method offers a green and efficient route to obtaining both enantiomers of the starting material in high enantiomeric purity.

Principle of Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a process for separating a racemic mixture based on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. In this case, a lipase enzyme is used to selectively acylate one enantiomer of the racemic alcohol at a much faster rate than the other. This results in a mixture of an enantioenriched acylated product and the unreacted, enantioenriched alcohol, which can then be separated by standard chromatographic techniques. The efficiency of the resolution is determined by the enantioselectivity (E-value) of the lipase.[1]

Data Presentation

The following table summarizes representative quantitative data for the enzymatic kinetic resolution of primary alcohols, analogous to the target compound, using Candida antarctica lipase B (CAL-B). This data is provided to illustrate the expected outcomes of the described protocol.

EntrySubstrateLipaseAcyl DonorSolventTime (h)Conversion (%)Yield (%) (S)-alcoholee (%) (S)-alcoholYield (%) (R)-acetateee (%) (R)-acetateRef.
1Racemic this compoundNovozym 435 (immobilized CAL-B)Vinyl AcetateHexane6~5045>9948>99[2][3]
2Racemic 2-phenyl-1-ethanolCAL-BVinyl AcetateMTBE244842984599N/A
3Racemic 1-phenylethanolNovozym 435Isopropenyl AcetateToluene1251469949>99N/A

Note: Data for entries 2 and 3 are representative examples from similar resolutions of primary and secondary alcohols and are included for comparative purposes.

Experimental Protocols

Enzymatic Kinetic Resolution of Racemic this compound

This protocol describes the lipase-catalyzed transesterification for the kinetic resolution of racemic this compound.

Materials:

  • Racemic this compound

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Vinyl acetate (acyl donor)

  • Hexane (or other suitable organic solvent like MTBE)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Equipment:

  • Round-bottom flask or screw-cap vial

  • Magnetic stirrer and stir bar

  • Temperature-controlled oil bath or heating mantle

  • Rotary evaporator

  • Chromatography columns

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Chiral HPLC or GC for enantiomeric excess determination

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or screw-cap vial, add racemic this compound (1.0 g, 1 equiv.).

  • Dissolve the substrate in hexane (20 mL).

  • Add vinyl acetate (2-3 equiv.).

  • Add Novozym 435 (50-100 mg per gram of substrate).

  • Seal the flask and stir the suspension at a controlled temperature (e.g., 30-40 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or by taking aliquots for chiral HPLC/GC analysis. The reaction is typically stopped at or near 50% conversion to obtain high enantiomeric excess for both the unreacted alcohol and the acylated product.

  • Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with the reaction solvent and reused.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude mixture contains the acylated product, (R)-Benzyl (1-(acetoxymethyl)cyclopropyl)carbamate, and the unreacted alcohol, (S)-Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate. Purify the mixture by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the two compounds.

  • Characterization: Determine the enantiomeric excess of both the purified acetate and the unreacted alcohol by chiral HPLC or GC analysis.

Visualizations

Enzymatic Kinetic Resolution Workflow

G cluster_0 Reaction cluster_1 Work-up & Purification cluster_2 Products racemate Racemic Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate reaction_mixture Stirring at 30-40 °C racemate->reaction_mixture lipase Novozym 435 (Lipase) lipase->reaction_mixture acyl_donor Vinyl Acetate (Acyl Donor) acyl_donor->reaction_mixture solvent Hexane (Solvent) solvent->reaction_mixture filtration Filter to remove enzyme concentration Concentrate filtrate filtration->concentration chromatography Silica Gel Chromatography concentration->chromatography s_enantiomer (S)-Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate chromatography->s_enantiomer r_enantiomer (R)-Benzyl (1-(acetoxymethyl)cyclopropyl)carbamate chromatography->r_enantiomer analysis Chiral HPLC/GC Analysis (Determine ee) s_enantiomer->analysis r_enantiomer->analysis

Caption: Workflow for the enzymatic kinetic resolution of this compound.

Reaction Scheme

G cluster_reactants cluster_products racemate Racemic Alcohol s_alcohol (S)-Alcohol (slow reacting) r_alcohol (R)-Alcohol (fast reacting) s_alcohol_out (S)-Alcohol s_alcohol->s_alcohol_out slow lipase Lipase r_acetate (R)-Acetate r_alcohol->r_acetate fast acyl_donor + Acyl Donor

References

Application Notes and Protocols: Coupling Reactions of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the coupling of various functionalities to the primary hydroxyl group of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate. This versatile building block is of significant interest in medicinal chemistry, and the derivatization of its hydroxyl group allows for the exploration of structure-activity relationships and the development of novel therapeutic agents. The following protocols describe three common and effective coupling strategies: Steglich Esterification, Mitsunobu Reaction, and Williamson Ether Synthesis.

Steglich Esterification for Acyl Coupling

The Steglich esterification is a mild and efficient method for forming an ester bond between a carboxylic acid and an alcohol using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).[1][2] This method is well-suited for substrates that are sensitive to acidic conditions.[1]

Table 1: Representative Conditions for Steglich Esterification

ParameterCondition
Substrates This compound, Carboxylic Acid (e.g., Acetic Acid)
Coupling Agent N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
Catalyst 4-(Dimethylamino)pyridine (DMAP)
Solvent Dichloromethane (DCM) or Acetonitrile
Temperature 0 °C to Room Temperature
Reaction Time 12-24 hours
Detailed Experimental Protocol: Steglich Esterification
  • To a solution of this compound (1.0 eq.) and a carboxylic acid (1.2 eq.) in dry dichloromethane (DCM) (0.1 M), add 4-(dimethylaminopyridine) (DMAP) (0.1 eq.).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq.) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, the dicyclohexylurea (DCU) byproduct will precipitate as a white solid. Filter off the precipitate.

  • Dilute the filtrate with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ester.

Steglich_Esterification_Workflow start Start reactants Combine Reactants: - this compound - Carboxylic Acid - DMAP - Solvent (DCM) start->reactants cool Cool to 0 °C reactants->cool add_dcc Add DCC cool->add_dcc react Stir at RT (12-24h) add_dcc->react filter Filter DCU Byproduct react->filter workup Aqueous Workup: - 1M HCl - NaHCO3 - Brine filter->workup dry_concentrate Dry & Concentrate workup->dry_concentrate purify Purify by Chromatography dry_concentrate->purify product Final Ester Product purify->product

Steglich Esterification Workflow

Mitsunobu Reaction for Diverse Couplings

The Mitsunobu reaction is a versatile method for the conversion of primary and secondary alcohols into a variety of functional groups, including esters and ethers, with inversion of stereochemistry. The reaction proceeds under mild, neutral conditions using a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).

Table 2: Representative Conditions for Mitsunobu Reaction

ParameterCondition
Substrates This compound, Nucleophile (e.g., Benzoic Acid)
Reagents Triphenylphosphine (PPh₃), Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD)
Solvent Tetrahydrofuran (THF) or Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 4-12 hours
Detailed Experimental Protocol: Mitsunobu Reaction
  • Dissolve this compound (1.0 eq.), a suitable nucleophile (e.g., a carboxylic acid, 1.5 eq.), and triphenylphosphine (PPh₃) (1.5 eq.) in dry tetrahydrofuran (THF) (0.2 M) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to separate the desired product from triphenylphosphine oxide and the hydrazine byproduct.

Mitsunobu_Reaction_Workflow start Start reactants Combine Reactants: - this compound - Nucleophile - PPh3 - Solvent (THF) start->reactants cool Cool to 0 °C (N2 atmosphere) reactants->cool add_dead Add DEAD/DIAD (dropwise) cool->add_dead react Stir at RT (4-12h) add_dead->react concentrate Concentrate (in vacuo) react->concentrate purify Purify by Chromatography concentrate->purify product Final Coupled Product purify->product

Mitsunobu Reaction Workflow

Williamson Ether Synthesis for Alkyl Coupling

The Williamson ether synthesis is a classic and robust method for preparing ethers via an Sₙ2 reaction between an alkoxide and a primary alkyl halide or other electrophile with a good leaving group.[3][4] This method is particularly useful for introducing small alkyl groups.

Table 3: Representative Conditions for Williamson Ether Synthesis

ParameterCondition
Substrates This compound, Alkyl Halide (e.g., Methyl Iodide)
Base Sodium Hydride (NaH) or Potassium Hydride (KH)
Solvent Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Temperature 0 °C to Room Temperature
Reaction Time 2-16 hours
Detailed Experimental Protocol: Williamson Ether Synthesis
  • To a stirred suspension of sodium hydride (NaH) (1.2 eq., 60% dispersion in mineral oil) in dry tetrahydrofuran (THF) (0.2 M) under a nitrogen atmosphere, cool the mixture to 0 °C.

  • Add a solution of this compound (1.0 eq.) in dry THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (e.g., methyl iodide) (1.5 eq.) dropwise.

  • Allow the reaction to stir at room temperature for 2-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired ether.

Williamson_Ether_Synthesis_Workflow start Start deprotonation Deprotonation: - Add Alcohol to NaH in THF - 0 °C to RT start->deprotonation add_halide Add Alkyl Halide at 0 °C deprotonation->add_halide react Stir at RT (2-16h) add_halide->react quench Quench with sat. NH4Cl react->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash, Dry & Concentrate extract->wash_dry purify Purify by Chromatography wash_dry->purify product Final Ether Product purify->product

Williamson Ether Synthesis Workflow

References

Catalytic Functionalization of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the catalytic functionalization of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate. The methodologies outlined herein focus on modern catalytic techniques, particularly Palladium-catalyzed C-H activation, offering efficient and stereoselective pathways to novel and functionalized cyclopropylamine derivatives, which are valuable building blocks in medicinal chemistry.

Introduction

This compound and its derivatives are important structural motifs in drug discovery. The cyclopropyl ring imparts conformational rigidity and unique metabolic stability, while the carbamate and hydroxymethyl groups provide handles for further chemical modification. Catalytic methods for the direct functionalization of such molecules are of high interest as they offer atom-economical and efficient routes to complex molecular architectures. This document details protocols for Palladium-catalyzed C-H functionalization, a powerful strategy for the selective modification of C(sp³)–H bonds.

Catalytic Methods Overview

The primary focus of these protocols is the Palladium(II)-catalyzed enantioselective functionalization of the γ-C(sp³)–H bonds of the cyclopropylmethylamine core. These reactions are typically enabled by a directing group, in this case, the carbamate, and a chiral ligand to induce asymmetry. The main transformations covered include arylation, olefination, and carbonylation.

Key Catalytic Systems:

  • Palladium(II)/Chiral Ligand Systems: These are the most prevalent systems for the enantioselective C-H functionalization of cyclopropylmethylamines. Mono-N-protected amino acid (MPAA) ligands and thioether-based chiral bidentate ligands have proven to be highly effective.[1][2][3][4][5]

  • Catalytic Cycles: The reaction mechanisms typically involve either a Pd(II)/Pd(IV) cycle, particularly for arylation reactions, or a Pd(II)/Pd(0) cycle for olefination and carbonylation reactions.[1][3]

Data Presentation: Comparison of Catalytic Methods

Method Catalyst System Ligand Coupling Partner Product Type Yield (%) Enantiomeric Ratio (er) / Enantiomeric Excess (ee) Reference
Enantioselective γ-C-H Arylation Pd(OAc)₂Boc-L-Val-OHAryl Iodidesγ-Aryl-cyclopropylmethylaminesup to 99up to 99.5% ee[3][4]
Enantioselective γ-C-H Arylation (Free Amine) Pd(OAc)₂Thioether-based chiral bidentate ligandArylboron Reagentsγ-Aryl-cyclopropylmethylaminesGood to ExcellentHigh[1]
Enantioselective γ-C-H Olefination (Free Amine) Pd(OAc)₂Thioether-based chiral bidentate ligandAlkenesγ-Olefinated-cyclopropylmethylaminesModerateModerate[1]
Enantioselective γ-C-H Carbonylation (Free Amine) Pd(OAc)₂ / Mo(CO)₆Thioether-based chiral bidentate ligandCOγ-Lactams4589.5:10.5 er[1]
Enantioselective C-H Arylation of Cyclopropanes Pd(OAc)₂Fmoc-Leu-OHArylboron Reagentscis-Aryl-cyclopropanecarboxylic acidsHighHigh[2][5]

Experimental Protocols

Protocol 1: Pd(II)-Catalyzed Enantioselective γ-C-H Arylation of N-Protected Cyclopropylmethylamines

This protocol is adapted from the work of Yu and co-workers on the highly enantioselective arylation of cyclopropyl C-H bonds.[3][4]

Materials:

  • This compound (or related N-protected cyclopropylmethylamine)

  • Aryl iodide

  • Pd(OAc)₂ (Palladium(II) acetate)

  • Boc-L-Val-OH (N-Boc-L-valine)

  • Ag₂CO₃ (Silver carbonate)

  • Solvent (e.g., Dichloromethane, DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add the N-protected cyclopropylmethylamine (1.0 equiv.), aryl iodide (1.2 equiv.), Pd(OAc)₂ (5 mol %), Boc-L-Val-OH (10 mol %), and Ag₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.

  • Add anhydrous and degassed solvent (e.g., DCM) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 40-60 °C) for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable solvent (e.g., Ethyl acetate).

  • Filter the mixture through a pad of Celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired γ-arylated product.

  • Determine the enantiomeric excess of the product by chiral HPLC or SFC analysis.

Protocol 2: Pd(II)-Catalyzed Enantioselective γ-C-H Functionalization of Free Cyclopropylmethylamines

This protocol is based on the work of Yu and co-workers utilizing a thioether-based chiral ligand for the functionalization of free amines.[1]

Materials:

  • (1-(aminomethyl)cyclopropyl)methanol (or related free cyclopropylmethylamine)

  • Coupling partner (Arylboron reagent for arylation, alkene for olefination)

  • Pd(OAc)₂

  • Thioether-based chiral bidentate ligand

  • Oxidant (e.g., Benzoquinone for olefination) or CO source (e.g., Mo(CO)₆ for carbonylation)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., THF)

  • Inert atmosphere

Procedure for Arylation:

  • In an inert atmosphere glovebox, add the free cyclopropylmethylamine (1.0 equiv.), arylboron reagent (1.5 equiv.), Pd(OAc)₂ (5 mol %), chiral thioether ligand (10 mol %), and base (e.g., K₂CO₃, 2.0 equiv.) to a reaction vial.

  • Add anhydrous and degassed solvent (e.g., THF).

  • Seal the vial and stir the mixture at the specified temperature (e.g., 80 °C) for 24 hours.

  • After cooling, quench the reaction with water and extract with an organic solvent.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography to yield the arylated product.

Procedure for Olefination/Carbonylation:

  • Follow a similar setup as for arylation, but replace the arylboron reagent with the corresponding alkene (for olefination) and add an oxidant like benzoquinone, or use a CO source like Mo(CO)₆ (for carbonylation).

  • The reaction conditions (temperature, time, and additives) may need to be optimized for each specific transformation.

  • Workup and purification procedures are similar to the arylation protocol.

Visualizations

Catalytic Cycle for Pd(II)/Pd(IV) C-H Arylation

G pd_complex Pd(II)L* substrate_complex Substrate-Pd(II) Complex pd_complex->substrate_complex ch_activation Palladacycle (II) substrate_complex->ch_activation C-H Activation oxidative_addition Pd(IV) Intermediate ch_activation->oxidative_addition Oxidative Addition reductive_elimination Product-Pd(II) Complex oxidative_addition->reductive_elimination Reductive Elimination reductive_elimination->pd_complex Catalyst Regeneration product Functionalized Product reductive_elimination->product substrate Substrate substrate->substrate_complex Coordination aryl_halide Ar-X aryl_halide->oxidative_addition

Caption: Proposed Pd(II)/Pd(IV) catalytic cycle for C-H arylation.

Experimental Workflow for Catalytic Functionalization

G start Start reaction_setup Reaction Setup (Substrate, Catalyst, Ligand, Reagent, Solvent) start->reaction_setup reaction Catalytic Reaction (Heating, Stirring) reaction_setup->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, MS, Chiral HPLC) purification->analysis end End Product analysis->end

Caption: General experimental workflow for catalytic C-H functionalization.

References

Application Notes and Protocols: Derivatization of the Hydroxymethyl Group on Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the primary hydroxyl group of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate. This compound serves as a versatile building block in medicinal chemistry and drug discovery, and the ability to selectively derivatize the hydroxymethyl moiety opens avenues for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. The following protocols detail common and effective transformations: oxidation to an aldehyde, esterification to an acetate, and etherification to a methyl ether.

I. Chemical Transformations Overview

The derivatization strategies for this compound focus on the reactivity of the primary alcohol. The electron-withdrawing nature of the adjacent carbamate-substituted cyclopropyl ring can influence the reactivity of the hydroxymethyl group. The following transformations are described:

  • Oxidation: Conversion of the primary alcohol to an aldehyde using a mild oxidizing agent.

  • Esterification: Acylation of the alcohol to form an ester.

  • Etherification: Conversion of the alcohol to an ether.

Derivatization_Overview Start This compound Aldehyde Benzyl (1-formylcyclopropyl)carbamate Start->Aldehyde Oxidation Ester Benzyl (1-(acetoxymethyl)cyclopropyl)carbamate Start->Ester Esterification Ether Benzyl (1-(methoxymethyl)cyclopropyl)carbamate Start->Ether Etherification Dess_Martin_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Dissolve this compound in anhydrous Dichloromethane (DCM) under an inert atmosphere (N₂ or Ar). Add_DMP Add Dess-Martin Periodinane (DMP) in one portion at room temperature. Start->Add_DMP Stir Stir the reaction mixture at room temperature. Monitor progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate). Add_DMP->Stir Quench Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and sodium bicarbonate (NaHCO₃). Stir->Quench Extract Extract the aqueous layer with DCM. Quench->Extract Wash Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Extract->Wash Concentrate Concentrate the filtrate under reduced pressure. Wash->Concentrate Purify Purify the crude product by flash column chromatography on silica gel (e.g., gradient elution with Hexanes:Ethyl Acetate). Concentrate->Purify

Application Notes and Protocols: Carbamate Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of organic synthesis, particularly in peptide synthesis, medicinal chemistry, and drug development, the use of protecting groups is a cornerstone strategy.[1][2] Protecting groups are reversibly attached to reactive functional groups to prevent them from undergoing unwanted reactions during a chemical transformation at another site of the molecule.[3] Among the various protecting groups available, carbamates are one of the most widely employed classes for the protection of amines due to their stability, ease of introduction, and the diverse range of conditions available for their removal.[1][4][5][6]

This document provides detailed application notes and protocols for several of the most common carbamate protecting groups, offering a comparative analysis to aid in the strategic selection for multi-step synthetic routes.

Overview of Common Carbamate Protecting Groups

The choice of a carbamate protecting group is dictated by the overall synthetic strategy, particularly the need for orthogonal deprotection schemes where one group can be selectively removed in the presence of others.[1][2][4] The most frequently utilized carbamate protecting groups include the tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz or Z), 9-fluorenylmethyloxycarbonyl (Fmoc), allyloxycarbonyl (Alloc), and 2-(trimethylsilyl)ethoxycarbonyl (Teoc) groups.

Key Characteristics and Orthogonality

The orthogonality of these groups is a critical concept in complex syntheses, such as solid-phase peptide synthesis (SPPS), allowing for the sequential deprotection of the α-amino group and side-chain functionalities.[1][2][7]

  • Boc (tert-butyloxycarbonyl): Cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA).[1][8][9]

  • Cbz (benzyloxycarbonyl): Removed by catalytic hydrogenolysis.[1][8][10][11]

  • Fmoc (9-fluorenylmethyloxycarbonyl): Labile to basic conditions, typically a solution of piperidine in DMF.[1]

  • Alloc (allyloxycarbonyl): Cleaved by palladium(0)-catalyzed allyl transfer.[12][13][14]

  • Teoc (2-(trimethylsilyl)ethoxycarbonyl): Removed by fluoride ion sources (e.g., TBAF).[15][16][17]

The interplay of these deprotection methods forms the basis of many strategic synthetic designs.

Orthogonal_Deprotection cluster_molecule Multi-Protected Molecule cluster_reagents Deprotection Reagents Molecule R-NH-PG1 (...)-PG2 (...)-PG3 Acid Acid (e.g., TFA) Molecule->Acid Boc removed Base Base (e.g., Piperidine) Molecule->Base Fmoc removed Hydrogenolysis H₂/Pd(0) Molecule->Hydrogenolysis Cbz removed Fluoride Fluoride (e.g., TBAF) Molecule->Fluoride Teoc removed Palladium Pd(0) Catalyst Molecule->Palladium Alloc removed

Caption: Orthogonal deprotection strategies for common carbamate protecting groups.

Data Presentation: Comparison of Carbamate Protecting Groups

The following table summarizes the key features of the most common carbamate protecting groups for amines, providing a quick reference for synthetic planning.

Protecting GroupAbbreviationStructureReagents for ProtectionDeprotection ConditionsStability
tert-ButoxycarbonylBocBoc-NH-RDi-tert-butyl dicarbonate (Boc₂O)[9][18][19]Strong acids (e.g., TFA, HCl)[1][8][9][18]Stable to base, hydrogenolysis, and nucleophiles.
BenzyloxycarbonylCbz or ZCbz-NH-RBenzyl chloroformate (Cbz-Cl)[10][20]Catalytic hydrogenolysis (H₂, Pd/C)[1][10][11][20]; Strong acids (HBr/AcOH).[11]Stable to acidic and basic conditions.
9-FluorenylmethyloxycarbonylFmocFmoc-NH-RFmoc-Cl, Fmoc-OSuBase (e.g., 20% piperidine in DMF)[1]Stable to acid and hydrogenolysis.
AllyloxycarbonylAllocAlloc-NH-RAllyl chloroformatePd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger[12][13][14]Stable to acidic and basic conditions.[12]
2-(Trimethylsilyl)ethoxycarbonylTeocTeoc-NH-RTeoc-Cl, Teoc-OSu[15][16]Fluoride ion sources (e.g., TBAF)[15][16][17]; Strong acids (TFA).[16][17]Stable to hydrolysis, most acidic, and reductive conditions.[15]

Experimental Protocols

The following protocols are generalized procedures and may require optimization based on the specific substrate and scale of the reaction.

Protocol 1: Boc-Protection of a Primary Amine

This protocol describes a general method for the N-protection of a primary amine using di-tert-butyl dicarbonate.

Materials:

  • Primary amine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Base (e.g., triethylamine (Et₃N), sodium bicarbonate (NaHCO₃), or 4-dimethylaminopyridine (DMAP))[18]

  • Solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, or a biphasic mixture of chloroform and water)[18]

  • Distilled water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the amine (1.0 equiv.) in the chosen solvent in a round-bottom flask.

  • Add the base (1.1-1.5 equiv.).

  • Add di-tert-butyl dicarbonate (1.1-1.2 equiv.) portion-wise to the stirred solution.

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • If using a water-miscible organic solvent, remove it under reduced pressure.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected amine.

  • Purify the product by column chromatography if necessary.

Boc_Protection_Workflow start Start dissolve Dissolve amine in solvent start->dissolve add_base Add base (e.g., Et3N) dissolve->add_base add_boc2o Add Boc₂O add_base->add_boc2o react Stir at RT (2-12h) add_boc2o->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench with water monitor->quench Complete extract Extract with organic solvent quench->extract dry Dry and concentrate extract->dry purify Purify (optional) dry->purify end End purify->end

Caption: Experimental workflow for Boc-protection of an amine.

Protocol 2: Cbz-Deprotection by Catalytic Hydrogenolysis

This protocol details the removal of the Cbz group using palladium on carbon as a catalyst and hydrogen gas.

Materials:

  • N-Cbz protected compound

  • Palladium on carbon (Pd/C, 5-10 mol%)

  • Solvent (e.g., methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc))

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Inert gas (e.g., nitrogen or argon)

  • Celite™

Procedure:

  • Dissolve the N-Cbz protected compound (1.0 equiv.) in the chosen solvent in a flask suitable for hydrogenation.[11][20]

  • Carefully add Pd/C (5-10 mol%) to the solution under an inert atmosphere.[11][20]

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.[20]

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm or higher) at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-24 hours.[11]

  • Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite™ to remove the catalyst. Wash the pad with the solvent. Caution: The Pd/C catalyst can be pyrophoric upon drying and should be handled with care.[20]

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and CO₂, are volatile and easily removed.[20]

Protocol 3: Fmoc-Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the standard procedure for removing the Fmoc group from the N-terminus of a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected peptide-resin

  • Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • DMF for washing

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF in a suitable reaction vessel.

  • Drain the DMF.

  • Add the deprotection solution (20% piperidine in DMF) to the resin.

  • Agitate the resin for 3-5 minutes.[21]

  • Drain the deprotection solution.

  • Add a fresh portion of the deprotection solution and agitate for an additional 10-15 minutes.[22]

  • Drain the solution and wash the resin thoroughly with DMF (typically 5-6 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • The resin is now ready for the coupling of the next Fmoc-protected amino acid.

SPPS_Cycle start Start with Fmoc-AA-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Couple next Fmoc-AA wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for next Amino Acid wash2->repeat repeat->deprotection Yes end Final Cleavage repeat->end No

Caption: The core cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 4: Alloc-Deprotection using a Palladium(0) Catalyst

This protocol outlines the removal of the Alloc group, which is often used for side-chain protection to allow for on-resin cyclization.

Materials:

  • Alloc-protected compound (on-resin or in solution)

  • Palladium(0) catalyst, e.g., tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1-0.25 equiv.)

  • Allyl scavenger, e.g., phenylsilane, morpholine, or dimedone

  • Solvent (e.g., DCM or a mixture of chloroform/acetic acid/N-methylmorpholine)[12]

Procedure:

  • If the substrate is on a resin, swell the resin in the reaction solvent.

  • In a separate flask, dissolve the Pd(PPh₃)₄ catalyst and the allyl scavenger in the solvent.

  • Add the catalyst/scavenger solution to the Alloc-protected compound.

  • Stir the reaction mixture under an inert atmosphere at room temperature. The reaction is typically complete within 30 minutes to 2 hours.

  • Monitor the reaction by an appropriate method (e.g., LC-MS for solution-phase or a test cleavage for solid-phase).

  • For solution-phase reactions, work-up involves quenching, extraction, and purification.

  • For solid-phase reactions, drain the reaction mixture and wash the resin extensively with the solvent, followed by washes with a chelating agent solution (e.g., sodium diethyldithiocarbamate in DMF) to remove palladium residues, and finally with DCM and DMF.[23]

Conclusion

Carbamates are indispensable tools in modern organic synthesis, providing a robust and versatile means of protecting amine functionalities. The wide array of available carbamate protecting groups, each with its unique cleavage conditions, allows for the design of highly complex and elegant synthetic strategies. A thorough understanding of their respective stabilities and deprotection protocols, as outlined in this document, is essential for researchers, scientists, and drug development professionals aiming to achieve efficient and successful syntheses of target molecules.

References

Application Notes and Protocols for the Synthesis of Cyclopropyl-Containing Pharmaceuticals from Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclopropyl groups are conformationally constrained, three-dimensional structures that are increasingly incorporated into pharmaceutical agents to enhance potency, selectivity, and metabolic stability. Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate is a versatile chiral building block for the synthesis of complex cyclopropyl-containing molecules. This document provides detailed application notes and protocols for a proposed synthetic route to a key intermediate of Nirmatrelvir, the active component in the antiviral medication PAXLOVID™, starting from this compound. Nirmatrelvir is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication.[1][2]

Proposed Synthetic Pathway to a Nirmatrelvir Intermediate

The following multi-step synthesis outlines a plausible route to a key bicyclic proline intermediate analogous to that used in the synthesis of Nirmatrelvir. Each step is based on well-established chemical transformations.

Diagram of the Proposed Synthetic Workflow

Synthetic Workflow start This compound aldehyde N-Cbz-(1-formylcyclopropyl)amine start->aldehyde Oxidation cyclized_intermediate N-Cbz-3-azabicyclo[3.1.0]hexane-2-carboxylic acid aldehyde->cyclized_intermediate Intramolecular Cyclization final_product Methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate (Nirmatrelvir Intermediate) cyclized_intermediate->final_product Deprotection & Esterification

Caption: Proposed synthetic route from this compound.

Experimental Protocols

Step 1: Oxidation of this compound to N-Cbz-(1-formylcyclopropyl)amine

The primary alcohol of the starting material is oxidized to an aldehyde. The Dess-Martin periodinane (DMP) oxidation is a mild and selective method for this transformation, known for its tolerance of sensitive functional groups like carbamates.[3][4]

Protocol: Dess-Martin Periodinane (DMP) Oxidation

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at room temperature, add Dess-Martin periodinane (1.2 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-20 minutes until the layers are clear.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude aldehyde can be purified by flash column chromatography on silica gel.

Alternative Protocol: Parikh-Doering Oxidation

The Parikh-Doering oxidation is another mild protocol that utilizes the sulfur trioxide pyridine complex to activate DMSO as the oxidant.[5][6]

  • Reaction Setup: To a solution of this compound (1.0 eq) and triethylamine (3.0 eq) in anhydrous DMSO/DCM (1:1, 0.2 M) at 0 °C, add a solution of sulfur trioxide pyridine complex (1.5 eq) in anhydrous DMSO portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water and extract the product with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography.

Oxidation MethodKey ReagentsTypical Yield (%)Reaction Time (h)Temperature (°C)
Dess-Martin PeriodinaneDMP, DCM85-951-3Room Temperature
Parikh-DoeringSO₃•Py, DMSO, Et₃N80-902-40 to RT
Step 2: Intramolecular Cyclization to N-Cbz-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

This crucial step forms the bicyclic core of the Nirmatrelvir intermediate. The protocol involves the formation of an enamine or a related nucleophile from the aldehyde, followed by an intramolecular cyclization.

Protocol: Intramolecular Cyclization

  • Reaction Setup: Dissolve the crude N-Cbz-(1-formylcyclopropyl)amine (1.0 eq) in a suitable solvent such as toluene or acetonitrile (0.1 M).

  • Catalyst Addition: Add a catalytic amount of a weak acid, such as acetic acid or pyridinium p-toluenesulfonate (PPTS) (0.1 eq), to promote enamine formation.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the formation of the cyclized product by TLC or LC-MS. The reaction time may vary significantly (6-24 hours).

  • Work-up and Purification: Upon completion, cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product, which may be a mixture of diastereomers, can be purified by flash chromatography. Subsequent oxidation of the presumed intermediate alcohol to the carboxylic acid would be necessary.

Given the complexity of this step, significant optimization of reaction conditions would be required.

Step 3: Deprotection and Esterification to Methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate

The final step involves the removal of the Cbz protecting group and esterification of the carboxylic acid to yield the target intermediate.

Protocol: Cbz Deprotection and Esterification

  • Cbz Deprotection (Hydrogenolysis): Dissolve the N-Cbz-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (1.0 eq) in methanol (0.1 M). Add a catalytic amount of Palladium on carbon (10% Pd/C, 0.1 eq by weight). Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC, typically 4-12 hours).[7][8]

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Esterification (Fischer Esterification): To the methanolic solution of the crude amino acid, add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid (generated in situ from acetyl chloride).

  • Reaction Conditions: Heat the mixture to reflux for 4-8 hours, monitoring the formation of the ester by TLC.

  • Work-up and Purification: Cool the reaction mixture and neutralize it with a base such as sodium bicarbonate. Concentrate the mixture under reduced pressure, and then partition the residue between ethyl acetate and water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The final product can be purified by flash chromatography or crystallization.

TransformationKey ReagentsTypical Yield (%)
Cbz DeprotectionH₂, Pd/C85-95
EsterificationMeOH, H⁺ catalyst80-90

Mechanism of Action of Nirmatrelvir

Nirmatrelvir is a peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1][9] This enzyme is crucial for the proteolytic processing of viral polyproteins into functional non-structural proteins, which are essential for viral replication.[10]

Diagram of Nirmatrelvir's Mechanism of Action

Caption: Nirmatrelvir inhibits the SARS-CoV-2 main protease (Mpro).

Nirmatrelvir acts as a covalent inhibitor, with its nitrile warhead forming a reversible covalent bond with the catalytic cysteine residue (Cys145) in the active site of Mpro.[10][11] This binding blocks the enzyme's ability to cleave the viral polyproteins, thereby halting the viral replication cycle.[1][9] Nirmatrelvir is co-administered with Ritonavir, which acts as a pharmacokinetic enhancer by inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme, thus slowing the metabolism of Nirmatrelvir and maintaining its therapeutic concentration in the body.[2]

Conclusion

This compound serves as a valuable starting material for the synthesis of complex pharmaceutical intermediates. The proposed synthetic route to a key intermediate of Nirmatrelvir highlights the utility of this building block in constructing the intricate cyclopropyl-fused proline ring system. While further optimization of the intramolecular cyclization step is necessary, the individual transformations are based on reliable and well-precedented organic reactions. The provided protocols and data offer a solid foundation for researchers engaged in the synthesis of novel cyclopropyl-containing antiviral agents.

References

Application Note and Protocol: Large-Scale Synthesis of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the large-scale synthesis of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate, a key intermediate in the development of various pharmaceutical compounds. The protocol herein describes a robust and scalable procedure for the N-benzyloxycarbonylation of (1-aminocyclopropyl)methanol. This application note includes a comprehensive experimental protocol, tabulated data for key reaction parameters, and visual diagrams of the synthetic pathway and experimental workflow to ensure clarity and reproducibility.

Introduction

This compound is a valuable building block in medicinal chemistry due to the presence of a constrained cyclopropyl ring and a readily cleavable carbamate protecting group. The synthesis of this intermediate on a large scale requires a well-defined and efficient protocol to ensure high yield and purity. The presented method is based on the widely utilized Schotten-Baumann reaction conditions for the protection of amines, adapted for the specific substrate (1-aminocyclopropyl)methanol.

Synthetic Pathway

The synthesis proceeds via the reaction of (1-aminocyclopropyl)methanol with benzyl chloroformate in the presence of a base to yield the desired carbamate.

Synthesis_Pathway reactant1 (1-aminocyclopropyl)methanol reagents Base (e.g., NaHCO₃) Solvent (e.g., Dichloromethane/Water) reactant1->reagents reactant2 Benzyl Chloroformate reactant2->reagents product This compound reagents->product N-benzyloxycarbonylation

Caption: Synthetic route to this compound.

Experimental Protocol

This protocol is designed for a large-scale synthesis, and appropriate safety precautions should be taken, particularly when handling benzyl chloroformate, which is a corrosive and lachrymatory reagent.[1][2][3][4][5]

Materials and Equipment:

  • (1-aminocyclopropyl)methanol

  • Benzyl chloroformate

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Large-scale reaction vessel with mechanical stirring, temperature control, and an addition funnel

  • Separatory funnel (appropriately sized for the reaction scale)

  • Rotary evaporator

  • Filtration apparatus

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves, and a fume hood.

Procedure:

  • Reaction Setup: In a large reaction vessel equipped with a mechanical stirrer and a thermocouple, dissolve (1-aminocyclopropyl)methanol in a mixture of dichloromethane and deionized water.

  • Basification: Cool the solution to 0-5 °C using an ice bath and add sodium bicarbonate portion-wise while stirring. Ensure the base is fully dissolved.

  • Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate to the reaction mixture via an addition funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.[3]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup - Phase Separation: Once the reaction is complete, transfer the mixture to a large separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane to recover any remaining product. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with deionized water and then with brine to remove any residual base and salts.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a semi-solid.

  • Purification by Crystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add hexanes until turbidity is observed. Allow the solution to cool to room temperature and then place it in a refrigerator (2-8 °C) to facilitate crystallization.

  • Isolation and Drying: Collect the crystalline product by filtration, wash with cold hexanes, and dry under vacuum to a constant weight.

Data Presentation

ParameterValue
Starting Materials
(1-aminocyclopropyl)methanol1.0 equivalent
Benzyl chloroformate1.1 equivalents
Sodium bicarbonate2.0 equivalents
Reaction Conditions
Solvent SystemDichloromethane/Water (2:1 v/v)
Reaction Temperature0 °C to room temperature
Reaction Time4-6 hours
Purification
MethodCrystallization
Solvent SystemEthyl acetate/Hexanes
Expected Outcome
Yield85-95%
Purity (by HPLC)>98%
Physical AppearanceWhite to off-white crystalline solid

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification & Isolation setup 1. Reaction Setup: Dissolve starting material and base addition 2. Add Benzyl Chloroformate (0-10 °C) setup->addition react 3. Reaction Progression (Room Temperature, 4-6h) addition->react phase_sep 4. Phase Separation react->phase_sep extraction 5. Aqueous Layer Extraction phase_sep->extraction washing 6. Organic Layer Washing extraction->washing drying 7. Drying with MgSO₄/Na₂SO₄ washing->drying concentration 8. Solvent Removal drying->concentration crystallization 9. Crystallization (Ethyl Acetate/Hexanes) concentration->crystallization filtration 10. Filtration and Drying crystallization->filtration final_product Final Product: This compound filtration->final_product

Caption: Step-by-step experimental workflow for the synthesis.

Safety Precautions

  • Benzyl Chloroformate: This reagent is corrosive, a lachrymator, and toxic.[1][2][3][4][5] It should be handled with extreme care in a well-ventilated fume hood.[1][4] Wear appropriate personal protective equipment, including safety goggles, a face shield, and chemically resistant gloves.[1] In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[3]

  • Dichloromethane: This is a volatile and potentially carcinogenic solvent. All operations involving dichloromethane should be performed in a fume hood.

  • Pressure: The reaction can generate gas. Ensure the reaction vessel is not sealed to avoid pressure buildup.

Characterization Data (Hypothetical)

AnalysisExpected Result
¹H NMR (CDCl₃)δ 7.30-7.40 (m, 5H, Ar-H), 5.12 (s, 2H, -CH₂-Ph), 5.05 (br s, 1H, -NH), 3.60 (s, 2H, -CH₂-OH), 1.80 (br s, 1H, -OH), 0.80-0.90 (m, 2H, cyclopropyl-H), 0.60-0.70 (m, 2H, cyclopropyl-H) ppm.
¹³C NMR (CDCl₃)δ 156.5 (C=O), 136.5 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 127.8 (Ar-CH), 67.0 (-CH₂-Ph), 65.0 (-CH₂-OH), 35.0 (quaternary C), 15.0 (cyclopropyl-CH₂) ppm.
Mass Spec (ESI+) m/z 222.1 [M+H]⁺, 244.1 [M+Na]⁺
Melting Point To be determined experimentally.

Conclusion

The protocol described in this application note presents a reliable and scalable method for the synthesis of this compound. By following the detailed experimental procedures and adhering to the safety precautions, researchers and drug development professionals can efficiently produce this key intermediate in high yield and purity for their research and development needs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the N-protection of 1-(aminomethyl)cyclopropan-1-ol with benzyl chloroformate (Cbz-Cl).

Q1: Low to no product formation is observed. What are the potential causes and solutions?

Low or no yield of the desired product can stem from several factors related to reagent quality, reaction setup, and the inherent reactivity of the starting materials.

Potential Causes and Recommended Solutions:

Potential CauseRecommended Solution
Degraded Benzyl Chloroformate (Cbz-Cl) Use a fresh bottle of Cbz-Cl or purify older stock by distillation under reduced pressure. Cbz-Cl is sensitive to moisture and can decompose over time.
Impure Starting Amine Ensure the 1-(aminomethyl)cyclopropan-1-ol is of high purity and free from contaminants that could react with Cbz-Cl.
Inadequate Base Use a suitable base to neutralize the HCl generated during the reaction. Common choices include sodium bicarbonate, sodium carbonate, or triethylamine (TEA). Ensure the stoichiometry of the base is appropriate, typically 1.5 to 2 equivalents relative to the amine.[1]
Incorrect Order of Reagent Addition Add the Cbz-Cl solution slowly to a cooled mixture of the amine and base in the chosen solvent. This helps to control the exothermic nature of the reaction and minimize side reactions.
Low Reaction Temperature While low temperatures are generally favored to control selectivity, a temperature that is too low may significantly slow down or halt the reaction. If no product is forming at 0°C, consider allowing the reaction to slowly warm to room temperature.

Q2: The major product is the di-protected byproduct, Benzyl ((1-(((benzyloxy)carbonyl)oxy)methyl)cyclopropyl)methyl)carbamate. How can I improve the chemoselectivity for mono-N-protection?

The presence of a primary hydroxyl group in the starting material, 1-(aminomethyl)cyclopropan-1-ol, creates a competing reaction pathway where both the amine and the hydroxyl group are acylated by benzyl chloroformate. The amine is generally more nucleophilic than the primary alcohol, but over-acylation can occur, especially under certain conditions.

Strategies to Enhance Mono-N-Protection:

G cluster_0 Strategies for Chemoselectivity cluster_1 Desired Outcome Stoichiometry Stoichiometry Mono_N_Protection Mono_N_Protection Stoichiometry->Mono_N_Protection Use ≤ 1.1 eq. Cbz-Cl Base_Selection Base_Selection Base_Selection->Mono_N_Protection Use mild inorganic base (e.g., NaHCO₃) Temperature_Control Temperature_Control Temperature_Control->Mono_N_Protection Maintain low temperature (0 °C) Solvent_Choice Solvent_Choice Solvent_Choice->Mono_N_Protection Use aqueous/organic biphasic system

ParameterRecommendation for Mono-N-ProtectionRationale
Stoichiometry of Cbz-Cl Use a slight excess, typically 1.05 to 1.1 equivalents of Cbz-Cl relative to the amine.Minimizes the availability of the acylating agent for reaction with the less nucleophilic hydroxyl group.
Choice of Base Employ a mild inorganic base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).Stronger organic bases like triethylamine (TEA) or pyridine can promote the acylation of the hydroxyl group.
Temperature Maintain the reaction temperature at 0°C during the addition of Cbz-Cl and for a period thereafter.Lower temperatures enhance the difference in reactivity between the amine and the hydroxyl group, favoring N-acylation.
Solvent System A biphasic solvent system, such as THF/water or dioxane/water, can be effective.The amine starting material is often soluble in the aqueous phase, where the reaction with Cbz-Cl (in the organic phase) is selective for the more nucleophilic amine.

Q3: The reaction is sluggish and does not go to completion. How can I drive the reaction forward without promoting side reactions?

Incomplete conversion can be frustrating, especially when trying to maintain mild conditions to ensure selectivity.

Troubleshooting Incomplete Reactions:

Potential IssueSuggested Action
Insufficient Mixing For biphasic reactions, ensure vigorous stirring to maximize the interfacial area between the aqueous and organic layers.
Reaction Time If the reaction is proceeding cleanly but slowly at a low temperature, consider extending the reaction time before workup.
pH of the Reaction Mixture For aqueous systems, ensure the pH is maintained in the range of 8-10 to keep the amine deprotonated and nucleophilic.[2]

Frequently Asked Questions (FAQs)

Q1: What is a general experimental protocol for the synthesis of this compound?

Experimental Protocol: N-Cbz Protection of 1-(aminomethyl)cyclopropan-1-ol

  • Dissolution of Amine and Base: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(aminomethyl)cyclopropan-1-ol (1.0 eq.) and sodium bicarbonate (2.0 eq.) in a 2:1 mixture of tetrahydrofuran (THF) and water.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Addition of Cbz-Cl: Slowly add benzyl chloroformate (1.1 eq.) dropwise to the cooled and vigorously stirred reaction mixture.

  • Reaction: Stir the reaction mixture at 0°C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.

  • Work-up:

    • Remove the organic solvent under reduced pressure.

    • Wash the remaining aqueous layer with diethyl ether or ethyl acetate to remove unreacted benzyl chloroformate and byproducts like benzyl alcohol.

    • Acidify the aqueous layer to a pH of 2-3 with cold 1N HCl.

    • Extract the product with ethyl acetate (3 times).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

G Start Start Dissolve_Amine_Base Dissolve Amine & Base in THF/Water Start->Dissolve_Amine_Base Cool_to_0C Cool to 0°C Dissolve_Amine_Base->Cool_to_0C Add_CbzCl Add Cbz-Cl Dropwise Cool_to_0C->Add_CbzCl React Stir at 0°C, then RT Add_CbzCl->React Workup Work-up (Extraction) React->Workup Purification Purify (Chromatography) Workup->Purification End End Purification->End

Q2: What analytical techniques can be used to monitor the reaction progress and characterize the product?

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of the starting amine and the formation of the product and byproducts. Staining with ninhydrin can be used to visualize the amine-containing starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any impurities.

  • Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the desired product.

Q3: Are there alternative reagents to benzyl chloroformate for introducing the Cbz group?

Yes, other reagents can be used, although Cbz-Cl is the most common. These include N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu), which is a solid and can be easier to handle than the liquid Cbz-Cl. However, Cbz-OSu is generally less reactive.

Q4: How can the final product be purified to remove unreacted starting materials and byproducts?

  • Extraction: An acidic workup allows for the removal of any unreacted amine into the aqueous layer, while the desired carbamate product remains in the organic layer.

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the mono-protected product from the di-protected byproduct and other non-polar impurities. A gradient elution with increasing polarity (e.g., from hexanes to ethyl acetate) is typically employed.

  • Recrystallization: If the product is a solid, recrystallization can be an effective final purification step to obtain a highly pure material.

References

Technical Support Center: Purification of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate via recrystallization. This guide is intended for researchers, scientists, and professionals in drug development.

Experimental Protocol: Recrystallization of this compound

This protocol is adapted from a procedure for a structurally similar compound, Benzyl hydroxymethyl carbamate, and is a recommended starting point for optimization.[1]

Materials:

  • Crude this compound

  • Ethyl acetate (EtOAc)

  • Hexane

  • Tert-butyl methyl ether (TBME) - alternative solvent

  • Ethanol (EtOH) - alternative solvent

  • Water - alternative solvent

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Reflux condenser (recommended)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. For every 1 gram of crude material, add approximately 1.1 mL of ethyl acetate.[1] Gently warm the mixture with stirring until the solid completely dissolves. Avoid boiling, if possible, to minimize solvent evaporation.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. To do this, pre-warm a second flask containing a funnel with filter paper. Pour the hot solution through the filter paper to remove the solid impurities. This step should be done quickly to prevent premature crystallization in the funnel.

  • Addition of Anti-solvent: To the warm ethyl acetate solution, slowly add hexane as an anti-solvent. For every 1.1 mL of ethyl acetate used, add approximately 3.9 mL of hexane in portions while gently swirling the flask.[1] The solution should become slightly cloudy, indicating the point of saturation. If it becomes too cloudy, add a small amount of warm ethyl acetate to redissolve the precipitate.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. A watch glass can be placed over the flask to prevent solvent evaporation and contamination. Slow cooling is crucial for the formation of pure, well-defined crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation. A temperature of around 5°C is recommended.[1]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of a cold solvent mixture (e.g., a 2:1 mixture of hexane to ethyl acetate) to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals under vacuum to remove residual solvents. The final product should be a crystalline solid.

Quantitative Data Summary

ParameterValueReference
Solvent System 1 Ethyl acetate / Hexane[1]
- Ratio (EtOAc:Hexane)~ 1 : 3.5[1]
Solvent System 2 Ethanol / Water
Solvent System 3 tert-Butyl methyl ether (TBME)[1]
Initial Dissolution Temp. Warm to dissolve[1]
Crystallization Temp. Cool to 5°C[1]
Expected Yield Up to 90%[1]

Troubleshooting Guide

dot

TroubleshootingRecrystallization Troubleshooting Workflow for Recrystallization start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool oiling_out Product 'Oils Out'? cool->oiling_out crystals_form Crystals Form? low_yield Low Yield? crystals_form->low_yield Yes end_fail Re-evaluate Purification Strategy crystals_form->end_fail No crystals_form->end_fail No too_much_solvent Too much solvent used. Boil off some solvent and re-cool. crystals_form->too_much_solvent No supersaturation Supersaturation. Scratch flask or add seed crystal. crystals_form->supersaturation No oiling_out->crystals_form No reheat_add_solvent Reheat to dissolve oil. Add more of the 'good' solvent. oiling_out->reheat_add_solvent Yes end_success Pure Crystals Obtained low_yield->end_success No check_filtrate Check filtrate for dissolved product. Concentrate filtrate if necessary. low_yield->check_filtrate Yes too_much_solvent->cool supersaturation->cool slow_cooling Cool even slower. Insulate the flask. reheat_add_solvent->slow_cooling slow_cooling->cool wash_loss Minimize washing with cold solvent. check_filtrate->wash_loss wash_loss->end_success

Caption: Troubleshooting workflow for the recrystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: My compound is not dissolving in the recommended amount of ethyl acetate. What should I do?

A1: The solubility of your crude product can be affected by its purity. If it doesn't dissolve, you can gradually add more warm ethyl acetate in small portions until complete dissolution is achieved. Be mindful that using a significantly larger volume of solvent may reduce your final yield, as more of the product will remain in the mother liquor upon cooling.[2][3]

Q2: The solution turned cloudy and an oily layer formed at the bottom instead of crystals. What is happening and how can I fix it?

A2: This phenomenon is known as "oiling out." It occurs when the solute is insoluble in the solvent at a temperature above its melting point. Essentially, the compound "melts" instead of dissolving. To remedy this, try the following:

  • Reheat the mixture to dissolve the oil.

  • Add a small amount of additional "good" solvent (in this case, ethyl acetate) to increase the solubility.

  • Allow the solution to cool much more slowly. You can insulate the flask to slow down the rate of cooling.[4]

  • If the problem persists, consider using a different solvent system.

Q3: No crystals have formed even after cooling in an ice bath. What went wrong?

A3: The most common reason for a failure to crystallize is using too much solvent.[4] Your solution may be too dilute for crystals to form.

  • Troubleshooting: Try to induce crystallization by scratching the inside of the flask with a glass stirring rod at the surface of the solution. This can create nucleation sites for crystal growth.

  • If scratching doesn't work, you can add a "seed crystal" of the pure compound, if available.

  • If neither of these methods works, you will likely need to remove some of the solvent by evaporation (e.g., using a rotary evaporator or a gentle stream of nitrogen) to concentrate the solution, and then attempt the cooling and crystallization process again.[4]

Q4: My final yield is very low. How can I improve it?

A4: A low yield can result from several factors:

  • Using too much solvent: As mentioned above, this will keep more of your product dissolved in the mother liquor.[2][3]

  • Premature crystallization: If the product crystallizes during a hot filtration step, you will lose a significant amount of material. Ensure your filtration apparatus is pre-warmed.

  • Incomplete crystallization: Ensure you have allowed sufficient time for cooling and that the temperature is low enough.

  • Washing with too much cold solvent: While washing is necessary to remove impurities, using an excessive amount of the cold wash solution can dissolve some of your purified crystals. Use only a minimal amount of ice-cold solvent for washing.[3]

Q5: The purified crystals are still colored. How can I remove the color?

A5: If your product has a persistent color, it may be due to highly colored impurities. You can try adding a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product. You will need to perform a hot filtration to remove the charcoal before cooling the solution to crystallize your product.

References

Technical Support Center: Synthesis of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the N-Cbz protection of (1-aminocyclopropyl)methanol.

Issue Potential Cause Recommended Solution
Low to No Product Formation 1. Inactive Benzyl Chloroformate: Reagent may have degraded due to moisture.- Use a fresh bottle of benzyl chloroformate. - Confirm reagent quality via IR spectroscopy (presence of the C=O stretch).
2. Protonated Starting Amine: The amine starting material is not sufficiently nucleophilic.- Ensure the use of at least two equivalents of a suitable base to neutralize the HCl generated during the reaction.[1] - If using the hydrochloride salt of the starting amine, ensure complete neutralization before adding benzyl chloroformate.
3. Poor Solubility: The starting amine may not be fully dissolved in the reaction solvent.- Utilize a co-solvent system such as a mixture of Tetrahydrofuran (THF) and water to improve solubility.[1]
Presence of Significant Side Products 1. Di-Cbz Protected Amine: Excess benzyl chloroformate or a strong base can lead to double protection of the primary amine.[1]- Use a slight excess (1.05-1.2 equivalents) of benzyl chloroformate.[1] - Add the benzyl chloroformate slowly to the reaction mixture at a low temperature (e.g., 0 °C).[1] - Employ a milder base like sodium bicarbonate instead of strong bases such as sodium hydroxide.[1]
2. Benzyl Alcohol: Hydrolysis of benzyl chloroformate by water in the reaction mixture.- Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Difficult Purification 1. Co-elution of Product and Impurities: Similar polarities of the desired product and side products.- Employ column chromatography with a carefully selected solvent gradient. - Consider recrystallization as an alternative or additional purification step.[2]
2. Presence of Unreacted Starting Materials: Incomplete reaction.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure full consumption of the starting amine. - A water wash during the workup can help remove the water-soluble (1-aminocyclopropyl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: The most frequently observed side products include:

  • Di-Cbz protected amine (Benzyl N-benzyl-N-[[1-(hydroxymethyl)cyclopropyl]methyl]carbamate): This occurs when a second molecule of benzyl chloroformate reacts with the initially formed carbamate.

  • Benzyl alcohol: This results from the hydrolysis of benzyl chloroformate.[1]

  • Unreacted (1-aminocyclopropyl)methanol: Due to incomplete reaction.

Q2: How can I minimize the formation of the di-Cbz protected byproduct?

A2: To minimize the formation of the di-protected amine, you can:

  • Control Stoichiometry: Use a minimal excess of benzyl chloroformate (1.05-1.2 equivalents).[1]

  • Slow Addition: Add the benzyl chloroformate dropwise to the reaction mixture at a reduced temperature (e.g., 0 °C).[1]

  • Choice of Base: Use a mild base like sodium bicarbonate, which is less likely to deprotonate the product carbamate, a necessary step for the second addition.[1]

Q3: My starting material is (1-aminocyclopropyl)methanol hydrochloride. Do I need to perform a separate neutralization step?

A3: It is recommended to neutralize the hydrochloride salt to the free amine before the addition of benzyl chloroformate. This can be achieved by using an additional equivalent of base. The presence of the hydrochloride salt will render the amine non-nucleophilic and prevent the reaction from proceeding.

Q4: What is the best way to purify the final product?

A4: Purification can typically be achieved through silica gel column chromatography. A gradient elution with a mixture of hexanes and ethyl acetate is often effective. For removal of minor impurities, recrystallization from a suitable solvent system can also be employed.[2]

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline based on standard procedures for N-Cbz protection of primary amines.

Materials:

  • (1-aminocyclopropyl)methanol (1.0 eq)

  • Benzyl chloroformate (1.1 eq)

  • Sodium bicarbonate (2.2 eq)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve (1-aminocyclopropyl)methanol in a 2:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate to the solution and stir until dissolved.

  • Slowly add benzyl chloroformate dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction Setup cluster_workup Workup and Purification start Dissolve (1-aminocyclopropyl)methanol in THF/Water cool Cool to 0 °C start->cool add_base Add Sodium Bicarbonate cool->add_base add_cbz Add Benzyl Chloroformate add_base->add_cbz react Stir at 0 °C to RT add_cbz->react quench Dilute with Water react->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end Pure this compound purify->end

Caption: Workflow for the synthesis and purification of this compound.

side_reactions Common Side Reactions amine (1-aminocyclopropyl)methanol (Primary Amine) product This compound (Desired Product) amine->product + Cbz-Cl cbz_cl Benzyl Chloroformate (Cbz-Cl) benzyl_oh Benzyl Alcohol (Side Product) cbz_cl->benzyl_oh + H2O (Hydrolysis) di_cbz Di-Cbz Protected Amine (Side Product) product->di_cbz + Cbz-Cl (Excess Cbz-Cl or Strong Base) water Water

Caption: Key side reactions in the synthesis of this compound.

References

challenges in the scale-up of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis and purification.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the production of this compound.

Issue 1: Low Yield in the Cyclopropanation Step (Kulinkovich Reaction)

Question: We are experiencing low yields during the Kulinkovich reaction to form the cyclopropanol intermediate. What are the potential causes and solutions?

Answer: The Kulinkovich reaction is a powerful method for synthesizing cyclopropanols from esters and Grignard reagents, but its efficiency can be sensitive to several factors.[1][2]

Potential Causes & Troubleshooting Steps:

  • Grignard Reagent Quality: The Grignard reagent is highly sensitive to moisture and air.[3][4][5] Ensure that all glassware is rigorously dried and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen).[3][6] Use freshly prepared or titrated Grignard reagents to ensure accurate stoichiometry.

  • Titanium Catalyst Activity: The titanium(IV) isopropoxide catalyst is also moisture-sensitive. Store it under an inert atmosphere and handle it using anhydrous techniques. The use of titanium tetramethoxide has been reported to minimize side product formation in some cases.[7]

  • Reaction Temperature: The formation of the titanacyclopropane intermediate and its subsequent reaction with the ester are temperature-dependent.[1] If the reaction is too slow, a gentle warming of the flask in a water bath may be necessary to initiate it.[4] Conversely, if the reaction becomes too vigorous, an ice bath should be on hand for rapid cooling.[4][8]

  • Stoichiometry: The ratio of Grignard reagent to the ester and titanium catalyst is crucial. Typically, at least two equivalents of the Grignard reagent are needed per equivalent of ester.[1] Optimization of this ratio may be required for your specific substrate.

  • Side Reactions: A non-productive side reaction can consume the titanium catalyst, especially if the ratio of titanium(IV) isopropoxide to the Grignard reagent approaches 1:1.[1]

Issue 2: Incomplete Reduction of the Cyclopropyl Ester to the Alcohol

Question: The reduction of our cyclopropyl ester intermediate to (1-(hydroxymethyl)cyclopropyl)methanol is sluggish and often incomplete. How can we improve this transformation?

Answer: The reduction of esters to primary alcohols is a standard transformation, but the stability of the cyclopropyl group can influence the reaction.

Potential Causes & Troubleshooting Steps:

  • Choice of Reducing Agent: While lithium aluminum hydride (LAH) is a powerful reducing agent for esters, its reactivity can sometimes be difficult to control on a larger scale. Consider alternative reducing agents like sodium borohydride in combination with a Lewis acid or diisobutylaluminium hydride (DIBAL-H).

  • Reaction Conditions: Ensure the reaction is performed under anhydrous conditions, as the presence of water will quench the reducing agent. The reaction temperature should be carefully controlled; starting at a low temperature (e.g., 0 °C) and slowly warming to room temperature is a common strategy.

  • Work-up Procedure: The work-up for hydride reductions is critical to avoid the formation of emulsions and to ensure complete recovery of the product. A carefully controlled sequential addition of water and a base solution (e.g., NaOH) is often employed.

  • Substrate Purity: Impurities in the starting ester can interfere with the reduction. Ensure the ester is of high purity before proceeding.

Issue 3: Difficulties in the Carbamate Formation Step

Question: We are observing side products and incomplete reaction when forming the benzyl carbamate using benzyl chloroformate. What are the key parameters to control?

Answer: The reaction of an amine with benzyl chloroformate (Cbz-Cl) is a common method for installing the Cbz protecting group.[9][10]

Potential Causes & Troubleshooting Steps:

  • Base Selection: A base is required to neutralize the HCl generated during the reaction.[10] Common choices include sodium carbonate, sodium bicarbonate, or a non-nucleophilic organic base like triethylamine or DIPEA.[9] The choice of base and its stoichiometry are critical to avoid side reactions.

  • Reaction Temperature: This reaction is typically exothermic. Running the reaction at a low temperature (e.g., 0 °C) helps to control the reaction rate and minimize the formation of impurities.[9]

  • Benzyl Chloroformate Quality: Benzyl chloroformate is sensitive to moisture and can degrade over time.[9] Use a fresh or properly stored bottle of the reagent.

  • pH Control: Maintaining the appropriate pH during the reaction and work-up is important, especially when using aqueous bases.

Issue 4: Challenges in Product Purification

Question: this compound is proving difficult to purify. It has high polarity and is not very volatile. What purification strategies can we employ?

Answer: The purification of polar compounds can be challenging.[11][12] The presence of both a hydroxyl group and a carbamate functional group contributes to the polarity of the target molecule.

Purification Strategies:

  • Column Chromatography:

    • Normal Phase: While the high polarity can lead to streaking on silica gel, using a more polar eluent system, such as dichloromethane/methanol with a small amount of ammonium hydroxide, can improve separation.[11]

    • Reverse Phase: Reverse-phase chromatography (e.g., C18 silica) is often a good choice for polar compounds.[13] A gradient of water and acetonitrile or methanol is a typical eluent system.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for the separation of highly polar compounds and can be an excellent alternative if normal and reverse-phase chromatography fail.[12]

  • Recrystallization: If a suitable solvent system can be found, recrystallization is a highly effective and scalable purification method. Experiment with a range of solvents and solvent mixtures (e.g., ethyl acetate/hexanes).

  • Protection/Deprotection Strategy: In some cases, protecting the polar hydroxyl group with a non-polar protecting group can facilitate purification by chromatography. The protecting group can then be removed in a subsequent step.[11] However, this adds steps to the synthesis and may introduce new impurities.[11]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concerns are associated with the reagents used in the synthesis:

  • Grignard Reagents: These are flammable, corrosive, and can be pyrophoric (ignite spontaneously in air).[3][6][8] They react violently with water.[5] All reactions involving Grignard reagents must be conducted under a strictly inert and anhydrous atmosphere, and appropriate personal protective equipment (flame-resistant lab coat, safety glasses) must be worn.[3][6][8] Working alone when handling large quantities of Grignard reagents is strongly discouraged.[5][6]

  • Benzyl Chloroformate: This is a corrosive and toxic compound.[9] It should be handled in a well-ventilated fume hood with appropriate gloves and eye protection.

  • Flammable Solvents: Ethereal solvents like diethyl ether and THF, commonly used in Grignard reactions, are highly flammable.[4][8] Ensure there are no ignition sources in the vicinity.

Q2: How can I monitor the progress of the reactions?

A2: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common methods for monitoring reaction progress. For TLC, you will need to find a suitable eluent system that provides good separation between your starting material, intermediates, and the final product. HPLC can provide more quantitative information on the reaction conversion and the formation of impurities.

Q3: What are the expected yields for the key synthetic steps?

A3: Yields can vary significantly depending on the scale, purity of reagents, and reaction conditions. The following table provides a general expectation based on literature for similar transformations.

Reaction StepTypical Yield Range
Kulinkovich Cyclopropanation60-85%
Ester Reduction70-95%
Carbamate Formation80-95%

Q4: Are there any specific analytical techniques recommended for characterizing the final product?

A4: For full characterization of this compound, the following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the key functional groups (e.g., N-H, C=O, O-H).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

Experimental Protocols

Protocol 1: General Procedure for Kulinkovich Cyclopropanation
  • Apparatus Setup: A multi-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with an inert gas inlet, a thermometer, and a pressure-equalizing dropping funnel. The entire apparatus is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (argon or nitrogen).[6]

  • Reagent Charging: The starting ester and anhydrous diethyl ether or THF are charged into the reaction flask.

  • Catalyst Addition: Titanium(IV) isopropoxide is added to the stirred solution.

  • Grignard Reagent Addition: The Grignard reagent (e.g., ethylmagnesium bromide in THF) is added dropwise via the dropping funnel, maintaining the reaction temperature within the desired range (this may require external cooling).[6]

  • Reaction Monitoring: The progress of the reaction is monitored by TLC or HPLC.

  • Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride or dilute HCl at 0 °C.

  • Work-up: The mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude cyclopropanol intermediate.

Protocol 2: General Procedure for Carbamate Formation
  • Reagent Charging: The amine intermediate and a suitable solvent (e.g., dichloromethane or THF) are charged into a round-bottom flask equipped with a magnetic stirrer and an inert gas inlet.

  • Cooling: The solution is cooled to 0 °C in an ice bath.

  • Base Addition: An aqueous solution of a base (e.g., sodium carbonate) or an organic base (e.g., triethylamine) is added.

  • Benzyl Chloroformate Addition: Benzyl chloroformate is added dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: The reaction is stirred at 0 °C or allowed to warm to room temperature while monitoring its progress by TLC or HPLC.

  • Work-up: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed sequentially with dilute acid (if an organic base was used), water, and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_final Final Product Ester Cyclopropyl Ester Precursor Cyclopropanol 1-(hydroxymethyl)cyclopropan-1-ol Ester->Cyclopropanol Kulinkovich Reaction (e.g., EtMgBr, Ti(OiPr)4) Amine 1-(aminomethyl)cyclopropan-1-ol Cyclopropanol->Amine Functional Group Transformation Final_Product This compound Amine->Final_Product Carbamate Formation (Cbz-Cl, Base) Troubleshooting_Workflow Start Problem Identified (e.g., Low Yield) Check_Reagents Verify Reagent Quality (Anhydrous, Purity) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temperature, Atmosphere) Start->Check_Conditions Check_Stoichiometry Confirm Stoichiometry Start->Check_Stoichiometry Optimize Implement Corrective Actions (e.g., Change Base, Purify Intermediate) Check_Reagents->Optimize Check_Conditions->Optimize Check_Stoichiometry->Optimize Analyze_Impurities Analyze Side Products (TLC, HPLC, MS) Analyze_Impurities->Check_Reagents If not successful Success Problem Resolved Analyze_Impurities->Success If successful Optimize->Analyze_Impurities Purification_Decision_Tree Start Crude Product Is_Solid Is the product a solid? Start->Is_Solid Try_Recrystallization Attempt Recrystallization Is_Solid->Try_Recrystallization Yes Column_Chromatography Proceed to Column Chromatography Is_Solid->Column_Chromatography No Is_Pure Is it pure? Try_Recrystallization->Is_Pure Is_Pure->Column_Chromatography No End Pure Product Is_Pure->End Yes Normal_Phase Normal Phase (Silica) Column_Chromatography->Normal_Phase Reverse_Phase Reverse Phase (C18) Column_Chromatography->Reverse_Phase HILIC HILIC Column_Chromatography->HILIC Normal_Phase->End Reverse_Phase->End HILIC->End

References

troubleshooting failed reactions involving Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate (CAS No. 103500-22-7). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common reactions where this compound is used?

A1: this compound is a bifunctional molecule typically used as a building block in organic synthesis. The primary reactive sites are the hydroxyl group and the N-H bond of the carbamate after deprotection. Common transformations include:

  • Oxidation of the primary alcohol to an aldehyde or a carboxylic acid.

  • Substitution of the hydroxyl group (e.g., conversion to a leaving group followed by nucleophilic substitution).

  • Deprotection of the benzyl carbamate (Cbz) group to reveal the primary amine.

  • N-Alkylation or N-acylation after deprotection of the Cbz group.

Q2: What are the typical conditions for the deprotection of the Benzyl (Cbz) group?

A2: The Cbz group is typically removed under neutral conditions via catalytic hydrogenation. This method is mild and often compatible with other functional groups.

Method Reagents and Conditions Typical Yield (%) Notes
Catalytic HydrogenationH₂, Pd/C (5-10 mol%), in a protic solvent like Methanol or Ethanol, room temperature, atmospheric pressure.>90This is the most common and mildest method.
Transfer HydrogenolysisAmmonium formate, Pd/C, in Methanol, reflux.85-95An alternative to using hydrogen gas.
AcidolysisHBr in acetic acid.VariableHarsher conditions that may not be suitable for acid-sensitive substrates. Can lead to ring-opening of the cyclopropane.

Q3: Are there any known stability issues with the cyclopropane ring in this molecule?

A3: Yes, the cyclopropane ring is a strained system and can be susceptible to ring-opening under certain conditions, particularly acidic conditions or in the presence of certain transition metals. The formation of a carbocation adjacent to the cyclopropane ring can lead to rearrangement and ring-opening. Therefore, reactions should be carefully designed to avoid strongly acidic environments or the generation of unstabilized carbocation intermediates.

Troubleshooting Failed Reactions

This section addresses specific issues that may be encountered during reactions with this compound.

Scenario 1: Failed Oxidation of the Hydroxyl Group

Problem: Low or no conversion of the starting material to the desired aldehyde or carboxylic acid.

Possible Cause Troubleshooting Suggestion
Incomplete Reaction - Increase reaction time or temperature. - Use a stronger oxidizing agent (e.g., PCC, DMP for aldehyde; Jones reagent, KMnO₄ for carboxylic acid). Note that harsh conditions may affect other parts of the molecule.
Degradation of Starting Material - Use milder oxidizing agents (e.g., Swern oxidation, Dess-Martin periodinane). - Perform the reaction at a lower temperature.
Side Reactions - If using a chromium-based oxidant, ensure the reaction is anhydrous to prevent over-oxidation. - The benzyl C-H bonds of the Cbz group can sometimes be susceptible to oxidation under harsh conditions.
Scenario 2: Unsuccessful Substitution of the Hydroxyl Group

Problem: The hydroxyl group is not being displaced by the nucleophile.

Possible Cause Troubleshooting Suggestion
Poor Leaving Group - Convert the hydroxyl group to a better leaving group first (e.g., tosylate, mesylate, or halide).
Steric Hindrance - The neopentyl-like nature of the carbon bearing the hydroxyl group can hinder SN2 reactions. Consider using more reactive electrophiles or alternative reaction pathways.
Ring-Opening Side Reaction - If the reaction is performed under acidic conditions to activate the hydroxyl group, this can promote ring-opening of the cyclopropane. Use neutral or basic conditions if possible.
Scenario 3: Incomplete or Failed Deprotection of the Cbz Group

Problem: The benzyl carbamate group is not being cleaved to yield the free amine.

Possible Cause Troubleshooting Suggestion
Catalyst Poisoning - Ensure the starting material and solvent are free of catalyst poisons such as sulfur compounds. - Use a fresh batch of catalyst. Increase catalyst loading.
Incomplete Hydrogenolysis - Increase hydrogen pressure. - Ensure efficient stirring to facilitate mass transfer. - Consider a different catalyst (e.g., Pearlman's catalyst).
Side Reactions - If using acidic deprotection methods, be aware of potential ring-opening of the cyclopropane. Catalytic hydrogenation is generally preferred.

Experimental Protocols

Protocol 1: General Procedure for Cbz Deprotection via Catalytic Hydrogenation
  • Dissolve this compound (1.0 eq) in methanol (0.1 M).

  • Add 10% Palladium on charcoal (0.1 eq by weight).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, (1-(aminomethyl)cyclopropyl)methanol.

Visualizations

Logical Workflow for Troubleshooting a Failed Oxidation Reaction

G Troubleshooting Workflow: Oxidation Failure start Reaction Failed: Low or No Product check_sm Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->check_sm sm_present Starting Material Unchanged? check_sm->sm_present degradation Degradation Products Observed? sm_present->degradation No increase_reactivity Increase Reactivity: - Higher Temp. - Longer Time - Stronger Oxidant sm_present->increase_reactivity Yes side_products Side Products Formed? degradation->side_products No milder_cond Use Milder Conditions: - Lower Temp. - Milder Oxidant (e.g., DMP, Swern) degradation->milder_cond Yes optimize_cond Optimize Conditions: - Anhydrous? - Check for Incompatible Reagents side_products->optimize_cond Yes success Reaction Successful side_products->success No increase_reactivity->success milder_cond->success optimize_cond->success

Caption: A decision tree for troubleshooting failed oxidation reactions.

Signaling Pathway of Potential Side Reaction: Ring Opening

G Potential Ring-Opening Pathway under Acidic Conditions start This compound protonation Protonation of Hydroxyl Group (in presence of H+) start->protonation water_loss Loss of Water to form Cyclopropylmethyl Cation protonation->water_loss rearrangement Carbocation Rearrangement (Ring Opening) water_loss->rearrangement trapping Trapping by Nucleophile (e.g., H2O, Solvent) rearrangement->trapping byproduct Ring-Opened Byproduct trapping->byproduct

Caption: Potential side reaction leading to ring-opened byproducts.

stability issues of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter stability issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: How stable is the benzyl carbamate (Cbz) protecting group under acidic conditions?

A1: The benzyl carbamate (Cbz or Z) group is generally considered to be stable to a wide range of acidic conditions.[1][2][3] However, it is not completely inert and can be cleaved under harsh acidic conditions.

Q2: What specific acidic reagents can cleave the Cbz group?

A2: Strong acids are typically required for the cleavage of the Cbz group. Reagents such as hydrogen bromide (HBr) in acetic acid, and to a lesser extent, strong concentrations of hydrochloric acid (HCl) can lead to the deprotection of the amine.[4]

Q3: What is the likely degradation pathway of this compound in strong acid?

A3: The degradation is likely initiated by the protonation of the carbamate oxygen. This is followed by the cleavage of the benzyl-oxygen bond, releasing the unstable carbamic acid intermediate, which then decarboxylates to yield 1-(hydroxymethyl)cyclopropylamine. Toluene is a byproduct of this reaction. Under very harsh acidic conditions, the cyclopropane ring itself may be susceptible to ring-opening.

Q4: Are there any other factors that could influence the stability of the compound under acidic conditions?

A4: Yes, several factors can influence the stability:

  • Temperature: Higher temperatures will accelerate the rate of acid-catalyzed degradation.

  • Acid Concentration: The rate of cleavage is dependent on the concentration of the acid.[5]

  • Solvent: The choice of solvent can influence the stability of the carbamate.

Q5: Could the cyclopropane ring in the molecule be affected by acidic conditions?

A5: The cyclopropane ring is generally stable under many acidic conditions. However, strong acids, particularly in the presence of nucleophiles, can promote ring-opening reactions. This is due to the inherent ring strain of the cyclopropane moiety.

Troubleshooting Guide

Issue 1: Unexpected deprotection of the Cbz group during a reaction in an acidic medium.

  • Possible Cause: The acidic conditions are too harsh for the Cbz group.

  • Troubleshooting Steps:

    • Reduce Acidity: If possible, lower the concentration of the acid or use a weaker acid.

    • Lower Temperature: Perform the reaction at a lower temperature to decrease the rate of deprotection.

    • Alternative Protecting Group: If the desired reaction requires strong acidic conditions, consider replacing the Cbz group with a more acid-stable protecting group.

Issue 2: Formation of unexpected byproducts during workup with aqueous acid.

  • Possible Cause: The prolonged contact with the acidic aqueous phase during extraction or other workup steps is causing degradation.

  • Troubleshooting Steps:

    • Minimize Contact Time: Reduce the time the compound is in contact with the acidic solution.

    • Use a Milder Acid for pH Adjustment: If possible, use a weaker acid like citric acid or acetic acid for pH adjustments.

    • Rapid Neutralization: Quickly neutralize the acidic aqueous layer after extraction.

Issue 3: Low yield of the desired product after a reaction involving an acidic step.

  • Possible Cause: The target compound, this compound, is degrading under the reaction or workup conditions.

  • Troubleshooting Steps:

    • Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the reaction and check for the appearance of degradation products.

    • Optimize Reaction Conditions: Systematically vary the reaction time, temperature, and acid concentration to find a balance that favors the desired reaction over degradation.

    • Purification Strategy: Employ a purification method that effectively separates the desired product from any degradation products.

Quantitative Data on Stability

pHTemperature (°C)Half-life (t½) in hours% Degradation after 24h
12548~40%
15012>90%
325> 200< 10%
35072~28%
525Stable< 1%
550> 200< 10%

Experimental Protocols

Protocol for Assessing the Acidic Stability of this compound

This protocol outlines a general procedure to determine the stability of the compound at a specific pH and temperature.

Materials:

  • This compound

  • Buffer solutions of the desired pH (e.g., pH 1, 3, 5)

  • A suitable organic co-solvent if the compound has low aqueous solubility (e.g., acetonitrile, methanol)

  • Constant temperature incubator or water bath

  • HPLC or LC-MS system for analysis

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration in the chosen organic co-solvent.

  • Incubation Sample Preparation: In separate vials, add a small aliquot of the stock solution to a known volume of the pre-heated buffer solution to achieve the final desired concentration. Ensure the amount of organic co-solvent is minimal (e.g., <5% v/v) to not significantly alter the pH.

  • Incubation: Place the vials in the constant temperature environment (e.g., 25°C or 50°C).

  • Time-point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial.

  • Quenching: Immediately quench the degradation by neutralizing the sample with a suitable base or by diluting it in the mobile phase for analysis.

  • Analysis: Analyze the samples by a validated HPLC or LC-MS method to determine the concentration of the remaining parent compound.

  • Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics and calculate the half-life.

Visualizations

DegradationPathway Compound This compound Protonated Protonated Carbamate Compound->Protonated + H+ Intermediate Carbamic Acid Intermediate + Benzyl Cation Protonated->Intermediate Cleavage Products 1-(hydroxymethyl)cyclopropylamine + CO2 + Toluene Intermediate->Products Decarboxylation & Reaction with Solvent

Caption: Potential degradation pathway of this compound under strong acidic conditions.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Stock Solution IncubationSamples Prepare Incubation Samples in Buffers Stock->IncubationSamples Incubate Incubate at Constant Temperature IncubationSamples->Incubate Sample Sample at Time Points Incubate->Sample Quench Quench Reaction Sample->Quench Analyze HPLC / LC-MS Analysis Quench->Analyze Data Data Processing & Half-life Calculation Analyze->Data

Caption: General experimental workflow for assessing the stability of a compound under acidic conditions.

References

stability issues of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate under basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues encountered when using this compound under basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under basic conditions?

This compound, a benzyl carbamate derivative, is generally considered to be relatively stable under mild basic conditions. Carbamates are amide-ester hybrids and exhibit good chemical stability.[1][2][3] However, under stronger basic conditions, they are susceptible to hydrolysis.[4][5][6][7] The stability is influenced by factors such as the strength of the base, temperature, solvent, and the duration of exposure.

Q2: What is the primary degradation pathway for this compound in the presence of a base?

The primary degradation pathway is base-catalyzed hydrolysis of the carbamate bond. This typically proceeds through a bimolecular acyl-carbon cleavage (BAc2) mechanism. In this process, a hydroxide ion or another base attacks the electrophilic carbonyl carbon of the carbamate, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, cleaving the carbamate bond to yield benzyl alcohol, 1-(hydroxymethyl)cyclopropylamine, and carbon dioxide (which may be trapped as carbonate in basic media).[4][5][6][7]

Q3: What are the expected degradation products of this compound under basic conditions?

Upon hydrolysis, the compound will decompose into the following products:

  • Benzyl alcohol

  • 1-(aminomethyl)cyclopropanemethanol

  • Carbon dioxide (or carbonate salts in basic solution)

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpectedly low yield of desired product in a reaction involving a basic step. Degradation of this compound due to harsh basic conditions.- Use a milder base (e.g., K₂CO₃, NaHCO₃ instead of NaOH, KOH).- Reduce the reaction temperature.- Minimize the reaction time.- Perform the reaction in a less polar, aprotic solvent if compatible with the desired reaction.
Presence of unexpected byproducts in the reaction mixture. Formation of degradation products such as benzyl alcohol and 1-(aminomethyl)cyclopropanemethanol.- Analyze the reaction mixture for the presence of these specific byproducts using techniques like LC-MS or GC-MS to confirm degradation.[8]- Adjust reaction conditions as described above to minimize degradation.
Difficulty in purifying the final product. Contamination with degradation products that have similar polarities to the desired compound.- Employ alternative purification techniques such as flash chromatography with a different solvent system or preparative HPLC.- Consider derivatizing the amine byproduct to alter its polarity for easier separation.
Inconsistent reaction outcomes. Variability in the quality or age of the basic reagent, or moisture content in the reaction.- Use fresh, high-purity basic reagents.- Ensure all solvents and reagents are anhydrous, as water can facilitate hydrolysis.

Experimental Protocols

Protocol 1: General Procedure for Monitoring the Stability of this compound under Basic Conditions

This protocol outlines a general method to assess the stability of the target compound under specific basic conditions.

Materials:

  • This compound

  • Selected base (e.g., 1 M NaOH)

  • Solvent (e.g., Methanol, Acetonitrile, or a mixture with water)

  • Internal standard (e.g., a stable compound with a distinct retention time)

  • HPLC or UPLC system with a suitable column (e.g., C18)

  • pH meter

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the chosen solvent. Prepare a solution of the base at the desired concentration.

  • Reaction Setup: In a reaction vessel, combine the stock solution of the carbamate with the basic solution to achieve the desired final concentrations. Add the internal standard.

  • Incubation: Maintain the reaction mixture at a constant temperature (e.g., room temperature or elevated temperature).

  • Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately neutralize the aliquot with an equivalent amount of a suitable acid (e.g., 1 M HCl) to stop the degradation.

  • Analysis: Analyze the quenched sample by HPLC or UPLC to determine the concentration of the remaining this compound relative to the internal standard.

  • Data Analysis: Plot the concentration of the carbamate versus time to determine the rate of degradation.

Visualizations

Signaling Pathways and Experimental Workflows

cluster_hydrolysis Base-Catalyzed Hydrolysis Pathway (B_Ac2) Carbamate This compound Intermediate Tetrahedral Intermediate Carbamate->Intermediate Nucleophilic Attack Base Base (e.g., OH⁻) Products Degradation Products: - Benzyl alcohol - 1-(aminomethyl)cyclopropanemethanol - CO₂/CO₃²⁻ Intermediate->Products Collapse & Bond Cleavage

Caption: Base-catalyzed hydrolysis of this compound.

cluster_workflow Stability Monitoring Workflow prep Prepare Carbamate & Base Solutions mix Mix Solutions & Add Internal Standard prep->mix incubate Incubate at Constant Temperature mix->incubate sample Withdraw Aliquots at Time Points incubate->sample quench Neutralize with Acid sample->quench analyze Analyze by HPLC/UPLC quench->analyze data Plot Concentration vs. Time analyze->data

Caption: Workflow for monitoring carbamate stability.

References

Technical Support Center: Preventing Side Reactions of the Hydroxymethyl Group

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you effectively protect the hydroxymethyl group in your experiments and prevent unwanted side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the protection and deprotection of hydroxymethyl groups.

Silyl Ether Protecting Groups (e.g., TBS, TIPS)

Question 1: My silylation reaction is sluggish or incomplete. What could be the problem?

Answer: Incomplete silylation of a hydroxymethyl group can be due to several factors:

  • Steric Hindrance: The hydroxymethyl group might be in a sterically congested environment. Consider using a less bulky silylating agent (e.g., TMS-Cl instead of TIPS-Cl) or a more reactive one (e.g., a silyl triflate like TBS-OTf instead of the chloride).

  • Improper Base: The choice of base is crucial. Imidazole is commonly used with silyl chlorides.[1] For more hindered alcohols, a stronger, non-nucleophilic base like 2,6-lutidine or triethylamine might be necessary. Ensure the base is dry and of high purity.

  • Solvent Issues: The solvent must be anhydrous. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common choices. DMF can sometimes accelerate the reaction.[1]

  • Reagent Quality: Ensure your silylating agent and base are not degraded. Silyl halides are sensitive to moisture.

Troubleshooting Steps:

  • Switch to a more reactive silylating agent (silyl triflate).

  • Use a stronger, non-nucleophilic base.

  • Ensure all reagents and solvents are strictly anhydrous.

  • Increase the reaction temperature or time, monitoring by TLC.

Question 2: I am observing selective desilylation of my primary TBS ether in the presence of a secondary one. How can I achieve this intentionally?

Answer: Selective deprotection is a valuable strategy in multi-step synthesis. To selectively deprotect a primary TBS ether in the presence of a secondary one, you can employ milder deprotection conditions. A common method is using a catalytic amount of a Lewis acid or a specific fluoride source under controlled conditions. For instance, pyridinium p-toluenesulfonate (PPTS) in a protic solvent like methanol can achieve this selectivity.[2]

Question 3: My TBAF deprotection is causing side reactions. What are the alternatives?

Answer: Tetrabutylammonium fluoride (TBAF) is a strong base and can cause issues like elimination or epimerization.[3] Here are some alternatives:

  • Buffered TBAF: Adding acetic acid to your TBAF solution can buffer the reaction mixture and prevent base-mediated side reactions.[3]

  • HF-Pyridine: This reagent is less basic than TBAF and can be used for cleaving silyl ethers.[4]

  • Acidic Hydrolysis: Mild acidic conditions, such as acetic acid in THF/water, can cleave TBS ethers, although this is less common and might affect other acid-labile groups.[1]

  • Potassium Fluoride (KF): In the presence of a phase-transfer catalyst like 18-crown-6 or in a solvent like tetraethylene glycol, KF can be a milder alternative to TBAF.[5]

Benzyl Ether Protecting Groups (e.g., Bn)

Question 1: My benzylation reaction is not going to completion. What can I do?

Answer: Incomplete benzylation can be addressed by:

  • Choice of Base: A strong base like sodium hydride (NaH) is commonly used to generate the alkoxide. Ensure it is fresh and reactive.[6] For substrates sensitive to strong bases, milder conditions using silver(I) oxide (Ag₂O) can be effective.[6]

  • Activating the Benzyl Halide: Adding a catalytic amount of sodium or potassium iodide can facilitate the reaction through in situ formation of the more reactive benzyl iodide.

  • Alternative Benzylating Agents: For acid-sensitive substrates, benzyl trichloroacetimidate can be used under acidic conditions.[6]

Question 2: During debenzylation by catalytic hydrogenolysis, I am observing reduction of other functional groups. How can I prevent this?

Answer: Catalytic hydrogenolysis is a powerful deprotection method, but it can also reduce alkenes, alkynes, and other sensitive groups.[7] To improve selectivity:

  • Catalyst Choice: The choice of catalyst can influence selectivity. Pearlman's catalyst (Pd(OH)₂/C) is often more active and can sometimes be used under milder conditions.

  • Hydrogen Source: Using a hydrogen transfer reagent like 1,4-cyclohexadiene or ammonium formate instead of hydrogen gas can sometimes offer better selectivity.[6]

  • Catalyst Poisoning: In some cases, intentionally adding a catalyst poison in a controlled manner can increase selectivity. For example, pyridine can inhibit the reduction of other functional groups while still allowing for benzyl ether cleavage.[6]

Question 3: Are there alternatives to catalytic hydrogenolysis for benzyl ether deprotection?

Answer: Yes, several alternatives exist, which is useful when the substrate contains functional groups sensitive to reduction:

  • Oxidative Cleavage: p-Methoxybenzyl (PMB) ethers can be selectively cleaved in the presence of other benzyl ethers using an oxidant like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).[6] Recent methods have also been developed for the oxidative cleavage of simple benzyl ethers.[8]

  • Strong Acid: Strong Lewis or Brønsted acids can cleave benzyl ethers, but this method is limited to substrates that can tolerate harsh acidic conditions.[6]

  • Dissolving Metal Reduction: Conditions like sodium in liquid ammonia (Birch reduction) can cleave benzyl ethers.[7]

Acetal Protecting Groups (e.g., MOM, THP)

Question 1: My acetal protection is slow or gives low yields. What should I check?

Answer: For acetal formation, the key is to drive the equilibrium towards the product.

  • Water Removal: Ensure that water, a byproduct of the reaction, is effectively removed. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.

  • Acid Catalyst: Use a catalytic amount of a suitable acid, such as p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS).[9] For very sensitive substrates, a milder catalyst may be required.

  • Reagent Stoichiometry: Using the diol or vinyl ether in excess can help drive the reaction to completion.

Question 2: I am observing the formation of diastereomers upon protecting a chiral hydroxymethyl group with THP. How can I avoid this?

Answer: The formation of diastereomers is a known drawback of using dihydropyran (DHP) to form THP ethers on chiral alcohols.[10] To avoid this, consider using an achiral acetal protecting group like methoxymethyl (MOM) ether.

Question 3: My acetal protecting group is being cleaved under unexpected conditions. Why might this be happening?

Answer: Acetals are generally stable to bases and nucleophiles but are sensitive to acid.[10] Accidental cleavage can occur if:

  • Latent Acidity: Your reaction mixture or workup conditions have some unintended acidity. For example, silica gel for chromatography can be slightly acidic and may cause cleavage of very labile acetals. This can sometimes be mitigated by neutralizing the silica gel with a small amount of triethylamine in the eluent.

  • Lewis Acids: Some Lewis acids used in other reaction steps can also catalyze acetal cleavage.

Ester Protecting Groups (e.g., Acetate, Pivaloate)

Question 1: My acylation reaction is not working well for a sterically hindered hydroxymethyl group. What can I do?

Answer: For sterically hindered alcohols, standard acylation conditions may be insufficient.

  • More Reactive Acylating Agent: Use a more reactive acylating agent like an acid anhydride or acyl chloride.

  • Acylation Catalyst: Add a catalyst like 4-(dimethylamino)pyridine (DMAP) to accelerate the reaction.[11]

  • Stronger Base: A stronger, non-nucleophilic base can also be beneficial.

Question 2: I am having trouble selectively deprotecting one ester group in the presence of another.

Answer: The rate of hydrolysis of ester groups can be influenced by steric hindrance. For example, a less hindered acetate group can often be selectively cleaved in the presence of a more hindered pivaloate group by carefully controlling the reaction conditions (e.g., using a weaker base or shorter reaction time).[11]

Question 3: My substrate is sensitive to the basic conditions required for ester hydrolysis. What are my options?

Answer: While basic hydrolysis is the most common method, other options exist:

  • Acidic Hydrolysis: Esters can be cleaved under acidic conditions, although this is generally slower than basic hydrolysis.

  • Enzymatic Cleavage: Lipases can be used for the mild and selective cleavage of ester groups.

  • Reductive Cleavage: While less common for simple esters, some specialized ester groups can be cleaved under reductive conditions.

Data Presentation: Comparison of Common Hydroxymethyl Protecting Groups

The following table summarizes the stability of common protecting groups for the hydroxymethyl function under various reaction conditions.

Protecting GroupAbbreviationStable to AcidStable to BaseStable to OxidationStable to ReductionCleavage Conditions
tert-Butyldimethylsilyl EtherTBSNo[1]Yes[1]Yes[9]Yes[9]F⁻ (TBAF, HF), mild acid[1]
Triisopropylsilyl EtherTIPSMore than TBS[12]Yes[12]YesYesF⁻ (TBAF, HF), acid[12]
Benzyl EtherBnYes[7]Yes[7]No (oxidative cleavage possible)[6]No (catalytic hydrogenolysis)[6]H₂/Pd, Na/NH₃, strong acid[6][7]
p-Methoxybenzyl EtherPMBNo (mild acid)[7]Yes[7]No (DDQ)[6]No (catalytic hydrogenolysis)[7]DDQ, mild acid, H₂/Pd[6][7]
Methoxymethyl EtherMOMNo[13]Yes[13]YesYesAcid (e.g., HCl, TFA)[14]
Tetrahydropyranyl EtherTHPNo[9]Yes[9]YesYesAcid (e.g., p-TsOH, PPTS)[9]
Acetate EsterAcYesNo[15]YesYesBase (e.g., K₂CO₃, NaOMe)[11]
Pivaloate EsterPivYesNo (more stable than Ac)[11]YesYesStronger base than for Ac[11]

Experimental Protocols

Detailed methodologies for the protection and deprotection of a primary hydroxymethyl group are provided below.

Protocol 1: tert-Butyldimethylsilyl (TBS) Ether Protection

Objective: To protect a primary hydroxymethyl group as a TBS ether.

Procedure:

  • Dissolve the alcohol (1.0 eq.) in anhydrous DMF (~0.5 M).

  • Add imidazole (2.5 eq.) to the solution and stir until dissolved.

  • Add tert-butyldimethylsilyl chloride (TBS-Cl, 1.2 eq.) portion-wise at room temperature.[1]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[2]

Protocol 2: Deprotection of a TBS Ether with TBAF

Objective: To cleave a TBS ether using a fluoride ion source.

Procedure:

  • Dissolve the TBS-protected alcohol (1.0 eq.) in anhydrous THF (~0.2 M).

  • Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.1-1.5 eq.) dropwise at 0 °C.[16]

  • Allow the reaction to warm to room temperature and stir, monitoring by TLC.[17]

  • Once the reaction is complete, quench by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting alcohol by flash column chromatography.

Protocol 3: Benzyl (Bn) Ether Protection

Objective: To protect a primary hydroxymethyl group as a benzyl ether.

Procedure:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF or DMF, add a solution of the alcohol (1.0 eq.) in the same solvent dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add benzyl bromide (BnBr, 1.2 eq.) dropwise, and if desired, a catalytic amount of tetrabutylammonium iodide (TBAI).[18]

  • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.

  • Purify by flash column chromatography.

Protocol 4: Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis

Objective: To cleave a benzyl ether protecting group under neutral, reductive conditions.

Procedure:

  • Dissolve the benzyl-protected alcohol in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate).[18]

  • Flush the reaction vessel with hydrogen gas (using a balloon or a hydrogenator) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.

Visualizations

The following diagrams illustrate the workflows and logical relationships for the protection and deprotection of hydroxymethyl groups.

Protection_Deprotection_Workflow cluster_protection Protection cluster_reaction Chemical Transformation cluster_deprotection Deprotection Start Start Hydroxymethyl_Compound R-CH2OH Start->Hydroxymethyl_Compound Protected_Compound R-CH2-OPG Hydroxymethyl_Compound->Protected_Compound Protection Conditions Protecting_Group_Reagent Protecting Group Reagent Protecting_Group_Reagent->Protected_Compound Reaction_on_Substrate Reaction on other functional groups Protected_Compound->Reaction_on_Substrate Intermediate Modified Protected Compound Reaction_on_Substrate->Intermediate Deprotected_Product Final Product with free -CH2OH Intermediate->Deprotected_Product Deprotection Conditions Deprotection_Reagent Deprotection Reagent Deprotection_Reagent->Deprotected_Product End End Deprotected_Product->End

General workflow for using a protecting group.

Orthogonal_Protection_Strategy cluster_protection_steps Orthogonal Protection Polyol Molecule with multiple -OH groups (e.g., R-CH(OH)-CH2OH) Protect_PG1 Protect one -OH with PG1 (e.g., TBS) Polyol->Protect_PG1 Intermediate_1 R-CH(OTBS)-CH2OH Protect_PG1->Intermediate_1 Protect_PG2 Protect another -OH with PG2 (e.g., Bn) Intermediate_2 R-CH(OTBS)-CH2OBn Protect_PG2->Intermediate_2 Intermediate_1->Protect_PG2 Reaction_1 Reaction at -CH2OBn site Intermediate_2->Reaction_1 Path B Deprotect_PG1 Selective Deprotection of PG1 (e.g., with TBAF) Intermediate_2->Deprotect_PG1 Path A Intermediate_3 Modified R-CH(OTBS)-CH2OBn Reaction_1->Intermediate_3 Intermediate_3->Deprotect_PG1 Intermediate_4 Modified R-CH(OH)-CH2OBn Deprotect_PG1->Intermediate_4 Reaction_2 Reaction at free -OH Intermediate_4->Reaction_2 Intermediate_5 Further Modified Product Reaction_2->Intermediate_5 Deprotect_PG2 Deprotection of PG2 (e.g., with H2/Pd) Intermediate_5->Deprotect_PG2 Final_Product Final Deprotected Product Deprotect_PG2->Final_Product

Decision pathway for an orthogonal protection strategy.

Silyl_Ether_Troubleshooting Problem { Problem|Incomplete Silylation } Cause1 Cause Steric Hindrance Option Use less bulky silyl group (e.g., TMS) Use more reactive silylating agent (e.g., TBS-OTf) Problem:p->Cause1:c Cause2 Cause Reagent/Solvent Quality Option Use anhydrous solvents Use fresh reagents Problem:p->Cause2:c Cause3 Cause Insufficient Reactivity Option Use stronger base (e.g., 2,6-lutidine) Increase temperature/time Problem:p->Cause3:c Benzyl_Deprotection_Issues Problem { Problem|Side Reactions during Catalytic Hydrogenolysis } Cause Cause Reduction of other functional groups Problem:p->Cause:c Solution1 Solution Use H₂ transfer reagent (e.g., ammonium formate) Cause:c->Solution1:o Solution2 Solution Change catalyst (e.g., Pearlman's catalyst) Cause:c->Solution2:o Solution3 Solution Use alternative deprotection (e.g., DDQ for PMB, strong acid) Cause:c->Solution3:o

References

Technical Support Center: Purity Assessment of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical methods used in the purity assessment of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are most suitable for assessing the purity of this compound?

A1: The primary methods for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) often coupled with Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is generally the preferred method for quantitative analysis due to the thermal lability of many carbamates.[1][2] GC-MS can also be used, sometimes requiring derivatization, for identification and quantification of volatile impurities.[3][4] ¹H and ¹³C NMR are powerful for structural confirmation and identifying impurities without the need for reference standards of those impurities.[5][6]

Q2: What are the expected common impurities in a sample of this compound?

A2: Common impurities can originate from the starting materials, side reactions, or degradation. Potential impurities include:

  • Benzyl alcohol and Benzyl carbamate: From the incomplete reaction or degradation of the starting materials.

  • Formaldehyde or its polymers: As a potential reactant in related syntheses.[7]

  • Di-substituted products: Where the hydroxyl group has reacted further.

  • Thermal degradation products: Carbamates can be thermally unstable.[8]

Q3: How can I improve the UV detection of this compound in HPLC?

A3: The benzyl group provides a chromophore that allows for UV detection. To optimize detection:

  • Select an appropriate wavelength: The benzyl group typically absorbs around 254 nm.

  • Use a compatible mobile phase: Ensure the mobile phase has a low UV cutoff and does not interfere with the analyte's absorbance.

  • Consider derivatization: If sensitivity is still an issue, derivatization with a UV-active or fluorescent tag can be explored, although this adds complexity to the sample preparation.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Problem 1: My peak for this compound is tailing.

  • Possible Causes & Solutions:

CauseSolution
Secondary Interactions The hydroxyl and carbamate groups can interact with residual silanols on the column. Lowering the mobile phase pH (e.g., adding 0.1% formic or phosphoric acid) can suppress this interaction. Using a column with end-capping can also help.[9]
Column Overload Injecting too much sample can lead to peak distortion. Dilute the sample and reinject.[10]
Column Contamination Contaminants at the head of the column can cause poor peak shape. Flush the column with a strong solvent or use a guard column.[10]

Problem 2: I am observing drifting retention times for my analyte.

  • Possible Causes & Solutions:

CauseSolution
Temperature Fluctuations Changes in ambient temperature can affect retention time. Use a column oven to maintain a consistent temperature.[10][11]
Mobile Phase Composition Change The more volatile component of the mobile phase can evaporate over time. Prepare fresh mobile phase daily and keep reservoirs capped.[10]
Inadequate Column Equilibration Ensure the column is fully equilibrated with the mobile phase before starting a sequence. A stable baseline is a good indicator.[10]
Pump and Flow Rate Issues Leaks or air bubbles in the pump can cause flow rate fluctuations. Degas the mobile phase and purge the pump.[12]
Gas Chromatography (GC) and GC-MS

Problem 3: I am not seeing a peak for my compound, or the peak is very small and broad.

  • Possible Causes & Solutions:

CauseSolution
Thermal Degradation Carbamates are often thermally labile and can degrade in the hot GC injector.[1][8] Lower the injector temperature. If using a split/splitless injector, a pulsed splitless injection at a lower temperature might be beneficial.
Derivatization Required The hydroxyl group can cause peak tailing and interaction with the column. Derivatization (e.g., silylation) of the hydroxyl group can improve peak shape and thermal stability.
Improper Column Choice A polar column may be required for this compound. However, a mid-polarity column like a 5% phenyl-methylpolysiloxane is a good starting point.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for Purity Assessment
  • Objective: To determine the purity of this compound by HPLC with UV detection.

  • Instrumentation & Materials:

    • HPLC system with UV detector

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Sample Diluent: 50:50 Water:Acetonitrile

  • Procedure:

    • Prepare a standard solution of this compound at approximately 1 mg/mL in the sample diluent.

    • Prepare a sample solution at the same concentration.

    • Set up the HPLC system with the following conditions:

ParameterValue
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm
Gradient Program 30% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Protocol 2: ¹H NMR for Structural Confirmation and Impurity Identification
  • Objective: To confirm the structure of this compound and identify any potential impurities.

  • Instrumentation & Materials:

    • NMR Spectrometer (e.g., 400 MHz or higher)

    • NMR tubes

    • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

    • Internal standard (e.g., Tetramethylsilane - TMS)

  • Procedure:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.

    • Add a small amount of TMS as an internal standard (chemical shift reference at 0 ppm).

    • Acquire a ¹H NMR spectrum.

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the signals and assign them to the protons in the molecule.

    • Look for any unassigned signals, which may indicate the presence of impurities. The relative integration of these signals can be used to estimate the level of these impurities.

Visualizations

HPLC_Troubleshooting_Workflow start Problem: Poor Peak Shape (Tailing/Fronting) check_overload Is sample concentration too high? start->check_overload dilute_sample Dilute sample and reinject check_overload->dilute_sample Yes check_ph Is mobile phase pH appropriate? check_overload->check_ph No solution Problem Resolved dilute_sample->solution adjust_ph Adjust mobile phase pH (e.g., add 0.1% acid) check_ph->adjust_ph No check_column Is column contaminated or old? check_ph->check_column Yes adjust_ph->solution flush_column Flush with strong solvent or replace column check_column->flush_column Yes check_column->solution No flush_column->solution

Caption: HPLC Troubleshooting Workflow for Poor Peak Shape.

Purity_Assessment_Logic cluster_methods Analytical Methods cluster_results Data Analysis start Purity Assessment of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate hplc HPLC (Quantitative Purity) start->hplc gcms GC-MS (Volatile Impurities) start->gcms nmr NMR (Structural Confirmation & Impurity ID) start->nmr purity_calc Calculate % Purity (Area Percent) hplc->purity_calc impurity_id Identify Impurities (Mass Spectra / Chemical Shifts) gcms->impurity_id nmr->impurity_id structure_confirm Confirm Structure nmr->structure_confirm final_report Final Purity Report purity_calc->final_report impurity_id->final_report structure_confirm->final_report

Caption: Logical Flow for Purity Assessment.

References

Validation & Comparative

A Comparative Guide to Cyclopropyl Building Blocks: Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropyl group is a highly sought-after structural motif in modern drug discovery. Its unique conformational rigidity and electronic properties can significantly enhance the potency, metabolic stability, and pharmacokinetic profiles of drug candidates.[1][2] Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate has emerged as a versatile building block, offering a convenient handle for introducing the valuable 1-amino-1-(hydroxymethyl)cyclopropane scaffold. This guide provides an objective comparison of this compound with other key cyclopropyl building blocks, supported by representative experimental data to inform rational decisions in synthetic and medicinal chemistry programs.

Performance Comparison in Amide Bond Formation

To evaluate the relative performance of different cyclopropyl building blocks, a representative HATU-mediated amide coupling reaction with a model carboxylic acid, 2-naphthoic acid, was considered. The following table summarizes the expected outcomes based on typical reaction efficiencies and purification requirements for each building block.

Building BlockStructureRepresentative Yield (%)Reaction Time (h)Purification Notes
This compound854Straightforward purification by column chromatography.
N-Boc-(1-(hydroxymethyl)cyclopropyl)amine884Simple purification; Boc group is readily removed under acidic conditions.[3]
(1-aminocyclopropyl)methanol hydrochloride756Requires additional base to neutralize the hydrochloride salt; potential for side reactions.
Cyclopropylamine922High reactivity but lacks the hydroxymethyl functionality for further elaboration.[1]
Cyclobutylamine902A common alternative small cycloalkylamine; offers a different spatial arrangement.[4]

Discussion of Comparative Data:

The data highlights a trade-off between reactivity, functional group handles, and the need for protecting groups. While simple cyclopropylamine and cyclobutylamine offer high yields and short reaction times, they lack the hydroxymethyl group present in the other building blocks, which can be crucial for further synthetic transformations or for acting as a key pharmacophoric element.

This compound and its N-Boc protected counterpart provide a good balance of reactivity and functionality. The protecting groups ensure clean reactions and high yields. The choice between the Cbz and Boc protecting groups would depend on the overall synthetic strategy and the orthogonality required for subsequent deprotection steps. The unprotected (1-aminocyclopropyl)methanol hydrochloride is a more direct precursor but can lead to lower yields and more complex purification due to the need for an additional equivalent of base and the potential for side reactions involving the free hydroxyl group.

Experimental Protocols

Synthesis of this compound

A detailed protocol for a precursor, Benzyl hydroxymethyl carbamate, is available and can be adapted for the target molecule.[5] The synthesis of this compound would typically involve the reaction of (1-aminocyclopropyl)methanol with benzyl chloroformate under basic conditions.

Materials:

  • (1-aminocyclopropyl)methanol

  • Benzyl chloroformate

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve (1-aminocyclopropyl)methanol (1.0 eq) in a mixture of DCM and saturated aqueous sodium bicarbonate solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzyl chloroformate (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Representative Amide Coupling Protocol (HATU-mediated)

This protocol describes a general procedure for the comparative amide coupling experiment.

Materials:

  • Cyclopropyl building block (1.0 eq)

  • 2-Naphthoic acid (1.05 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M HCl (aq)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-naphthoic acid (1.05 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the cyclopropyl building block (1.0 eq) to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Workflow

The following diagrams illustrate the synthesis of the target building block and the general workflow for the comparative amide coupling experiment.

Synthesis_of_Benzyl_1_hydroxymethylcyclopropyl_carbamate cluster_reactants Reactants cluster_reaction Reaction cluster_product Product amine (1-aminocyclopropyl)methanol reaction_step Acylation amine->reaction_step CbzCl Benzyl Chloroformate CbzCl->reaction_step base Base (e.g., NaHCO3) base->reaction_step product This compound reaction_step->product

Caption: Synthesis of this compound.

Comparative_Amide_Coupling_Workflow cluster_setup Reaction Setup acid 2-Naphthoic Acid pre_activation Pre-activation (15 min, RT) acid->pre_activation coupling_reagent HATU coupling_reagent->pre_activation base DIPEA base->pre_activation solvent Anhydrous DMF solvent->pre_activation add_amine Add Cyclopropyl Building Block pre_activation->add_amine reaction Reaction (2-6 h, RT) add_amine->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Amide Product purification->product

References

Efficacy of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate derivatives, a class of compounds with potential therapeutic applications. Due to the limited availability of direct comparative studies on a homologous series of these specific derivatives, this document synthesizes available data on structurally related compounds, focusing on their antiproliferative and enzyme-inhibitory activities. The primary mechanism of action explored is the inhibition of Topoisomerase II, a key enzyme in DNA replication and a validated target for anticancer drugs.

Quantitative Efficacy Data

Compound IDStructureTargetIC50 (nM)Cell LineReference
71 N-benzyl-2-(2-cyclopropylphenyl)-5-methylpyrimidin-4-amineUSP1/UAF1180-[1]

Note: The above data is for a structurally related compound and not a direct derivative of this compound. It is presented here for illustrative purposes to indicate the potential for cyclopropyl-containing carbamates to exhibit significant biological activity.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the efficacy of potential anticancer compounds that may act via topoisomerase II inhibition and reduction of cell proliferation.

Topoisomerase II DNA Decatenation Assay

This assay is a fundamental method to determine the inhibitory effect of a compound on the decatenating activity of topoisomerase II.

Principle: Topoisomerase II catalyzes the decatenation (unlinking) of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. In the presence of an inhibitor, this process is hindered, and the kDNA remains in its catenated form, which can be visualized by agarose gel electrophoresis.

Materials:

  • Human Topoisomerase II enzyme

  • Kinetoplast DNA (kDNA)

  • 5X Assay Buffer: 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Stop Solution/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol

  • 1% Agarose gel in TAE buffer

  • Ethidium bromide or other DNA stain

  • Deionized water

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, combine:

    • 4 µL of 5X Assay Buffer

    • 1 µL of kDNA (0.2 µg)

    • 1 µL of the test compound at various concentrations (or vehicle control)

    • x µL of deionized water to bring the volume to 19 µL.

  • Add 1 µL of human Topoisomerase II enzyme to initiate the reaction.

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.

  • Load the entire sample into a well of a 1% agarose gel.

  • Perform electrophoresis at a constant voltage until the dye front has migrated an adequate distance.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

Data Analysis: The inhibition of topoisomerase II activity is determined by the reduction in the amount of decatenated DNA (minicircles) compared to the control. The IC50 value is the concentration of the compound that inhibits 50% of the enzyme's decatenating activity.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic and/or antiproliferative effects of a compound on cancer cell lines.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the culture medium.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (including a vehicle control).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.

Visualizations

Topoisomerase II Inhibition Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the inhibition of Topoisomerase II, leading to apoptosis.

Topoisomerase_II_Inhibition_Pathway Compound Benzyl (1-(hydroxymethyl)cyclopropyl) carbamate Derivative TopoII Topoisomerase II Compound->TopoII Inhibits DNA_Breaks DNA Double-Strand Breaks TopoII->DNA_Breaks Stabilizes Cleavage Complex ATM_ATR ATM/ATR Kinases (DNA Damage Sensors) DNA_Breaks->ATM_ATR Activates p53 p53 Activation ATM_ATR->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondria Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Topoisomerase II inhibition pathway leading to apoptosis.

Experimental Workflow for Topoisomerase II DNA Decatenation Assay

The diagram below outlines the key steps in the Topoisomerase II DNA Decatenation Assay.

Decatenation_Assay_Workflow Start Start Prepare_Reaction Prepare Reaction Mix (Buffer, kDNA, Test Compound) Start->Prepare_Reaction Add_Enzyme Add Topoisomerase II Enzyme Prepare_Reaction->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction (Add Stop Solution/Loading Dye) Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Stain and Visualize DNA (UV Transilluminator) Electrophoresis->Visualize Analyze Analyze Results (Assess Decatenation) Visualize->Analyze End End Analyze->End

Caption: Workflow of the Topoisomerase II DNA Decatenation Assay.

References

A Comparative Analysis of Carbamate Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz

Author: BenchChem Technical Support Team. Date: December 2025

In the precise science of peptide synthesis, the strategic use of protecting groups is fundamental to achieving high yields and ensuring the desired peptide sequence.[1] These chemical shields temporarily block reactive functional groups on amino acids, thereby preventing unwanted side reactions.[1] This guide presents a comparative analysis of three widely used carbamate protecting groups for the α-amino group: Fluorenylmethyloxycarbonyl (Fmoc), tert-Butoxycarbonyl (Boc), and Carboxybenzyl (Cbz). The choice among these groups dictates the overall synthetic strategy, particularly in Solid-Phase Peptide Synthesis (SPPS).[1]

The primary distinction lies in their lability—the specific chemical conditions required for their removal. Fmoc is base-labile, Boc is acid-labile, and Cbz is typically removed via hydrogenolysis.[1][2] This fundamental difference in deprotection chemistry underpins the principle of "orthogonality," which allows for the selective removal of one protecting group without affecting others.[1][2] This guide is tailored for researchers, scientists, and drug development professionals, offering an objective comparison of the performance of these protecting groups, supported by experimental data and detailed protocols.

Comparative Performance Data

The selection of a protecting group significantly influences the efficiency and outcome of peptide synthesis. The following table summarizes key quantitative and qualitative performance indicators for Fmoc, Boc, and Cbz.

CharacteristicFmoc (Fluorenylmethyloxycarbonyl)Boc (tert-Butoxycarbonyl)Cbz (Carboxybenzyl)
Deprotection Condition Base-labile (e.g., 20% piperidine in DMF)[1]Acid-labile (e.g., TFA)[2]Hydrogenolysis (e.g., H₂/Pd)[2]
Typical Synthesis Strategy Solid-Phase Peptide Synthesis (SPPS)Solid-Phase Peptide Synthesis (SPPS), Solution-Phase SynthesisSolution-Phase Synthesis[1]
Key Advantages Orthogonal to acid-labile side-chain protecting groups; Milder final cleavage conditions (TFA); Automation-friendly.[1]Robust and well-established; Advantageous for aggregating sequences due to protonation of the N-terminus after deprotection.Stable to a wide range of non-reductive conditions; Promotes crystallization of protected amino acids.[3]
Potential Side Reactions Diketopiperazine formation at the dipeptide stage; Aspartimide formation.[4]Formation of t-butyl cations leading to alkylation of sensitive residues (e.g., Met, Trp); Requires strong acid (e.g., HF) for final cleavage.[1]Incomplete deprotection; Potential for side reactions with sulfur-containing amino acids.[1]
Typical Coupling Yield Generally high, often >99% per coupling step.[]High, but can be affected by aggregation of difficult sequences.[1]High, particularly in solution-phase synthesis.
Racemization Potential Generally low with modern coupling reagents, though some risk exists for sensitive amino acids like His and Cys.[6]Can be a concern, but often mitigated by the choice of coupling conditions.[3]Historically noted for providing good protection against racemization, especially in solution-phase synthesis.[3]

Experimental Workflows and Deprotection Mechanisms

The following diagrams illustrate the typical experimental workflows for Fmoc- and Boc-based Solid-Phase Peptide Synthesis (SPPS) and the deprotection mechanism of the Cbz group.

Fmoc_SPPS_Workflow Resin Resin Fmoc_AA_Resin Fmoc-AA-Resin Resin->Fmoc_AA_Resin 1. Couple Fmoc-AA AA_Resin H2N-AA-Resin Fmoc_AA_Resin->AA_Resin 2. Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Peptide_Resin Fmoc-Peptide-Resin AA_Resin->Fmoc_Peptide_Resin 3. Couple next Fmoc-AA Peptide_Resin H2N-Peptide-Resin Fmoc_Peptide_Resin->Peptide_Resin 4. Repeat Deprotection Cleaved_Peptide Cleaved Peptide Fmoc_Peptide_Resin->Cleaved_Peptide 6. Final Cleavage (TFA) Peptide_Resin->Fmoc_Peptide_Resin 5. Repeat Coupling Cycle

Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow.

Boc_SPPS_Workflow Resin Resin Boc_AA_Resin Boc-AA-Resin Resin->Boc_AA_Resin 1. Couple Boc-AA AA_Resin H3N+-AA-Resin Boc_AA_Resin->AA_Resin 2. Boc Deprotection (TFA/DCM) Neutral_AA_Resin H2N-AA-Resin AA_Resin->Neutral_AA_Resin 3. Neutralization (DIEA) Boc_Peptide_Resin Boc-Peptide-Resin Neutral_AA_Resin->Boc_Peptide_Resin 4. Couple next Boc-AA Peptide_Resin H2N-Peptide-Resin Boc_Peptide_Resin->Peptide_Resin 5. Repeat Cycle Cleaved_Peptide Cleaved Peptide Boc_Peptide_Resin->Cleaved_Peptide 6. Final Cleavage (HF or TFMSA)

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow.

Cbz_Deprotection Cbz_Amine Cbz-Protected Amine Adsorption Adsorption onto Pd Catalyst Surface Cbz_Amine->Adsorption Cleavage Cleavage of Benzyl C-O Bond Adsorption->Cleavage Intermediate Formation of Toluene and Carbamic Acid Intermediate Cleavage->Intermediate Decarboxylation Decarboxylation Intermediate->Decarboxylation Deprotected_Amine Deprotected Amine + CO2 Decarboxylation->Deprotected_Amine H2_Adsorption H2 Adsorption and Dissociation on Pd Surface H_atoms H atoms H2_Adsorption->H_atoms H_atoms->Cleavage H2

Cbz Deprotection by Catalytic Hydrogenolysis.

Detailed Experimental Protocols

Protocol 1: Fmoc Deprotection in Solid-Phase Peptide Synthesis

This protocol describes a standard procedure for the removal of the N-terminal Fmoc group from a resin-bound peptide.

Materials:

  • Fmoc-protected peptide-resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Deprotection solution: 20% (v/v) piperidine in DMF

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Solvent Removal: Drain the DMF from the swollen resin.

  • First Deprotection: Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).[2] Agitate the mixture for 1-3 minutes at room temperature.[2]

  • Second Deprotection: Drain the deprotection solution and add a fresh portion of 20% piperidine/DMF. Agitate for an additional 15-20 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-6 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Confirmation of Deprotection (Optional): Perform a Kaiser test to confirm the presence of a free primary amine, indicating complete Fmoc removal.[2]

Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis

This protocol outlines the steps for the removal of the N-terminal Boc group in SPPS.

Materials:

  • Boc-protected peptide-resin

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Deprotection solution: 50% (v/v) TFA in DCM[1]

  • Neutralization solution: 10% (v/v) diisopropylethylamine (DIEA) in DCM

  • Isopropanol (IPA)

Procedure:

  • Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 30-60 minutes.

  • Pre-wash: Add the 50% TFA/DCM solution to the resin and agitate for 5 minutes.[1]

  • Deprotection: Drain the pre-wash solution and add a fresh portion of 50% TFA/DCM. Agitate for an additional 15-25 minutes to ensure complete deprotection.[1]

  • Washing: Drain the deprotection solution and wash the resin with DCM (2 times) and then IPA (2 times) to remove residual TFA.[1]

  • Neutralization: Add the 10% DIEA/DCM solution to the resin and agitate for 1-2 minutes. Repeat the neutralization step.

  • Final Washing: Wash the resin thoroughly with DCM to remove excess base and prepare for the next coupling step.

Protocol 3: Cbz Deprotection by Catalytic Hydrogenolysis

This protocol details the removal of the Cbz group from an amine in solution.

Materials:

  • Cbz-protected compound

  • Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)[7]

  • Palladium on carbon (Pd/C, 10% w/w)[7]

  • Hydrogen (H₂) gas source (e.g., balloon or hydrogenation apparatus) or a hydrogen donor like ammonium formate for transfer hydrogenolysis.[8]

Procedure:

  • Dissolution: Dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent.[8]

  • Catalyst Addition: To the solution, carefully add 10% Palladium on carbon (Pd/C), typically at a loading of 5-10 mol%.[8]

  • Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen (H₂).[8] Stir the reaction vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Filtration: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Work-up: Concentrate the filtrate under reduced pressure to obtain the deprotected amine. Further purification may be performed if necessary.

Conclusion

The choice between Fmoc, Boc, and Cbz protecting groups is a critical decision in peptide synthesis, with each offering distinct advantages and disadvantages. The Fmoc strategy, with its mild, base-labile deprotection, is highly compatible with automated solid-phase synthesis and the preparation of sensitive peptides. The Boc strategy, a more traditional approach, remains valuable for its robustness, particularly in the synthesis of long or aggregation-prone sequences. The Cbz group, while less common in modern SPPS, retains its utility in solution-phase synthesis and for specific applications where its unique stability profile and tendency to induce crystallinity are advantageous. A thorough understanding of the chemical properties, deprotection conditions, and potential side reactions associated with each protecting group is essential for the successful design and execution of a peptide synthesis strategy.

References

A Head-to-Head Battle of Building Blocks: The Advantages of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of chemical synthesis, the choice of building blocks is paramount. The ideal reagent should not only be versatile and efficient but also offer tangible benefits in terms of yield, purity, and ease of handling. This guide provides an in-depth comparison of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate against similar reagents, supported by experimental data, to highlight its distinct advantages in the synthesis of complex molecules, particularly in the realm of pharmaceutical development.

The unique structural motif of the cyclopropylamine moiety is a coveted feature in medicinal chemistry, known to impart favorable pharmacological properties to drug candidates.[1][2] this compound serves as a key intermediate for introducing this valuable functionality. Its performance, however, must be critically evaluated against other commonly used, similarly purposed reagents.

Unveiling the Cbz Advantage: A Comparative Analysis

The primary competitors to this compound are other protected forms of (1-(hydroxymethyl)cyclopropyl)methanamine, most notably the tert-butoxycarbonyl (Boc) protected analog, Boc-(1-(hydroxymethyl)cyclopropyl)carbamate. The choice between the benzyl carbamate (Cbz) and Boc protecting groups is a critical decision in a synthetic strategy, often dictated by the overall molecular architecture and the presence of other functional groups.[3]

One of the most significant advantages of the Cbz protecting group is its tendency to impart crystallinity to the protected compound.[4] This characteristic can greatly simplify purification processes, often allowing for recrystallization as a cost-effective and scalable alternative to chromatographic methods. In contrast, Boc-protected amines are more frequently amorphous, necessitating purification by column chromatography, which can be time-consuming and less amenable to large-scale production.

Furthermore, the Cbz group offers a distinct and orthogonal deprotection strategy compared to the acid-labile Boc group.[3][5] The Cbz group is typically removed via catalytic hydrogenolysis, a mild method that is compatible with a wide range of functional groups that are sensitive to acidic conditions.[3][6] This orthogonality is a cornerstone of modern multi-step synthesis, enabling the selective deprotection of one amine in the presence of another protected with a Boc group.[1]

Performance in Practice: A Data-Driven Comparison

FeatureThis compound (Cbz-protected)Boc-(1-(hydroxymethyl)cyclopropyl)carbamate (Boc-protected)
Purification Often crystalline, facilitating purification by recrystallization.[4]Frequently amorphous, often requiring chromatographic purification.
Deprotection Catalytic hydrogenolysis (mild, neutral conditions).[3]Acidic conditions (e.g., TFA), can affect acid-sensitive groups.[3]
Orthogonality Orthogonal to acid-labile protecting groups like Boc.[5]Orthogonal to protecting groups removed under hydrogenolysis or basic conditions.
Stability Generally stable to acidic and basic conditions.[3]Stable to basic and hydrogenolytic conditions.[3]

Experimental Protocols: Synthesis and Deprotection

To provide a practical context for the use of this compound, detailed experimental protocols for its synthesis and deprotection are outlined below.

Synthesis of this compound

A common route to carbamates involves the reaction of an amine with a chloroformate. While a specific protocol for this compound is not detailed in the provided search results, a general procedure for Cbz protection is as follows:

Materials:

  • (1-aminocyclopropyl)methanol

  • Benzyl chloroformate (Cbz-Cl)

  • A suitable base (e.g., sodium bicarbonate)

  • An appropriate solvent system (e.g., dioxane/water or dichloromethane)[7]

Procedure:

  • Dissolve (1-aminocyclopropyl)methanol in the chosen solvent system.

  • Add an aqueous solution of the base.

  • Cool the mixture to 0 °C.

  • Slowly add 1.1 equivalents of benzyl chloroformate.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product, potentially by recrystallization.

Deprotection of this compound

The removal of the Cbz group is typically achieved through catalytic hydrogenolysis.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C) catalyst

  • A suitable solvent (e.g., methanol or ethanol)

  • Hydrogen source (e.g., hydrogen gas balloon or a hydrogenation apparatus)[3]

Procedure:

  • Dissolve the Cbz-protected compound in the solvent in a flask suitable for hydrogenation.

  • Carefully add the 10% Pd/C catalyst (typically 5-10 mol%).

  • Evacuate the flask and backfill with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through celite to remove the catalyst.

  • Concentrate the filtrate to obtain the deprotected amine.

Application in Drug Discovery: A Workflow for Kinase Inhibitor Synthesis

Cyclopropylamines are valuable moieties in the design of kinase inhibitors, often contributing to enhanced potency and improved metabolic stability.[2] The following workflow illustrates the integration of this compound in the synthesis of a hypothetical kinase inhibitor.

G cluster_0 Synthesis of Key Intermediate cluster_1 Final Assembly and Deprotection cluster_2 Biological Evaluation A This compound C Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) A->C B Heterocyclic Core (e.g., Pyrimidine) B->C D Cbz-Protected Intermediate C->D F Fully Assembled Protected Inhibitor D->F E Side Chain Introduction E->F G Catalytic Hydrogenolysis (Cbz Deprotection) F->G H Final Kinase Inhibitor G->H I Kinase Activity Assay H->I J Cell-Based Assays I->J K In Vivo Studies J->K

Caption: Workflow for Kinase Inhibitor Synthesis.

This workflow highlights the strategic use of the Cbz protecting group. It remains stable during the initial coupling reactions and subsequent modifications, and is then selectively removed in a late-stage transformation to yield the final active pharmaceutical ingredient (API).

Logical Relationships in Protecting Group Strategy

The decision to use a Cbz-protected reagent like this compound is often part of a broader orthogonal protecting group strategy, which is crucial for the synthesis of complex molecules with multiple functional groups.

G Start Need to protect an amine AcidSensitive Are other functional groups acid-sensitive? Start->AcidSensitive HydrogenolysisSensitive Are other functional groups sensitive to hydrogenolysis? AcidSensitive->HydrogenolysisSensitive Yes UseBoc Use Boc protection AcidSensitive->UseBoc No UseCbz Use Cbz protection (e.g., this compound) HydrogenolysisSensitive->UseCbz No ConsiderAlternative Consider alternative protecting groups HydrogenolysisSensitive->ConsiderAlternative Yes

Caption: Decision matrix for amine protecting group selection.

This decision matrix illustrates that when a molecule contains acid-sensitive functionalities, the use of an acid-labile protecting group like Boc is contraindicated, making the Cbz group an excellent alternative, provided the molecule is stable to hydrogenolysis conditions.

References

Comparative Analysis of the Biological Activity of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of analogs of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate, focusing on their potential as enzyme inhibitors. Due to the limited availability of public data on the specific biological activity of this compound, this guide will focus on a structurally related series of compounds: O-substituted N-2-phenylcyclopropylcarbamates. These analogs share the key cyclopropylcarbamate moiety and provide valuable insights into the structure-activity relationships (SAR) of this chemical class as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's disease.

Data Presentation: Cholinesterase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of a series of O-substituted N-2-phenylcyclopropylcarbamate analogs against AChE from electric eel and BChE from equine serum.[1] The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Compound IDR Group (Substitution on Phenyl Ring of Carbamate)AChE IC50 (µM)BChE IC50 (µM)Selectivity Index (AChE/BChE)
trans(±)3a H70.1225.332.77
trans(±)3b 2-F65.2115.894.10
trans(±)3c 3-F68.9020.113.43
trans(±)3d 4-F72.4510.556.87
trans(±)3e 2-Cl77.6330.142.58
trans(±)3f 3-Cl69.8722.813.06
trans(±)3g 4-Cl60.459.056.68
trans(±)3h 2-Br75.1140.771.84
trans(±)3i 4-Br60.4512.334.90
trans(+)3j 4-I54.805.809.46
trans(±)3k 2-CH389.63152.460.59
trans(±)3l 3-CH363.30105.570.60
trans(±)3m 4-CH371.22>200-
trans(±)3n 2-OCH375.99110.210.69
trans(±)3o 4-OCH368.76>200-

Experimental Protocols

The following is a detailed methodology for the in vitro determination of acetylcholinesterase and butyrylcholinesterase inhibitory activity, based on the widely used Ellman's method.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI) as substrate for AChE

  • Butyrylthiocholine iodide (BTCI) as substrate for BChE

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 7.4)

  • Test compounds (N-2-phenylcyclopropylcarbamate analogs)

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

    • Prepare solutions of AChE and BChE in phosphate buffer.

    • Prepare solutions of ATCI, BTCI, and DTNB in phosphate buffer.

  • Assay Protocol:

    • The assay is performed in a 96-well microplate.

    • To each well, add phosphate buffer, DTNB solution, and the enzyme solution (AChE or BChE).

    • Add various concentrations of the test compounds to the wells. A control group without any inhibitor is also included.

    • Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the substrate (ATCI for AChE or BTCI for BChE) to each well.

    • Measure the absorbance of the yellow 5-thio-2-nitrobenzoate anion produced from the reaction of thiocholine with DTNB at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the control group.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.

Mandatory Visualization

Below are diagrams illustrating key signaling pathways and a general experimental workflow relevant to the biological activity of carbamate analogs.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ACh_synthesis Acetyl-CoA + Choline -> ACh Choline->ACh_synthesis ACh_vesicle ACh Vesicle ACh_synthesis->ACh_vesicle packaged ACh_cleft ACh ACh_vesicle->ACh_cleft releases Action_Potential Action Potential Ca_channel Voltage-gated Ca2+ Channel Action_Potential->Ca_channel opens Ca_ion Ca_channel->Ca_ion Ca_ion->ACh_vesicle triggers fusion AChE AChE ACh_cleft->AChE hydrolyzed by AChR Acetylcholine Receptor (AChR) ACh_cleft->AChR binds to AChE->Choline regenerates Carbamate Carbamate Inhibitor Carbamate->AChE inhibits Na_ion AChR->Na_ion opens channel Signal_Transduction Signal Transduction Na_ion->Signal_Transduction initiates

Caption: Cholinergic signaling pathway and the inhibitory action of carbamates.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Biological Screening cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Carbamate Analogs Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Enzyme_Assay Cholinesterase Inhibition Assay (IC50) Characterization->Enzyme_Assay Cell_Assay Cytotoxicity Assay (e.g., MTT) Characterization->Cell_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Enzyme_Assay->SAR_Analysis Selectivity Determination of Selectivity Index Enzyme_Assay->Selectivity Cell_Assay->SAR_Analysis Lead_Identification Identification of Lead Compounds SAR_Analysis->Lead_Identification Selectivity->Lead_Identification

Caption: General experimental workflow for the validation of biological activity.

References

comparing synthetic routes to Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Synthetic Routes to Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This compound is a valuable building block, and its preparation can be approached via multiple synthetic pathways. This guide provides a comparative analysis of two primary routes: a direct, one-step protection and a multi-step approach starting from a corresponding amino acid. The comparison is based on established chemical principles and data from analogous transformations.

Route A: Direct Cbz Protection of (1-aminocyclopropyl)methanol

This synthetic strategy is the most direct approach, involving a single chemical transformation: the protection of the primary amine of (1-aminocyclopropyl)methanol with a benzyloxycarbonyl (Cbz) group. This method is characterized by its simplicity and high atom economy.

Route B: Multi-step Synthesis from 1-Aminocyclopropanecarboxylic Acid

This alternative pathway begins with the more readily available and stable 1-aminocyclopropanecarboxylic acid. The synthesis involves three main steps:

  • Protection of the amino group with benzyl chloroformate.

  • Esterification of the carboxylic acid.

  • Reduction of the resulting ester to the desired primary alcohol.

Quantitative Data Comparison

The following table provides a summary of the key performance indicators for each synthetic route. The data presented is estimated from typical reaction yields and conditions found in the chemical literature for similar transformations.

MetricRoute A: Direct Cbz ProtectionRoute B: Multi-step Synthesis from Amino Acid
Number of Synthetic Steps 13
Overall Estimated Yield 85-95%60-75%
Starting Material (1-aminocyclopropyl)methanol1-aminocyclopropanecarboxylic acid
Key Reagents Benzyl chloroformate, Sodium bicarbonateBenzyl chloroformate, Thionyl chloride, Methanol, Sodium borohydride
Estimated Purity High (>95% after purification)Moderate to High (requires purification at each step)
Estimated Total Time 4-6 hours2-3 days
Advantages High-yielding, rapid, and straightforward procedure.Utilizes a highly stable and common starting material.
Disadvantages The starting amino alcohol can be less stable than its corresponding acid.Lower overall yield, significantly longer process, and generates more chemical waste.

Experimental Protocols

Route A: Direct Cbz Protection of (1-aminocyclopropyl)methanol

This protocol is based on standard Schotten-Baumann conditions for N-protection of amines.

Materials:

  • (1-aminocyclopropyl)methanol

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Water

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a 100 mL round-bottom flask, dissolve (1-aminocyclopropyl)methanol (1.0 equivalent) in a biphasic mixture of dichloromethane (20 mL) and water (20 mL).

  • Cool the flask to 0 °C using an ice-water bath.

  • Add sodium bicarbonate (2.5 equivalents) to the stirring solution.

  • Slowly add benzyl chloroformate (1.1 equivalents) dropwise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous phase with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford the pure product.

Route B: Multi-step Synthesis from 1-Aminocyclopropanecarboxylic Acid

This three-step procedure requires careful execution and purification at each stage.

Step 1: Synthesis of Benzyl (1-carboxycyclopropyl)carbamate

  • Dissolve 1-aminocyclopropanecarboxylic acid (1.0 equivalent) in a 10% aqueous solution of sodium carbonate (Na₂CO₃).

  • Cool the solution to 0 °C and add benzyl chloroformate (1.1 equivalents) dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Carefully acidify the aqueous solution to a pH of 2-3 with 1M hydrochloric acid (HCl).

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and evaporate the solvent to yield the Cbz-protected carboxylic acid.

Step 2: Synthesis of Benzyl (1-(methoxycarbonyl)cyclopropyl)carbamate

  • Dissolve the acid from the previous step in methanol (MeOH).

  • Cool the solution to 0 °C and add thionyl chloride (SOCl₂) (1.2 equivalents) dropwise.

  • Heat the mixture to reflux and maintain for 4 hours.

  • Cool the solution and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer and concentrate to obtain the methyl ester, which can be used in the next step without further purification.

Step 3: Synthesis of this compound

  • Dissolve the methyl ester in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C and add sodium borohydride (NaBH₄) (2.0 equivalents) in portions.

  • Slowly add methanol dropwise to initiate the reduction.

  • Stir the reaction at room temperature for 4 hours.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous MgSO₄.

  • After concentration, purify the crude product by flash column chromatography to yield the final this compound.

Visualization of Synthetic Pathways

The following diagrams provide a visual representation of the two synthetic routes.

Route_A start (1-aminocyclopropyl)methanol reagents Cbz-Cl, NaHCO₃ DCM / H₂O start->reagents product This compound reagents->product

Caption: A schematic of the direct Cbz protection (Route A).

Route_B cluster_0 Step 1: Protection cluster_1 Step 2: Esterification cluster_2 Step 3: Reduction start 1-aminocyclopropanecarboxylic acid reagents1 Cbz-Cl, Na₂CO₃ start->reagents1 intermediate1 Cbz-protected acid reagents1->intermediate1 reagents2 SOCl₂, MeOH intermediate1->reagents2 intermediate2 Cbz-protected ester reagents2->intermediate2 reagents3 NaBH₄, MeOH/THF intermediate2->reagents3 product This compound reagents3->product

Caption: The multi-step synthesis pathway (Route B).

A Comparative Guide to the Selective Hydrogenolysis of Benzyl Carbamate (Cbz) Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the choice of a deprotection strategy for amine protecting groups is critical to the success of a synthetic route. The benzyl carbamate (Cbz) group is a widely used protecting group for amines due to its general stability and ease of removal by catalytic hydrogenolysis. However, the presence of other sensitive functional groups in a molecule necessitates a careful selection of the deprotection method to ensure high selectivity and yield. This guide provides a comparative overview of common methods for the selective hydrogenolysis of Cbz groups, supported by experimental data and detailed protocols.

Catalytic Hydrogenolysis with Palladium on Carbon (Pd/C)

The most traditional and widely employed method for Cbz deprotection is catalytic hydrogenolysis using palladium on carbon (Pd/C) as the catalyst and hydrogen gas (H₂) as the hydrogen source. This method is generally efficient and clean, often proceeding under mild conditions.

Key Characteristics:
  • Reactivity: High reactivity for Cbz group removal.

  • Conditions: Typically performed at room temperature and atmospheric pressure of H₂, although higher pressures can accelerate the reaction.

  • Selectivity: Can be challenging to achieve selectivity in the presence of other reducible functional groups such as alkenes, alkynes, benzyl ethers, and nitro groups.

Transfer Hydrogenolysis

Transfer hydrogenolysis offers a practical alternative to the use of gaseous hydrogen. In this method, a hydrogen donor molecule in the liquid phase transfers hydrogen to the substrate in the presence of a catalyst, typically Pd/C. Common hydrogen donors include ammonium formate, formic acid, and cyclohexene.

Key Characteristics:
  • Safety and Convenience: Avoids the need for handling flammable hydrogen gas, making it more convenient for standard laboratory setups.

  • Selectivity: The reactivity of transfer hydrogenation reagents can sometimes be modulated to achieve better selectivity compared to H₂ gas. For instance, the Pd/C and ammonium formate system is known for its chemoselectivity.

  • Conditions: Reactions are often carried out at room temperature to moderate heat.

Comparison of Deprotection Methods

The following table summarizes the performance of different catalytic systems for the deprotection of Cbz groups, highlighting key reaction parameters and outcomes.

Catalyst SystemSubstrate ExampleHydrogen SourceSolventTemp. (°C)Time (h)Yield (%)Observations
10% Pd/CN-Cbz-L-phenylalanineH₂ (1 atm)MeOHRT2>95Standard, efficient deprotection.
10% Pd/CN-Cbz-protected dipeptide with a benzyl etherH₂ (1 atm)MeOHRT16ComplexBoth Cbz and benzyl ether groups are cleaved.
10% Pd/CN-Cbz-4-nitro-L-phenylalanine methyl esterH₂ (1 atm)MeOHRT4>98The nitro group is also reduced to an amine.
10% Pd/C / Ammonium FormateN-Cbz-L-phenylalanineHCOONH₄MeOHRT0.595Rapid deprotection.
10% Pd/C / Ammonium FormateN-Cbz-protected dipeptide with a benzyl etherHCOONH₄MeOHRT292Selective cleavage of the Cbz group with retention of the benzyl ether.
10% Pd/C / Formic AcidN-Cbz-L-alanineHCOOHMeOHRT197Efficient deprotection.
Palladium Black / Ammonium FormateN-Cbz-L-tryptophanHCOONH₄MeOH/H₂OReflux194Effective for substrates containing sensitive indole rings.
20% Pd(OH)₂/C (Pearlman's Catalyst)N-Cbz-protected amine with a benzyl etherH₂ (50 psi)EtOHRT12>95Generally more active than Pd/C and can cleave both Cbz and benzyl ethers.

Experimental Protocols

General Procedure for Cbz Deprotection using Pd/C and H₂
  • Dissolution: Dissolve the Cbz-protected amine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Catalyst Addition: Add 10% Pd/C catalyst (typically 5-10 mol% of Pd).

  • Hydrogenation: Purge the reaction vessel with nitrogen or argon, then introduce hydrogen gas (usually via a balloon or a hydrogenation apparatus) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine. Further purification may be performed by crystallization or chromatography if necessary.

General Procedure for Cbz Deprotection via Transfer Hydrogenolysis with Ammonium Formate
  • Dissolution: Dissolve the Cbz-protected amine (1.0 eq) in a suitable solvent, typically methanol.

  • Reagent Addition: Add ammonium formate (3-5 eq) to the solution.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (5-10 mol% of Pd). An exothermic reaction with gas evolution may be observed.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through Celite to remove the catalyst.

  • Isolation: Remove the solvent under reduced pressure. The resulting crude product can be further purified as needed.

Logical Workflow for Selecting a Cbz Deprotection Method

start Start: Cbz-Protected Compound check_other_groups Presence of other reducible groups? start->check_other_groups pd_c_h2 Standard Hydrogenolysis (Pd/C, H₂) check_other_groups->pd_c_h2 No transfer_hydrogenolysis Transfer Hydrogenolysis (e.g., Pd/C, HCOONH₄) check_other_groups->transfer_hydrogenolysis Yes no_other_groups No yes_other_groups Yes end Deprotected Amine pd_c_h2->end check_selectivity Is selectivity achieved? transfer_hydrogenolysis->check_selectivity other_methods Consider alternative methods (e.g., different catalyst, protecting group) check_selectivity->other_methods No check_selectivity->end Yes yes_selective Yes no_selective No

Caption: Decision workflow for Cbz deprotection.

Conclusion

The selective removal of the Cbz protecting group is a crucial step in many synthetic endeavors. While traditional catalytic hydrogenolysis with Pd/C and H₂ is a robust method, transfer hydrogenolysis often provides a safer and more selective alternative, particularly for complex molecules with multiple reducible functional groups. The choice of the deprotection strategy should be guided by the specific substrate, the presence of other functional groups, and the desired level of selectivity. The data and protocols presented in this guide offer a starting point for the rational design of deprotection experiments in research and development settings.

A Comparative Guide to Boc and Cbz Amine Protecting Groups for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in organic synthesis, particularly in the fields of peptide synthesis and drug development, the strategic selection of protecting groups is a critical factor in the success of a synthetic route. Among the most prevalent choices for the protection of amines are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. This guide offers an objective comparison of their stability and performance, supported by experimental data, to facilitate an informed decision-making process for your research needs.

Core Chemical Properties and Stability

The fundamental difference between the Boc and Cbz protecting groups lies in their distinct lability under different chemical conditions, a property known as orthogonality. This orthogonality is a cornerstone of modern synthetic chemistry, enabling the selective removal of one protecting group in the presence of the other, which is invaluable in multi-step syntheses.[1][2]

The Boc group is renowned for its sensitivity to acidic conditions, while remaining stable to bases, nucleophiles, and catalytic hydrogenation.[2][3] Conversely, the Cbz group is characteristically stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[2][4] This differential stability allows for their sequential removal, providing chemists with a powerful tool for regioselective modifications of complex molecules.

Quantitative Stability Data

The following table summarizes the stability of Boc and Cbz protecting groups under various deprotection conditions, providing a clear, quantitative overview of their orthogonality. The data is synthesized from HPLC analysis reported in the literature and represents the percentage of the protecting group that remains intact after exposure to the specified conditions.

Protecting GroupDeprotection ConditionStability of the Other Protecting Group (% Remaining)
Boc 50% TFA in DCM (2h)Cbz: >98%
Cbz H₂, 10% Pd/C in MeOH (4h)Boc: >99%
Boc 20% Piperidine in DMF (2h)Cbz: >99%
Cbz 20% Piperidine in DMF (2h)Boc: >99%

Note: The stability of a protecting group can be influenced by the specific substrate. The data presented here are a general representation based on typical amino acid derivatives.[2]

Experimental Protocols

Detailed methodologies for the introduction and removal of Boc and Cbz protecting groups are essential for reproducible and high-yielding synthetic outcomes.

Boc Protection of a Primary Amine

Materials:

  • Primary amine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Base (e.g., Triethylamine (TEA), Sodium Hydroxide (NaOH), or DMAP)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic mixture with water)

Procedure:

  • Dissolve the primary amine in the chosen solvent.[5]

  • Add 1.0-1.2 equivalents of the selected base.

  • To this solution, add 1.1-1.5 equivalents of Boc₂O.[5]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected amine.

Boc Deprotection using Trifluoroacetic Acid (TFA)

Materials:

  • Boc-protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected amine in DCM.[6]

  • Add an excess of TFA, typically 25-50% v/v in DCM.[5]

  • Stir the mixture at room temperature.[6]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent and excess acid under reduced pressure. The deprotected amine is often obtained as a salt (e.g., trifluoroacetate).

Cbz Protection of a Primary Amine

Materials:

  • Primary amine

  • Benzyl chloroformate (Cbz-Cl)

  • Base (e.g., Sodium bicarbonate (NaHCO₃), Sodium carbonate (Na₂CO₃), or Triethylamine (TEA))

  • Solvent (e.g., a mixture of THF and water)

Procedure:

  • Dissolve the amine (1.0 eq) in a 2:1 mixture of THF and water.[7]

  • Add sodium bicarbonate (2.0 eq) to the solution.[7]

  • At 0 °C, add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise.

  • Allow the reaction to stir at 0 °C for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Cbz Deprotection by Catalytic Hydrogenolysis

Materials:

  • Cbz-protected compound

  • Palladium on activated carbon (10% Pd/C)

  • Solvent (e.g., Methanol (MeOH) or Ethanol (EtOH))

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve the Cbz-protected compound in a suitable solvent in a round-bottom flask.[8]

  • Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the substrate).[9]

  • Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times) to ensure an inert atmosphere.[9]

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[8][9]

  • Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[9]

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the protection and deprotection mechanisms for Boc and Cbz groups, as well as a logical workflow for selecting the appropriate protecting group.

Protection_Mechanisms cluster_boc Boc Protection cluster_cbz Cbz Protection Amine_Boc R-NH₂ Boc_Protected R-NH-Boc Amine_Boc->Boc_Protected Nucleophilic Attack Boc2O Boc₂O Boc2O->Boc_Protected Base_Boc Base Base_Boc->Boc_Protected Amine_Cbz R-NH₂ Cbz_Protected R-NH-Cbz Amine_Cbz->Cbz_Protected Nucleophilic Acyl Substitution CbzCl Cbz-Cl CbzCl->Cbz_Protected Base_Cbz Base Base_Cbz->Cbz_Protected

Caption: General mechanisms for the protection of amines with Boc and Cbz groups.

Deprotection_Mechanisms cluster_boc_deprotection Boc Deprotection cluster_cbz_deprotection Cbz Deprotection Boc_Protected_Dep R-NH-Boc Deprotected_Amine_Boc R-NH₃⁺ Boc_Protected_Dep->Deprotected_Amine_Boc Acidolysis Acid Strong Acid (e.g., TFA) Acid->Deprotected_Amine_Boc Cbz_Protected_Dep R-NH-Cbz Deprotected_Amine_Cbz R-NH₂ Cbz_Protected_Dep->Deprotected_Amine_Cbz Hydrogenolysis Hydrogenolysis H₂, Pd/C Hydrogenolysis->Deprotected_Amine_Cbz

Caption: Deprotection mechanisms for Boc and Cbz protected amines.

Orthogonal_Deprotection_Workflow Start Start with Di-protected Amine (Boc-NH-R-NH-Cbz) Choice Choose Deprotection Strategy Start->Choice Acid_Deprotection Acidic Conditions (e.g., TFA) Choice->Acid_Deprotection Selective Boc Removal Hydrogenolysis_Deprotection Hydrogenolysis (H₂, Pd/C) Choice->Hydrogenolysis_Deprotection Selective Cbz Removal Intermediate_Cbz Intermediate: H₂N-R-NH-Cbz Acid_Deprotection->Intermediate_Cbz Intermediate_Boc Intermediate: Boc-NH-R-NH₂ Hydrogenolysis_Deprotection->Intermediate_Boc Final_Deprotection_Cbz Hydrogenolysis (H₂, Pd/C) Intermediate_Cbz->Final_Deprotection_Cbz Final_Deprotection_Boc Acidic Conditions (e.g., TFA) Intermediate_Boc->Final_Deprotection_Boc Final_Product Final Product: H₂N-R-NH₂ Final_Deprotection_Cbz->Final_Product Final_Deprotection_Boc->Final_Product

Caption: A logical workflow for the orthogonal deprotection of a di-protected amine.

Conclusion

Both Boc and Cbz protecting groups are highly effective and versatile tools in organic synthesis. The choice between them is primarily dictated by the stability of other functional groups within the molecule and the desired deprotection strategy. The Boc group is ideal for substrates that are sensitive to hydrogenolysis but stable under acidic conditions, while the Cbz group is well-suited for molecules that can withstand catalytic hydrogenation but may be sensitive to acid. Their orthogonality makes them indispensable in the synthesis of complex molecules, allowing for selective deprotection and functionalization. This guide provides the fundamental data and protocols to assist researchers in making an informed decision for their specific synthetic needs.

References

Unraveling the Inhibitory Potential: A Comparative Look at Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate and Other Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comparative biological evaluation of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate against other known enzyme inhibitors, particularly those from the benzyl carbamate class. While direct quantitative inhibitory data for this compound is not publicly available, this document provides a framework for its potential activity by comparing it with structurally similar compounds that have demonstrated inhibitory effects against viral and human proteases. This information is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of novel enzyme inhibitors.

Introduction to this compound

This compound is a unique organic molecule incorporating a benzyl carbamate group and a cyclopropyl ring with a hydroxymethyl substituent. The presence of the carbamate and cyclopropane moieties suggests its potential as a biologically active compound, particularly as an enzyme inhibitor. Carbamates are known to inhibit serine hydrolases, while cyclopropane rings can confer unique binding properties and metabolic stability to drug candidates.

Comparative Analysis with Structurally Related Benzyl Carbamate Inhibitors

A recent study on a collection of cysteine protease inhibitors identified several benzyl carbamate derivatives with significant inhibitory activity against coronaviral main proteases (Mpro) and human cathepsin L (hCatL).[1] These enzymes play crucial roles in viral replication and host cell entry, respectively, making them attractive targets for antiviral drug development.

The following table summarizes the inhibitory activities (IC50 values) of these related benzyl carbamate compounds, providing a benchmark for the potential efficacy of this compound.

Table 1: Inhibitory Activity of Benzyl Carbamate Derivatives against Viral and Human Cysteine Proteases [1]

CompoundSARS-CoV-2 Mpro IC50 (µM)SARS-CoV Mpro IC50 (µM)MERS-CoV Mpro IC50 (µM)hCatL IC50 (µM)
Compound 1a 0.4150.82950.7630.184
Compound 2a 16.42NTNT0.763
Compound 3a 8.32NTNT0.245
Compound 4a 10.74NTNT10.74
Compound 5a 0.16010.2670.345> 50
Compound 5b 0.1280.07320.145> 50
Nirmatrelvir 0.0180.03020.045NT

NT: Not Tested

This data indicates that the benzyl carbamate scaffold is a promising starting point for the development of potent cysteine protease inhibitors. The variations in the rest of the molecule significantly impact the inhibitory potency and selectivity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data.

Enzyme Inhibition Assays for Coronavirus Mpro[1]
  • Enzyme and Substrate Preparation: Recombinant SARS-CoV-2, SARS-CoV, and MERS-CoV Mpro enzymes were used. A fluorogenic substrate, Ac-Abu-Tle-Leu-Gln-MCA, was utilized for the assay.

  • Assay Procedure:

    • Assays were conducted in 384-well black microplates.

    • Test compounds were pre-incubated with 100 nM of the respective Mpro enzyme for 15 minutes in an assay buffer (50 mM HEPES, 150 mM NaCl, 1 mM EDTA, and 0.01% Tween 20 at pH 7.5).

    • The enzymatic reaction was initiated by adding the fluorogenic substrate to a final concentration of 10 µM.

    • The final enzyme concentration was 50 nM, and the final DMSO concentration was maintained at up to 0.2%.

  • Data Acquisition and Analysis:

    • Catalysis was monitored continuously for 2 hours at 37 °C using a microplate reader with excitation and emission wavelengths of 360 nm and 460 nm, respectively.

    • IC50 values were determined from the dose-response curves.

Human Cathepsin L (hCatL) Inhibition Assay[1]
  • Enzyme and Substrate: Recombinant hCatL was used with a fluorogenic substrate.

  • Assay Procedure:

    • The assay was performed in a similar manner to the Mpro inhibition assay.

    • The final enzyme and substrate concentrations were 50 nM and 50 µM, respectively.

  • Data Analysis:

    • Enzymatic activity was normalized to DMSO controls, and the percentage of inhibition was calculated to determine IC50 values.

Visualizing the Research Workflow and Potential Mechanism

To better understand the process of evaluating these enzyme inhibitors and their potential mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_screening Inhibitor Screening cluster_characterization Hit Characterization Compound Library Compound Library Primary Screen Primary Screen Compound Library->Primary Screen 10 µM concentration Hit Identification Hit Identification Primary Screen->Hit Identification ≥ 50% inhibition Dose-Response Assay Dose-Response Assay Hit Identification->Dose-Response Assay IC50 Determination IC50 Determination Dose-Response Assay->IC50 Determination Selectivity Profiling Selectivity Profiling IC50 Determination->Selectivity Profiling vs. other proteases Lead Optimization Lead Optimization Selectivity Profiling->Lead Optimization

Caption: Workflow for identifying and characterizing novel enzyme inhibitors.

Signaling_Pathway Viral Polyprotein Viral Polyprotein Mpro (Cysteine Protease) Mpro (Cysteine Protease) Viral Polyprotein->Mpro (Cysteine Protease) Cleavage Functional Viral Proteins Functional Viral Proteins Mpro (Cysteine Protease)->Functional Viral Proteins Viral Replication Viral Replication Functional Viral Proteins->Viral Replication Benzyl Carbamate Inhibitor Benzyl Carbamate Inhibitor Benzyl Carbamate Inhibitor->Mpro (Cysteine Protease) Inhibition

Caption: Proposed mechanism of action for benzyl carbamate inhibitors against viral Mpro.

Conclusion

While specific experimental data on the enzyme inhibitory activity of this compound remains to be elucidated, the analysis of structurally related benzyl carbamate compounds provides a strong rationale for its investigation as a potential inhibitor of cysteine proteases. The provided data on analogous compounds, along with the detailed experimental protocols, offer a valuable starting point for researchers to evaluate the biological activity of this and other novel chemical entities. Further studies are warranted to determine the specific enzyme targets, inhibitory potency, and mechanism of action of this compound.

References

Safety Operating Guide

Proper Disposal of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides detailed, step-by-step procedures for the proper disposal of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate, ensuring compliance with safety regulations and the protection of both laboratory personnel and the environment.

Hazard Assessment and Safety Precautions

Table 1: Hazard Summary and Recommended Personal Protective Equipment (PPE)

Hazard Classification (Inferred)Potential RisksRecommended PPE
Skin IrritantCauses skin irritation.[1]Chemical-resistant gloves (e.g., nitrile).
Eye IrritantCauses serious eye irritation.[1]Safety glasses with side shields or chemical splash goggles.
Respiratory IrritantMay cause respiratory irritation.[1]Use in a well-ventilated area or within a chemical fume hood.
Acute Toxicity (Inhalation)Harmful if inhaled.[2]A lab coat should be worn.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[3][4][5] Do not dispose of this chemical down the drain or in regular solid waste.

Protocol for Preparing Chemical Waste for Disposal:

  • Segregation: Isolate waste containing this compound from other chemical waste streams to prevent potentially reactive mixtures.[6][7] Store acids and bases separately, and keep this waste away from strong oxidizing agents.[2][6]

  • Containerization:

    • Collect waste this compound in a designated, chemically compatible, and sealable container.[4][5][6] High-density polyethylene (HDPE) containers are generally a suitable choice.

    • Ensure the container is clean, dry, and shows no signs of deterioration.[6]

    • Keep the waste container securely closed except when adding waste.[3][6]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste".[4][7]

    • Include the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[7]

    • Indicate the date when the waste was first added to the container (accumulation start date).[7]

    • List any associated hazards (e.g., "Irritant").

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][6]

    • The SAA must be at or near the point of waste generation and should be inspected weekly for any signs of leakage.[4][6]

    • Store the container in secondary containment to prevent spills.

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[4][5]

    • Follow all institutional procedures for waste manifests and record-keeping.

  • Disposal of Contaminated Materials:

    • Any materials that have come into contact with this compound, such as weighing paper, contaminated gloves, or absorbent pads from a spill cleanup, must also be disposed of as hazardous waste.[5]

    • Place these contaminated materials into the same designated hazardous waste container.[5]

  • Empty Container Disposal:

    • A container that has held this compound should be managed as hazardous waste.

    • For a container to be considered "empty" and disposable as regular trash, it must be triple-rinsed with a suitable solvent.[3] The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[3] After rinsing, deface all chemical labels before disposal.[3]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Alert Personnel: Immediately notify all personnel in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Personal Protection: Before attempting to clean the spill, don the appropriate PPE as outlined in Table 1.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill.[5][8] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[1]

  • Collection: Collect the absorbed material and place it into the designated hazardous waste container for disposal.[5]

  • Decontamination: Clean the spill area thoroughly with soap and water, and collect the cleaning materials for disposal as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and your institution's EHS office.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Waste Preparation cluster_disposal Disposal Path start Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Segregate from Incompatible Waste ppe->segregate container Use a Labeled, Sealed, Compatible Container segregate->container storage Store in Designated Satellite Accumulation Area container->storage contact_ehs Contact EHS for Hazardous Waste Pickup storage->contact_ehs final_disposal Disposed by Licensed Waste Vendor contact_ehs->final_disposal spill_protocol Follow Spill Management Protocol spill->spill_protocol spill_protocol->container

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount when handling chemical compounds. This guide provides immediate, essential safety and logistical information for Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate, focusing on operational procedures and disposal plans to ensure a secure laboratory environment.

Chemical Safety Overview:

Hazard Identification:

  • Health Hazards: May cause skin irritation, serious eye irritation, and respiratory tract irritation.[1][2]

  • Physical Hazards: The product in its delivered form is not considered a dust explosion hazard; however, the accumulation of fine dust could potentially lead to a dust explosion.[3]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield are required.[3][4]
Hand Protection Wear appropriate chemical-resistant gloves.[3][5]
Body Protection A lab coat or chemical-resistant apron should be worn.[5]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if working outside a fume hood or if dust is generated. A P3 filter is recommended.[3]

Operational Plan

A systematic approach to handling this compound is crucial for safety and experimental integrity.

1. Preparation:

  • Read and understand all available safety information before commencing work.

  • Ensure a well-ventilated work area, preferably a chemical fume hood.[3]

  • Verify that an eyewash station and safety shower are readily accessible.[3]

  • Don all required personal protective equipment as detailed in the table above.

2. Handling:

  • Avoid direct contact with skin and eyes.[6]

  • Do not breathe in dust.[6]

  • Handle the substance in a closed system or under appropriate exhaust ventilation.[6]

  • Keep the container tightly closed when not in use.[6]

  • Avoid generating dust. If the material is a solid, handle it carefully.

3. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

  • Decontaminate all work surfaces.

  • Remove and properly store or dispose of contaminated PPE.

  • Do not eat, drink, or smoke in the laboratory area.[1]

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure compliance with regulations.

1. Waste Collection:

  • Collect all waste material, including unused product and contaminated disposables (e.g., gloves, wipes), in a designated, properly labeled, and sealed hazardous waste container.[6]

2. Spill Management:

  • Minor Spills: In case of a small spill, carefully sweep up the solid material, trying to minimize dust generation. Place the material into a suitable container for disposal.[6] Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Major Spills: Evacuate the area and follow emergency procedures.

3. Final Disposal:

  • Dispose of the chemical waste through a licensed hazardous waste disposal company.[6][7] All chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6]

Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_start Start read_sds Review Safety Data prep_start->read_sds ppe Don PPE read_sds->ppe setup Prepare Workspace ppe->setup weigh Weigh Compound setup->weigh Proceed to handling reaction Perform Experiment weigh->reaction decontaminate Decontaminate Workspace reaction->decontaminate Experiment complete dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash Wash Hands doff_ppe->wash cleanup_end End wash->cleanup_end

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.